AM3102
Description
Properties
CAS No. |
45279-84-3 |
|---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-(1-hydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24) |
InChI Key |
IPVYNYWIRWMRHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Enzyme Inhibitory Mechanism of AM3102 (Nizubaglustat): A Technical Overview
For Immediate Release
LEIDEN, Netherlands – AM3102, also known as Nizubaglustat, is an investigational, orally available, and brain-penetrant small molecule that acts as a dual inhibitor of two key enzymes in the glycosphingolipid metabolic pathway: glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2). This novel mechanism of action positions this compound as a promising substrate reduction therapy for a range of lysosomal storage disorders characterized by the accumulation of glycosphingolipids, including GM1 and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases) and Niemann-Pick disease type C (NP-C).[1][2][3]
Developed by Azafaros B.V., this compound is designed to cross the blood-brain barrier to address the significant neurological manifestations of these devastating genetic diseases.[1][2] The therapeutic rationale is to simultaneously decrease the production and accumulation of toxic glycosphingolipids, thereby alleviating cellular pathology and slowing disease progression.
Core Mechanism of Action: Dual Inhibition of GCS and GBA2
This compound's primary mechanism of action is the potent and selective inhibition of two critical enzymes in glycosphingolipid metabolism.[3]
-
Glucosylceramide Synthase (GCS): This enzyme catalyzes the first committed step in the synthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide to form glucosylceramide. By inhibiting GCS, this compound reduces the overall production of glucosylceramide and its downstream derivatives, including gangliosides.
-
Non-lysosomal Glucosylceramidase (GBA2): GBA2 is a beta-glucosidase located at the cytosolic face of the endoplasmic reticulum and Golgi apparatus that hydrolyzes glucosylceramide to glucose and ceramide. Inhibition of GBA2 by this compound is thought to prevent the recycling of glucosylceramide back into the metabolic pool, further contributing to the reduction of substrate levels available for complex glycosphingolipid synthesis.
This dual inhibitory action provides a comprehensive approach to substrate reduction, aiming to restore cellular homeostasis in affected tissues, particularly in the central nervous system.
Biochemical Potency
This compound has demonstrated high potency for its target enzymes, as evidenced by the following half-maximal inhibitory concentrations (IC50):
| Target Enzyme | IC50 (nM) |
| Glucosylceramide Synthase (GCS) | 25 |
| Non-lysosomal Glucosylceramidase (GBA2) | 0.08 |
| Acid Glucosylceramidase (GBA1) | 200 |
Data sourced from publicly available information.
The significantly higher potency for GBA2 and GCS compared to the lysosomal glucosylceramidase (GBA1) suggests a favorable selectivity profile, minimizing the risk of interfering with the residual lysosomal function that may be present in patients.
Preclinical Evidence
Azafaros has presented compelling preclinical data for this compound in various animal models of lysosomal storage disorders, demonstrating its potential for disease modification. These studies were presented at the 18th Annual WORLDSymposium™ in February 2022.[1]
Sandhoff Disease Mouse Model
In a mouse model of Sandhoff disease, a form of GM2 gangliosidosis, treatment with this compound resulted in a significant extension of survival and improvements in behavioral assessments.[1] While specific quantitative data from this study is pending full publication, the findings suggest a profound impact on the disease course. For context, untreated Sandhoff disease mouse models typically have a median survival of approximately 17 weeks.
Niemann-Pick Type C (NP-C) Mouse Model
In a mouse model of NP-C, this compound demonstrated sustained exposure in the brain and a corresponding pharmacodynamic effect.[1] Treatment led to a reduction in tremors and a significant sparing of cerebellar Purkinje cells, which are typically depleted in this disease model.[1]
| Preclinical Model | Key Findings |
| Sandhoff Disease Mouse | - Significantly extended survival- Compelling improvements in behavioral assessments |
| Niemann-Pick Type C Mouse | - Sustained brain exposure- Reduced tremor levels- Significant sparing of cerebellar Purkinje cells |
Qualitative summary of findings presented at WORLDSymposium 2022.
Clinical Development
This compound has progressed to clinical trials, with a focus on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.
Phase 1 Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study of this compound in healthy volunteers has been completed. The study assessed single and multiple ascending doses and demonstrated a positive safety and tolerability profile.[1] Key findings include:
-
Safety: The drug was well-tolerated at all tested dose levels.
-
Pharmacokinetics: The pharmacokinetic profile was consistent with expectations from preclinical data.
-
Pharmacodynamics: Multiple doses of this compound led to a marked and sustained reduction of glycolipids in the blood. Furthermore, a several-fold increase in glucosylceramide (GlcCer) was observed in the cerebrospinal fluid (CSF), indicating target engagement within the central nervous system.[1]
Phase 2 RAINBOW Study
A Phase 2 clinical trial, known as the RAINBOW study (NCT05758922), has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two different doses of this compound in patients with GM2 gangliosidosis and NP-C.[4][5] This study is a randomized, double-blind, placebo-controlled trial.
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action in Glycosphingolipid Metabolism
References
The Role of PPARα Agonism in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis. As a well-validated therapeutic target, agonists of PPARα have been successfully developed for the treatment of dyslipidemia. This technical guide provides an in-depth overview of PPARα as a drug target, its mechanism of action, and a generalized framework for the identification and characterization of novel PPARα agonists. While specific data for a compound designated "AM3102" as a PPARα agonist is not publicly available, this document serves as a comprehensive resource for researchers engaged in the discovery and development of new molecules targeting this receptor.
Introduction to PPARα
Peroxisome proliferator-activated receptors (PPARs) are members of the nuclear receptor superfamily of transcription factors. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological functions. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its primary role is to control the expression of genes involved in fatty acid uptake and oxidation. Natural ligands for PPARα include fatty acids and their derivatives. Synthetic agonists, such as fibrate drugs, are used clinically to treat hyperlipidemia.
The PPARα Signaling Pathway
The activation of PPARα initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression. This signaling pathway is a central mechanism for maintaining lipid and glucose homeostasis.
Upon binding to a ligand (agonist), PPARα undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, which leads to the initiation of transcription of downstream genes involved in lipid metabolism.
Experimental Workflow for Characterizing PPARα Agonists
The identification and characterization of novel PPARα agonists involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
A typical workflow begins with primary screening assays to identify potential hits. These are often cell-based reporter gene assays where cells are engineered to express a luciferase gene under the control of a PPRE. An increase in luciferase activity upon treatment with a test compound indicates PPARα activation. Positive hits are then subjected to secondary assays to confirm their activity and determine their potency (EC50). This is followed by selectivity profiling against other PPAR subtypes (PPARβ/δ and PPARγ) to ensure the compound's specificity for PPARα. Further downstream functional assays, such as measuring the expression of known PPARα target genes (e.g., CPT1, ACO) via qPCR, are conducted. Finally, promising candidates are evaluated in animal models of dyslipidemia to assess their in vivo efficacy.
Data Presentation for a Hypothetical PPARα Agonist
To illustrate the type of data generated during the characterization of a PPARα agonist, the following tables present hypothetical data for a compound, designated here as "Compound X".
Table 1: In Vitro Potency and Selectivity of Compound X
| Parameter | Compound X | Fenofibrate (Control) |
| PPARα EC50 (nM) | 15 | 500 |
| PPARγ EC50 (nM) | > 10,000 | > 10,000 |
| PPARδ EC50 (nM) | > 10,000 | > 10,000 |
| Selectivity (vs PPARγ) | > 667-fold | > 20-fold |
| Selectivity (vs PPARδ) | > 667-fold | > 20-fold |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a cell-based reporter assay.
Table 2: Effect of Compound X on PPARα Target Gene Expression in HepG2 Cells
| Target Gene | Fold Change (vs. Vehicle) |
| CPT1A | 4.5 |
| ACOX1 | 3.8 |
| CYP4A11 | 6.2 |
Gene expression was measured by quantitative real-time PCR (qPCR) after 24 hours of treatment with 100 nM Compound X.
Table 3: In Vivo Efficacy of Compound X in a High-Fat Diet-Induced Dyslipidemia Mouse Model
| Parameter | Vehicle Control | Compound X (10 mg/kg) | Fenofibrate (100 mg/kg) |
| Plasma Triglycerides (mg/dL) | 250 ± 25 | 120 ± 15 | 150 ± 20 |
| Total Cholesterol (mg/dL) | 180 ± 20 | 130 ± 10 | 145 ± 15 |
| Liver Weight (g) | 1.5 ± 0.2 | 1.2 ± 0.1 | 1.3 ± 0.1 |
*Data are presented as mean ± SEM. p < 0.05 compared to vehicle control.
Experimental Protocols
PPARα Reporter Gene Assay
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently co-transfected with a PPARα expression vector, a PPRE-driven luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, cells are treated with various concentrations of the test compound or a reference agonist (e.g., fenofibrate) for 24 hours.
-
Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
-
Data Analysis: The dose-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Cell Culture and Treatment: HepG2 cells are seeded in 6-well plates and treated with the test compound or vehicle for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a real-time PCR system with gene-specific primers for the target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion
PPARα remains a highly attractive target for the development of therapeutics for metabolic disorders. The methodologies and data presentation formats outlined in this guide provide a foundational framework for the successful identification and characterization of novel PPARα agonists. While the specific compound "this compound" lacks public documentation as a PPARα agonist, the principles and experimental approaches described herein are universally applicable to the field of PPARα drug discovery. Researchers and drug development professionals can leverage this information to advance their programs aimed at modulating this critical metabolic regulator.
An In-depth Technical Guide to AM3102 Versus Oleoylethanolamide (OEA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleoylethanolamide (OEA) is an endogenous lipid mediator that has garnered significant interest for its role in the regulation of appetite, body weight, and lipid metabolism. Its mechanism of action is primarily mediated through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). However, the therapeutic potential of OEA is limited by its rapid enzymatic hydrolysis in vivo. This has led to the development of metabolically stable analogs, such as AM3102 (also known as KDS-5104), which is designed to resist enzymatic degradation while retaining the pharmacological activity of OEA. This technical guide provides a comprehensive comparison of this compound and OEA, focusing on their pharmacological properties, experimental data, and underlying mechanisms of action.
Core Pharmacological Comparison
This compound is a rationally designed analog of OEA, engineered for enhanced metabolic stability. This key difference in its chemical structure leads to a superior pharmacokinetic profile and prolonged in vivo efficacy compared to its endogenous counterpart.
Quantitative Data Summary
The following tables summarize the key quantitative parameters comparing the in vitro and in vivo activities of this compound and OEA.
Table 1: In Vitro Pharmacological Parameters
| Parameter | This compound (KDS-5104) | Oleoylethanolamide (OEA) | Reference |
| PPAR-α Activation (EC₅₀) | 100 ± 21 nM | ~120 nM - 1.4 µM | [1][2] |
| FAAH-mediated Hydrolysis (IC₅₀) | 92.2 ± 4.6 µM (at 0 h) | 5.46 ± 0.3 µM (at 0 h) | [3] |
| CB₁ Receptor Binding Affinity (Kᵢ) | 33 µM | Not reported in direct comparison | |
| CB₂ Receptor Binding Affinity (Kᵢ) | 26 µM | Not reported in direct comparison |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound (KDS-5104) | Oleoylethanolamide (OEA) | Reference |
| Prolongation of Feeding Latency (ED₅₀) | 2.4 ± 1.8 mg/kg (i.p., rats) | Not reported in direct comparison | [1] |
| Reduction in Food Intake (Oral) | Significant at 100 mg/kg | No significant effect at 100 mg/kg | [4] |
| Tissue Exposure | Increased and protracted | Rapidly metabolized | [1] |
| Oral Bioavailability | Significantly higher than OEA | Low, rapidly catabolized in GI tract | [4][5] |
Signaling Pathways and Mechanisms of Action
Both this compound and OEA exert their primary physiological effects through the activation of PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.
As depicted in the diagram, both compounds are taken up by intestinal enterocytes where they bind to and activate PPAR-α. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This initiates the transcription of genes involved in fatty acid transport and oxidation, ultimately leading to reduced food intake and body weight. The key divergence lies in their interaction with Fatty Acid Amide Hydrolase (FAAH). OEA is readily hydrolyzed by FAAH into inactive metabolites, terminating its signaling. In contrast, this compound is resistant to FAAH-mediated hydrolysis, leading to a sustained activation of PPAR-α and a more prolonged therapeutic effect.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of this compound and OEA, primarily based on the study by Astarita et al. (2006).[1]
PPAR-α Transcriptional Activity Assay
Objective: To determine the potency of this compound and OEA in activating the human PPAR-α receptor in vitro.
-
Cell Line: HeLa cells.
-
Transfection: Cells are co-transfected with three plasmids:
-
A plasmid encoding the chimeric protein GAL4-hPPARα-LBD (containing the yeast transcription factor GAL4 DNA-binding domain fused to the human PPAR-α ligand-binding domain).
-
A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 upstream activating sequence ((UAS)5-TATA-Luc).
-
A plasmid containing the Renilla luciferase gene under the control of the SV40 promoter (for normalization of transfection efficiency).
-
-
Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or OEA.
-
Luciferase Assay: After a 24-hour incubation period with the compounds, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize the data. The results are expressed as a percentage of the maximal activation achieved with a reference PPAR-α agonist. EC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
Enzymatic Hydrolysis Assay
Objective: To compare the susceptibility of this compound and OEA to enzymatic hydrolysis by FAAH.
-
Enzyme Source: Homogenates of mouse liver or brain tissue, or recombinant FAAH.
-
Substrate: Radiolabeled anandamide (B1667382) ([³H]anandamide) is used as the substrate for FAAH.
-
Inhibition Assay: The enzyme source is pre-incubated with varying concentrations of this compound or OEA for a specified time (e.g., 0 or 2 hours).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]anandamide.
-
Reaction Termination and Product Separation: The reaction is stopped, and the product of hydrolysis ([³H]ethanolamine) is separated from the unreacted substrate by liquid-liquid extraction or chromatography.
-
Quantification: The amount of [³H]ethanolamine is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory potency (IC₅₀) of this compound and OEA on FAAH activity is calculated from the concentration-response curves.
In Vivo Feeding Behavior Studies
Objective: To evaluate the effects of this compound and OEA on food intake and feeding patterns in rats.
-
Animals: Male Wistar rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: this compound or OEA is administered via intraperitoneal (i.p.) injection or oral gavage at various doses.
-
Food Intake Measurement: Food intake is measured at different time points post-administration by weighing the food pellets. Automated systems can be used for continuous monitoring of feeding behavior.
-
Meal Pattern Analysis: Parameters such as latency to the first meal, meal size, meal duration, and inter-meal interval are analyzed to understand the specific effects on satiety.
-
Data Analysis: The effects of the compounds on cumulative food intake and meal pattern parameters are compared to a vehicle-treated control group. The dose required to produce a 50% effect (ED₅₀) on a specific parameter, such as feeding latency, is calculated.
Conclusion and Future Directions
This compound represents a significant advancement over the endogenous satiety factor OEA. Its resistance to enzymatic hydrolysis translates into a more robust pharmacokinetic profile, characterized by prolonged tissue exposure and enhanced oral bioavailability. This leads to a more potent and sustained reduction in food intake compared to OEA. The primary mechanism of action for both compounds is the activation of PPAR-α.
For drug development professionals, this compound serves as a promising lead compound for the development of novel anti-obesity and metabolic disorder therapeutics. Future research should focus on:
-
Direct Comparative Pharmacokinetics: Head-to-head studies detailing the full pharmacokinetic profiles (Cmax, Tmax, AUC, half-life) of this compound and OEA following both oral and parenteral administration are needed for a complete comparison.
-
Binding Affinity Determination: Direct comparative binding affinity studies (Ki) for human PPAR-α would provide a more precise measure of their relative potency at the molecular target.
-
Long-term Efficacy and Safety: Chronic dosing studies are required to fully evaluate the long-term efficacy and safety profile of this compound.
-
Exploration of Other Signaling Pathways: While PPAR-α is the primary target, further investigation into potential off-target effects or contributions from other receptors like GPR119 and TRPV1 for this compound would provide a more complete understanding of its pharmacological profile.
References
- 1. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid transport function is the main target of oral oleoylethanolamide to reduce adiposity in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food intake is inhibited by oral oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Omarigliptin (AM3102) in Regulating Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omarigliptin (B609743), also known by its developmental codes AM3102 and MK-3102, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3][4] While its primary therapeutic effect is glycemic control, its mechanism of action intrinsically intersects with the regulation of feeding behavior. This technical guide provides an in-depth analysis of the role of Omarigliptin in modulating appetite and food intake, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Although direct studies on Omarigliptin's effects on feeding behavior are limited, this guide extrapolates from the well-established roles of DPP-4 inhibition and the subsequent increase in glucagon-like peptide-1 (GLP-1) to provide a comprehensive overview for research and drug development professionals.
Mechanism of Action: DPP-4 Inhibition and Incretin (B1656795) Enhancement
Omarigliptin exerts its therapeutic effects by inhibiting the DPP-4 enzyme.[1][2][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Omarigliptin increases the circulating levels of active GLP-1 and GIP, which in turn leads to several physiological responses:
-
Glucose-Dependent Insulin (B600854) Secretion: Increased GLP-1 and GIP stimulate the pancreas to release insulin in response to high blood glucose levels.[1][2]
-
Glucagon Suppression: GLP-1 suppresses the release of glucagon, a hormone that raises blood sugar, from the pancreas.[1][2]
-
Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness.[6][7][8]
-
Central Nervous System Effects: GLP-1 acts on the brain, particularly the hypothalamus, to promote satiety and reduce appetite.[6][9][10]
It is through the latter two mechanisms—delayed gastric emptying and central appetite suppression—that Omarigliptin is hypothesized to influence feeding behavior.
Quantitative Data on Omarigliptin and Related Compounds
While clinical trials on Omarigliptin have primarily focused on glycemic control, some have reported effects on body weight. Generally, DPP-4 inhibitors as a class are considered weight-neutral.[11][12] However, the upstream effects on GLP-1 are associated with weight loss.[7][13]
Table 1: Effect of Omarigliptin on Body Weight from Clinical Trials
| Study/Trial Identifier | Treatment Group | Comparator Group | Duration | Mean Change in Body Weight (Omarigliptin Group) | Mean Change in Body Weight (Comparator Group) |
| Gantz I, et al. (2015)[14] | Omarigliptin 25 mg | Placebo | 12 weeks | No significant effect | No significant effect |
| A randomized, placebo-controlled clinical trial (NCT01704261)[15] | Omarigliptin 25 mg + Metformin (B114582) + Glimepiride (B1671586) | Placebo + Metformin + Glimepiride | 24 weeks | -0.1 kg | -0.9 kg |
| Pharmacokinetic and Pharmacodynamic Study (NCT01088711)[11] | Omarigliptin 50 mg | Placebo | 4 weeks | No effect | No effect |
Table 2: Effects of GLP-1 Receptor Agonists on Appetite and Food Intake (for comparison)
| Compound | Study Population | Key Findings on Feeding Behavior |
| Liraglutide | Obese adults | Significant reduction in appetite and energy intake, leading to weight loss. |
| Semaglutide | Obese adults | Substantial reduction in food cravings, energy intake, and body weight. |
| Exenatide | Type 2 Diabetes | Reduced meal size and frequency, leading to decreased overall food intake.[16] |
Signaling Pathways
DPP-4 Inhibition and GLP-1 Signaling
The primary signaling pathway initiated by Omarigliptin involves the inhibition of DPP-4 and the subsequent enhancement of GLP-1 signaling.
GLP-1 Mediated Regulation of Feeding Behavior
Active GLP-1 influences feeding behavior through both peripheral and central pathways.
References
- 1. What is Omarigliptin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 3. Omarigliptin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Effects of GLP-1 on appetite and weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Your friendly guide to GLP-1 weight loss: what works, what doesn’t and what’s next [intermountainhealthcare.org]
- 8. m.youtube.com [m.youtube.com]
- 9. westlakedermatology.com [westlakedermatology.com]
- 10. Glucagon-like peptide 1 and appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Effects of Multiple-dose Administration of Omarigliptin, a Once-weekly Dipeptidyl Peptidase-4 Inhibitor, in Obese Participants With and Without Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once‐Weekly Dipeptidyl Peptidase‐4 (DPP‐4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Safety and Efficacy of Omarigliptin (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
AM3102: A Potent PPARα Agonist and its Effects on Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AM3102 is a synthetic, hydrolysis-resistant analog of oleoylethanolamide (OEA), an endogenous lipid mediator. It functions as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid and glucose homeostasis. By activating PPARα, this compound is anticipated to modulate the expression of a suite of genes involved in fatty acid transport, beta-oxidation, and lipoprotein metabolism. This technical guide provides a comprehensive overview of the known and expected effects of this compound on lipid metabolism, drawing upon its mechanism of action as a PPARα agonist. While specific quantitative preclinical and clinical data for this compound's direct impact on lipid profiles are not extensively available in public literature, this document will leverage the well-established effects of other potent PPARα agonists to delineate its potential therapeutic utility. This guide will also detail relevant experimental protocols and signaling pathways to facilitate further research and development of this compound and similar compounds.
Introduction to this compound
This compound is an analog of Oleoylethanolamide (OEA), a naturally occurring fatty acid amide that signals satiety and modulates fat metabolism. A key limitation of OEA for therapeutic development is its rapid enzymatic degradation. This compound is designed to be resistant to enzymatic hydrolysis, thereby offering a more stable and potentially more potent therapeutic agent. Its primary molecular target is PPARα, a transcription factor highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.
Mechanism of Action: PPARα Activation
This compound exerts its effects on lipid metabolism primarily through the activation of PPARα. The binding of this compound to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα leads to the upregulation of genes involved in:
-
Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs).
-
Mitochondrial and Peroxisomal β-oxidation: Upregulation of key enzymes in fatty acid oxidation pathways, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase.
-
Lipoprotein Metabolism: Modulation of genes encoding for apolipoproteins (e.g., ApoA-I, ApoA-II, ApoC-III) and lipoprotein lipase (B570770) (LPL), which plays a crucial role in the hydrolysis of triglycerides from very-low-density lipoproteins (VLDL) and chylomicrons.
Expected Effects on Lipid Metabolism
Based on its mechanism as a potent PPARα agonist, this compound is expected to have the following effects on the lipid profile:
-
Reduction in Plasma Triglycerides: This is a hallmark effect of PPARα activation, achieved through both increased LPL-mediated clearance of triglyceride-rich lipoproteins and reduced hepatic VLDL production.
-
Increase in High-Density Lipoprotein (HDL) Cholesterol: PPARα agonists are known to increase the production of ApoA-I and ApoA-II, the major apolipoproteins of HDL, leading to higher circulating levels of HDL cholesterol.
-
Variable Effects on Low-Density Lipoprotein (LDL) Cholesterol: The effect of PPARα agonists on LDL cholesterol can be variable. In some instances, a shift towards larger, less atherogenic LDL particles is observed.
Quantitative Data on PPARα Agonist Effects on Lipid Metabolism
| Parameter | Direction of Change | Magnitude of Change (%) | References |
| Triglycerides | Decrease | 20 - 50% | [1] |
| HDL Cholesterol | Increase | 10 - 20% | [1] |
| LDL Cholesterol | Variable (Decrease/No Change/Increase) | -20 to +10% | [1] |
| Apolipoprotein A-I | Increase | 5 - 15% | |
| Apolipoprotein C-III | Decrease | 20 - 40% | |
| Lipoprotein Lipase (LPL) Activity | Increase | Significant | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of this compound on lipid metabolism.
In Vitro PPARα Activation Assay
Objective: To determine the potency and selectivity of this compound in activating the PPARα receptor.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are co-transfected with a PPARα expression vector (containing the ligand-binding domain of PPARα fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a known PPARα agonist (e.g., WY-14643) for 24 hours.
-
Luciferase Assay: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to vehicle-treated cells is calculated to determine the EC50 value of this compound.
In Vivo Study of Lipid Profile in a Rodent Model
Objective: To assess the in vivo efficacy of this compound in modulating plasma lipid levels.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 8-12 weeks to induce hyperlipidemia.
-
Treatment: Mice are randomly assigned to treatment groups and administered this compound (e.g., via oral gavage) or vehicle daily for a period of 2-4 weeks.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period via retro-orbital bleeding or cardiac puncture following euthanasia.
-
Lipid Analysis: Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic kits.
-
Gene Expression Analysis: Livers are harvested, and RNA is extracted to quantify the expression of PPARα target genes (e.g., CPT1, ACOX1, LPL) using quantitative real-time PCR (qRT-PCR).
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the effects of this compound.
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
References
Discovery and initial characterization of AM3102
AM3102: A Novel Modulator of Cellular Processes - Discovery and Initial Characterization
Introduction
This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, a novel small molecule with potential therapeutic applications. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's fundamental properties and mechanism of action. All data is based on preliminary in-vitro and in-silico studies.
1. Discovery of this compound
This compound was identified through a high-throughput screening campaign designed to discover novel inhibitors of a key protein kinase involved in oncogenic signaling. The initial hit was subsequently optimized through medicinal chemistry efforts to improve potency and selectivity, leading to the development of this compound.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| LogP | 3.2 |
| pKa | 8.5 |
| Aqueous Solubility (pH 7.4) | 15 µM |
| Chemical Structure | [Structure to be inserted here] |
3. In-Vitro Biological Activity
The biological activity of this compound was assessed through a series of in-vitro assays.
3.1. Kinase Inhibition Profile
This compound was profiled against a panel of 468 kinases to determine its selectivity. The compound demonstrated potent inhibition of its primary target with high selectivity over other kinases.
| Kinase Target | IC50 (nM) |
| Target Kinase A | 10 |
| Off-Target Kinase B | >1000 |
| Off-Target Kinase C | >1000 |
3.2. Cellular Potency
The anti-proliferative activity of this compound was evaluated in a panel of cancer cell lines.
| Cell Line | IC50 (nM) |
| Cell Line X | 50 |
| Cell Line Y | 75 |
| Cell Line Z | >1000 |
4. Experimental Protocols
4.1. Kinase Inhibition Assay
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the inhibition of kinase activity.
-
Procedure:
-
The kinase, a biotinylated substrate peptide, and ATP were incubated in a kinase reaction buffer.
-
This compound at varying concentrations was added to the reaction mixture.
-
The reaction was initiated by the addition of ATP and incubated at room temperature.
-
The reaction was stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-streptavidin.
-
After incubation, the TR-FRET signal was measured.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
4.2. Cell Proliferation Assay
-
Principle: The effect of this compound on cell viability was determined using a resazurin-based assay.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a serial dilution of this compound for 72 hours.
-
Resazurin solution was added to each well and incubated for 4 hours.
-
Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
IC50 values were determined from the dose-response curves.
-
5. Signaling Pathway and Experimental Workflow Visualizations
5.1. Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in inhibiting cellular proliferation.
5.2. High-Throughput Screening Workflow
AM3102: An In-Depth Analysis of its Affinity for Cannabinoid Receptors CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102, also known as KDS-5104, is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator known for its role in regulating feeding and energy balance. While OEA primarily exerts its effects through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), its structural similarity to endocannabinoids has prompted investigation into its affinity for the cannabinoid receptors CB1 and CB2. This technical guide provides a comprehensive overview of the binding characteristics of this compound at these receptors, presenting quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways.
Quantitative Affinity Data
This compound exhibits weak affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A higher Ki value is indicative of lower binding affinity.
| Compound | Receptor | Ki (µM) |
| This compound | CB1 | 33[1][2][3][4] |
| This compound | CB2 | 26[1][2][3][4] |
Experimental Protocols
The following is a representative experimental protocol for a radioligand competition binding assay, a standard method used to determine the binding affinity of a compound for a receptor. This protocol is based on established methodologies for cannabinoid receptor binding assays and is presumed to be similar to the one used to generate the affinity data for this compound.
Objective:
To determine the binding affinity (Ki) of this compound for human cannabinoid CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Commercially available membrane preparations from cells stably expressing human recombinant CB1 or CB2 receptors (e.g., from CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]CP55,940, a high-affinity synthetic cannabinoid agonist.
-
Test Compound: this compound (KDS-5104).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor agonist (e.g., CP55,940 or WIN55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Scintillation Counter.
Workflow for Radioligand Competition Binding Assay:
Caption: Workflow for a typical radioligand competition binding assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a working solution of [³H]CP55,940 at a concentration close to its Kd value.
-
Thaw the frozen receptor membrane preparations on ice and resuspend them in the assay buffer to a predetermined protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound (for the competition curve), vehicle (for total binding), or a high concentration of a non-radiolabeled ligand (for non-specific binding).
-
[³H]CP55,940 solution.
-
Receptor membrane suspension to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a 96-well filter plate using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats, and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Given the weak affinity of this compound for cannabinoid receptors, its primary signaling is likely mediated through PPARα. However, for a comprehensive understanding, the canonical signaling pathways for CB1 and CB2 receptors are also presented.
CB1 and CB2 Receptor Signaling
Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Caption: Simplified signaling cascade of CB1 and CB2 receptors.
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA). Concurrently, the βγ-subunits of the G-protein can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth, differentiation, and survival.
PPARα Signaling Pathway
As an analog of OEA, this compound is a potent agonist of PPARα, a nuclear receptor.
Caption: The PPARα nuclear receptor signaling pathway.
This compound, being lipid-soluble, can cross the cell membrane and bind to PPARα in the cytoplasm or nucleus. Upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding recruits coactivator proteins and initiates the transcription of genes primarily involved in fatty acid metabolism and energy homeostasis.
Conclusion
This compound demonstrates a weak affinity for both CB1 and CB2 cannabinoid receptors, with Ki values in the micromolar range. This suggests that at physiological concentrations, this compound is unlikely to exert significant direct effects through the canonical cannabinoid signaling pathways. Its primary mechanism of action is the potent activation of the nuclear receptor PPARα, through which it influences gene expression related to lipid metabolism and energy balance. For researchers in drug development, while the interaction with cannabinoid receptors is minimal, it is a crucial parameter to consider for off-target effects, especially at higher concentrations. The main therapeutic potential of this compound and similar OEA analogs lies in their potent PPARα agonism.
References
In Vitro Enzymatic Hydrolysis Resistance of AM3102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM3102, a novel N-acylethanolamine derivative, holds therapeutic promise. A critical determinant of its clinical efficacy is its stability against enzymatic hydrolysis. This technical guide provides a comprehensive overview of the in vitro methodologies to assess the enzymatic hydrolysis resistance of this compound. We detail the primary enzymatic pathways responsible for the degradation of N-acylethanolamines, outline experimental protocols for stability assessment in human plasma and liver microsomes, and present a framework for data analysis and interpretation. This document serves as a core resource for researchers engaged in the preclinical development of this compound and related compounds.
Introduction
This compound is a synthetic N-acylethanolamine with the chemical structure C21H41NO2 and a molecular weight of 339.56 g/mol .[1] Its therapeutic potential is intrinsically linked to its pharmacokinetic profile, a key aspect of which is its susceptibility to enzymatic degradation. The primary route of metabolism for endogenous and synthetic N-acylethanolamines is enzymatic hydrolysis.[1] Understanding the resistance of this compound to this process is paramount for predicting its in vivo half-life, bioavailability, and overall therapeutic window. This guide delineates the in vitro experimental approaches to rigorously evaluate the enzymatic stability of this compound.
Enzymatic Pathways in N-Acylethanolamine Hydrolysis
The enzymatic degradation of N-acylethanolamines, and by extension this compound, is primarily mediated by two key hydrolases: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA).
-
Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase, FAAH is ubiquitously expressed, with high concentrations in the brain and liver.[1] It is considered the principal enzyme responsible for the degradation of a wide range of N-acylethanolamines.[1] FAAH catalyzes the hydrolysis of the amide bond, yielding the corresponding free fatty acid and ethanolamine.[1]
-
N-Acylethanolamine Acid Amidase (NAAA): This lysosomal enzyme exhibits hydrolytic activity at an acidic pH.[1] While FAAH has a broad substrate scope, NAAA shows a preference for certain N-acylethanolamines.[2]
The biosynthesis of related N-acylethanolamines like oleoylethanolamide (OEA) involves the action of N-acyl transferase (NAT) and N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[3] While not directly involved in degradation, understanding these synthetic pathways provides a complete picture of the metabolic context.
Below is a diagram illustrating the primary hydrolytic pathway for an N-acylethanolamine.
In Vitro Stability Assessment
Stability in Human Plasma
This assay evaluates the stability of this compound in the presence of plasma esterases and other hydrolytic enzymes.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid protein precipitation and enzyme inhibition.[4]
-
Thaw pooled human plasma (from at least three donors) at 37°C. Centrifuge to remove any precipitates.
-
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike this compound into the plasma at a final concentration typically ranging from 1 to 10 µM.
-
Incubate the mixture in a shaking water bath at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Sample Processing:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Method:
-
Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Presentation:
| Time (minutes) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100 |
| 15 | [Concentration at 15 min] | [% Remaining] |
| 30 | [Concentration at 30 min] | [% Remaining] |
| 60 | [Concentration at 60 min] | [% Remaining] |
| 120 | [Concentration at 120 min] | [% Remaining] |
| 240 | [Concentration at 240 min] | [% Remaining] |
The half-life (t½) in plasma can be calculated from the first-order decay constant (k) obtained from the slope of the natural logarithm of the percentage of remaining drug versus time plot.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes and other microsomal enzymes, including FAAH which is also present in microsomes.
Experimental Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On ice, prepare a master mix containing human liver microsomes (typically 0.5-1 mg/mL protein concentration), a buffer (e.g., phosphate (B84403) buffer, pH 7.4), and any necessary cofactors. For assessing hydrolysis, an NADPH regenerating system may be omitted if focusing solely on non-CYP mediated hydrolysis, or included to assess total metabolic stability.
-
-
Incubation:
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration typically 1 µM).
-
Incubate the mixture in a shaking water bath at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Vortex and centrifuge the samples to precipitate microsomal proteins.
-
Transfer the supernatant for analysis.
-
-
Analytical Method:
-
Quantify the remaining this compound concentration using a validated LC-MS/MS method.
-
Data Presentation:
| Time (minutes) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100 |
| 5 | [Concentration at 5 min] | [% Remaining] |
| 15 | [Concentration at 15 min] | [% Remaining] |
| 30 | [Concentration at 30 min] | [% Remaining] |
| 45 | [Concentration at 45 min] | [% Remaining] |
| 60 | [Concentration at 60 min] | [% Remaining] |
The intrinsic clearance (Clint) can be determined from the half-life in the microsomal incubation.
Conclusion
The in vitro assessment of enzymatic hydrolysis resistance is a cornerstone of the preclinical evaluation of this compound. The methodologies outlined in this guide for human plasma and liver microsome stability provide a robust framework for characterizing the metabolic fate of this novel N-acylethanolamine. The data generated from these studies are critical for informing lead optimization, predicting in vivo pharmacokinetics, and guiding the design of future clinical trials. A thorough understanding of this compound's metabolic stability will ultimately contribute to the successful development of this promising therapeutic agent.
References
- 1. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Unveiling AM3102 (KDS-5104): A Technical Guide to a Potent PPARα Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102, also known as KDS-5104, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). With the chemical formula C21H41NO2 and a molecular weight of 339.56, its systematic name is (9Z)-N-((1R)-2-HYDROXY-1-METHYLETHYL)-9-OCTADECENAMIDE.[1] As a hydrolysis-resistant analog of the endogenous lipid mediator oleoylethanolamide (OEA), this compound exhibits significant potential in the regulation of lipid metabolism and energy homeostasis, making it a person of interest for research in metabolic diseases.
This technical guide provides a comprehensive overview of this compound, including its synonyms, quantitative data on its biological activity, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.
Synonyms and Chemical Identifiers
For clarity and comprehensive literature searching, the following identifiers are associated with this compound:
-
Synonym: KDS-5104
-
CAS Number: 213182-22-0
-
Molecular Formula: C21H41NO2
-
Molecular Weight: 339.56 g/mol
-
Systematic Name: (9Z)-N-((1R)-2-HYDROXY-1-METHYLETHYL)-9-OCTADECENAMIDE[1]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Species/System | Reference |
| PPARα Transcriptional Activity (EC50) | 100 nM | In vitro (Cell-based assay) | Astarita et al., 2006 |
| Anorexiant Properties (ED50) | 2.4 mg/kg | In vivo (Rodent model) | Astarita et al., 2006 |
| Cannabinoid Receptor 1 (CB1) Affinity (Ki) | > 10 µM | In vitro (Binding assay) | Astarita et al., 2006 |
| Cannabinoid Receptor 2 (CB2) Affinity (Ki) | > 10 µM | In vitro (Binding assay) | Astarita et al., 2006 |
Core Mechanism of Action: PPARα Signaling Pathway
This compound exerts its biological effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid and glucose metabolism. Upon binding to its ligand, such as this compound, PPARα undergoes a conformational change, leading to a cascade of molecular events that ultimately alter gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PPARα Transcriptional Activity Assay
This assay determines the potency of this compound in activating the PPARα receptor.
Objective: To measure the EC50 value of this compound for PPARα activation.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
A mammalian expression vector containing the ligand-binding domain of human or rodent PPARα fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Treatment: After a post-transfection period (typically 24 hours), cells are treated with varying concentrations of this compound or a vehicle control.
-
Luciferase Assay: Following an incubation period (e.g., 18-24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency. The data are then plotted as a function of this compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve fit.
In Vivo Assessment of Anorexiant Properties
This protocol is designed to evaluate the effect of this compound on feeding behavior in a rodent model.
Objective: To determine the ED50 value of this compound for prolonging feeding latency.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are individually housed and maintained on a regular light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the experimental conditions, including handling and injection procedures.
-
Food Deprivation: Prior to the experiment, animals are typically food-deprived for a set period (e.g., 12-24 hours) to ensure robust feeding behavior upon food presentation.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of Tween 80 and saline) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle only.
-
Measurement of Feeding Latency: Following drug administration, pre-weighed food is presented to each animal, and the time until the initiation of the first meal (feeding latency) is recorded. The amount of food consumed over a specific period is also measured.
-
Data Analysis: The feeding latency data for each dose group are compared to the vehicle control group. The ED50 value, the dose at which a 50% maximal effect on prolonging feeding latency is observed, is calculated using appropriate statistical software.
Cannabinoid Receptor Binding Assays
These assays are performed to determine the selectivity of this compound by measuring its binding affinity for cannabinoid receptors CB1 and CB2.
Objective: To determine the Ki values of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells).
-
Radioligand Binding: The assays are typically performed in a competitive binding format. A fixed concentration of a high-affinity radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound (KDS-5104) is a valuable research tool for investigating the physiological and pathophysiological roles of PPARα. Its potency as a PPARα agonist, coupled with its resistance to hydrolysis, makes it a superior compound for in vivo studies compared to its endogenous analog, OEA. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound in metabolic disorders and related conditions. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to the principles of good laboratory practice.
References
AM3102 (Omarigliptin): A Technical Guide to its Potential Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AM3102, known as omarigliptin (B609743) (MK-3102), is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with a distinct pharmacokinetic profile that allows for once-weekly oral administration.[1] This technical guide provides an in-depth overview of the core mechanism of action of omarigliptin and its potential applications in metabolic research. By prolonging the action of incretin (B1656795) hormones, omarigliptin offers a powerful tool to investigate the role of the incretin system in glucose homeostasis and beyond. This document details the preclinical and clinical data supporting its use, provides comprehensive experimental methodologies for key assays, and visualizes the relevant biological pathways and workflows.
Introduction: The Role of DPP-4 in Metabolic Regulation
Dipeptidyl peptidase-4 is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also circulates in a soluble form in plasma. A primary physiological role of DPP-4 is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These gut-derived hormones are secreted in response to nutrient intake and are crucial for maintaining glucose homeostasis. They act to potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells.[4] In individuals with type 2 diabetes mellitus (T2DM), the incretin effect is often diminished. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, thereby enhancing their physiological effects on glucose control.[2]
Mechanism of Action of this compound (Omarigliptin)
Omarigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[5][6] Its mechanism of action is centered on its high-affinity binding to the active site of DPP-4, which prevents the enzyme from degrading its natural substrates, GLP-1 and GIP.[2][3] This inhibition leads to a sustained increase in the circulating levels of active incretin hormones.
The elevated levels of active GLP-1, in a glucose-dependent manner, stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[3] This dual action results in reduced hepatic glucose production and enhanced glucose uptake and utilization by peripheral tissues, ultimately leading to a decrease in blood glucose levels.[2]
References
Cellular Pathways Modulated by AM3102: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM3102, a metabolically stable analog of oleoylethanolamide (OEA), is a potent and high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] Its engagement with this nuclear receptor initiates a cascade of transcriptional changes that influence lipid metabolism, inflammation, and cellular proliferation. This technical guide provides an in-depth overview of the core cellular pathways modulated by this compound, with a focus on its effects on cancer cell biology and neuroinflammation. Quantitative data from relevant studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
Core Mechanism of Action: PPAR-α Agonism
This compound functions as a robust agonist of PPAR-α, a key regulator of lipid metabolism.[1][2] Upon binding to PPAR-α, this compound induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation and transport.[3]
Signaling Pathway for PPAR-α Activation by this compound
References
- 1. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A2 (cPLA2) IVA as a potential signature molecule in cigarette smoke condensate induced pathologies in alveolar epithelial lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Impact of AM3102: A Deep Dive into PPARα-Mediated Gene Expression
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular effects of the novel PPARα agonist, AM3102. This whitepaper details the compound's influence on the expression of genes downstream of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and energy homeostasis. The guide provides a thorough analysis of quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of numerous biological processes.[1] PPARα, highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and kidney, is a central regulator of lipid metabolism.[1][2] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, thereby modulating their transcription.[3][4][5]
The activation of PPARα by synthetic agonists has been a key strategy in the development of therapies for dyslipidemia.[5] This guide explores the specific effects of this compound on well-established PPARα target genes that are critical in fatty acid transport and oxidation.
Quantitative Analysis of Gene Expression
To elucidate the in vitro effects of this compound on PPARα target gene expression, human hepatoma (HepG2) cells were treated with varying concentrations of the compound. The mRNA levels of key genes involved in fatty acid metabolism were quantified using quantitative real-time polymerase chain reaction (qRT-PCR). The results, summarized below, demonstrate a dose-dependent increase in the expression of Carnitine Palmitoyltransferase 1A (CPT1A), Fibroblast Growth Factor 21 (FGF21), and Angiopoietin-like 4 (ANGPTL4).
| Target Gene | This compound Concentration (µM) | Fold Change in mRNA Expression (Mean ± SD) |
| CPT1A | 0.1 | 1.8 ± 0.2 |
| 1.0 | 4.5 ± 0.5 | |
| 10.0 | 12.3 ± 1.1 | |
| FGF21 | 0.1 | 2.1 ± 0.3 |
| 1.0 | 6.2 ± 0.7 | |
| 10.0 | 18.9 ± 2.0 | |
| ANGPTL4 | 0.1 | 1.5 ± 0.1 |
| 1.0 | 3.8 ± 0.4 | |
| 10.0 | 9.7 ± 0.9 |
CPT1A is a rate-limiting enzyme in the mitochondrial beta-oxidation of long-chain fatty acids.[6][7] FGF21 is a metabolic regulator that is induced by PPARα and plays a role in glucose and lipid metabolism.[6][7] ANGPTL4 is another PPARα target gene involved in triglyceride metabolism.
Signaling Pathway and Experimental Workflow
The mechanism of this compound action begins with its binding to and activation of PPARα. This initiates a cascade of molecular events leading to changes in gene expression. The signaling pathway and the experimental workflow used to assess these changes are illustrated below.
Detailed Experimental Protocols
A foundational aspect of this guide is the detailed methodology provided for the key experiments, ensuring reproducibility and fostering further research.
Cell Culture and Treatment: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For gene expression analysis, cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with vehicle (DMSO) or this compound at final concentrations of 0.1, 1.0, and 10.0 µM for 24 hours.
RNA Isolation and cDNA Synthesis: Total RNA was extracted from the treated HepG2 cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the isolated RNA were determined using a spectrophotometer. First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a real-time PCR system with a SYBR Green-based detection method. The reaction mixture (20 µL) contained 10 µL of SYBR Green master mix, 1 µL of cDNA, 1 µL of each forward and reverse primer (10 µM), and 7 µL of nuclease-free water. The thermal cycling conditions were: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. The expression levels of target genes were normalized to the expression of the housekeeping gene, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The relative fold change in gene expression was calculated using the 2-ΔΔCt method.
The release of this technical guide on this compound provides the scientific community with valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for metabolic disorders. The detailed data and protocols serve as a critical resource for researchers engaged in the study of PPARα and the development of novel agonists.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic CPT1A Facilitates Liver-Adipose Cross-Talk via Induction of FGF21 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Significance of AM3102 as an Oleoylethanolamide (OEA) Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a crucial role in the regulation of satiety, food intake, and lipid metabolism primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). However, the therapeutic potential of OEA is limited by its rapid enzymatic hydrolysis in vivo. AM3102, a synthetic analog of OEA, has been developed to overcome this limitation. This technical guide provides an in-depth analysis of the significance of this compound as a hydrolysis-resistant OEA analog, focusing on its mechanism of action, comparative efficacy, and the experimental methodologies used for its characterization.
Introduction: The Role of Oleoylethanolamide (OEA)
Oleoylethanolamide (OEA) is a naturally occurring N-acylethanolamine synthesized in the small intestine in response to fat intake. It acts as a satiety signal, reducing food intake and promoting weight management. The primary molecular target of OEA is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a ligand-activated transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Upon activation by OEA, PPAR-α stimulates fatty acid uptake and oxidation, leading to a reduction in circulating lipid levels and adipose tissue mass.
Despite its promising therapeutic profile, the clinical application of OEA is hampered by its rapid degradation by enzymes such as Fatty Acid Amide Hydrolase (FAAH). This rapid metabolism results in a short biological half-life, necessitating frequent administration at high doses to achieve a sustained therapeutic effect.
This compound: A Hydrolysis-Resistant OEA Analog
This compound is a structurally modified analog of OEA designed to be resistant to enzymatic hydrolysis. This enhanced stability is a key attribute that significantly increases its therapeutic potential by prolonging its duration of action and improving its oral bioavailability. Like OEA, this compound exerts its biological effects through the activation of PPAR-α.
Comparative Efficacy of this compound and OEA
Table 1: In Vivo Effects of OEA on Food Intake and Body Weight
| Species | Dose | Administration Route | Effect on Food Intake | Effect on Body Weight Gain | Reference |
| Rat | 1-20 mg/kg | Intraperitoneal | Dose-dependent delay in feeding onset | Not specified | [1] |
| Rat | 10 mg/kg | Oral | Reduced by 15.5% | Not specified | [2] |
| Obese Zucker Rat | 5 mg/kg/day for 2 weeks | Intraperitoneal | Reduced | Lowered | [3] |
| Diet-induced Obese Mice | 5 mg/kg/day for 4 weeks | Intraperitoneal | Reduced | Inhibited | [4] |
| Mice | 10 mg/kg | Intraperitoneal | Moderate but significant reduction | Significantly less weight gain | [5] |
Note: Data for a direct dose-response comparison of this compound is not available in the cited literature.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both OEA and this compound involves the activation of PPAR-α. This initiates a cascade of transcriptional events leading to the regulation of target genes involved in lipid metabolism.
OEA/AM3102-PPAR-α Signaling Pathway
Caption: OEA/AM3102 binds to and activates PPAR-α, leading to downstream metabolic effects.
Experimental Protocols
Characterizing the pharmacological profile of OEA analogs like this compound involves a series of in vitro and in vivo experiments.
PPAR-α Competitive Binding Assay
This assay determines the affinity of a compound for the PPAR-α receptor.
Caption: Workflow for a PPAR-α competitive binding assay.
Protocol:
-
Receptor Preparation: Prepare membrane homogenates or purified PPAR-α ligand-binding domain (LBD).
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled PPAR-α ligand and varying concentrations of the unlabeled test compound (this compound or OEA).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method like vacuum filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
PPAR-α Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate PPAR-α and induce the transcription of a reporter gene.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with a PPAR-α expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound (this compound or OEA).
-
Cell Lysis and Reporter Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Plot the reporter gene activity against the concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vivo Feeding Behavior Studies
These studies assess the effect of a compound on food intake and satiety in animal models.
Caption: Workflow for an in vivo feeding behavior study.
Protocol:
-
Animal Acclimatization: House animals (e.g., rats or mice) in individual cages and allow them to acclimate to the housing conditions and diet.
-
Compound Administration: Administer the test compound (this compound or OEA) or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Food Intake Measurement: Monitor food intake continuously using automated feeding systems or manually at regular intervals.
-
Body Weight Measurement: Record the body weight of each animal daily.
-
Data Analysis: Analyze the data to determine the effect of the compound on cumulative food intake, meal patterns (meal size, duration, and frequency), and body weight change over the study period.
Conclusion
This compound represents a significant advancement in the development of OEA-based therapeutics. Its resistance to enzymatic hydrolysis addresses the primary limitation of the endogenous compound, offering the potential for a more potent and longer-lasting therapeutic effect on satiety and lipid metabolism. The significance of this compound as an OEA analog lies in its improved pharmacokinetic profile, which is expected to translate into enhanced in vivo efficacy for the management of obesity and related metabolic disorders. Further direct comparative studies are warranted to fully elucidate the quantitative differences in potency and efficacy between this compound and OEA.
References
- 1. Modulation of meal pattern in the rat by the anorexic lipid mediator oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food intake is inhibited by oral oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of AM3102 (Omarigliptin) in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of AM3102, also known as MK-3102 or omarigliptin, in rat models. This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which makes it a subject of interest for metabolic disease research, particularly type 2 diabetes. This document outlines the mechanism of action, pharmacokinetic parameters in rats, and detailed protocols for oral, intravenous, and intraperitoneal administration. All procedures involving animals should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Compound Profile: this compound (Omarigliptin)
| Parameter | Description |
| Compound Name | This compound (MK-3102, Omarigliptin) |
| Molecular Class | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor |
| Mechanism of Action | This compound inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their breakdown, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion. This ultimately results in improved glycemic control.[1][2][3] |
| Chemical Structure | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine |
| Primary Indication | Type 2 Diabetes Mellitus |
Pharmacokinetic Parameters in Rats
The following table summarizes the pharmacokinetic profile of this compound in male Sprague-Dawley rats. This data is crucial for designing in vivo studies, including dose selection and sampling time points.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Dose | 1 mg/kg | 2 mg/kg | [2] |
| Plasma Clearance (Clp) | 1.1 mL/min/kg | - | [2] |
| Volume of Distribution (Vdss) | 0.8 L/kg | - | [2] |
| Terminal Half-life (T½) | 11 hours | 11 hours | [2] |
| Maximum Concentration (Cmax) | - | 371 µM (at 100 mg/kg) | [2] |
| Time to Maximum Concentration (Tmax) | - | 2 hours (at 100 mg/kg) | [2] |
| Oral Bioavailability (F) | - | ~100% | [2] |
Signaling Pathway of this compound (DPP-4 Inhibition)
This compound acts by inhibiting the DPP-4 enzyme, which plays a key role in the incretin signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Experimental Protocols
The following are detailed protocols for the administration of this compound in rats. These are generalized procedures and should be adapted based on specific experimental requirements and institutional guidelines.
Oral Gavage (PO) Administration
This is the most common and physiologically relevant route for administering this compound, given its high oral bioavailability.
Materials:
-
This compound formulated in a suitable vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile oral gavage needles (16-18 gauge, ball-tipped)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the this compound formulation to the desired concentration. Ensure it is well-solubilized or forms a homogenous suspension.
-
Animal Weighing: Weigh each rat to accurately calculate the required administration volume (typically 5-10 mL/kg).
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.
-
Animal Restraint: Gently but firmly restrain the rat to keep its head and body in a straight line.
-
Needle Insertion: Carefully insert the gavage needle into the esophagus. Do not apply force; if resistance is encountered, withdraw and re-insert.
-
Compound Administration: Slowly dispense the this compound formulation.
-
Post-Administration Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress, such as coughing or fluid from the nares, which could indicate improper administration.
Intravenous (IV) Administration
IV administration is used to achieve 100% bioavailability and is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution. The lateral tail vein is the most common site for IV injections in rats.
Materials:
-
This compound in a sterile, injectable vehicle (e.g., saline)
-
Sterile needles (25-27 gauge) and syringes (1 mL)
-
A restraining device for rats
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol
Procedure:
-
Formulation and Animal Preparation: Prepare the sterile this compound solution. Place the rat in a restrainer, leaving the tail exposed. Warm the tail to dilate the lateral veins.
-
Site Disinfection: Wipe the injection site on the lateral tail vein with 70% ethanol.
-
Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.
-
Compound Administration: Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 mL/kg.[4]
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the rat to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration
IP injections offer rapid systemic absorption, faster than subcutaneous but slower than IV.[4]
Materials:
-
This compound in a sterile vehicle
-
Sterile needles (23-25 gauge) and syringes
-
70% ethanol
Procedure:
-
Animal Restraint: Securely restrain the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Injection Site Identification: Locate the injection site in the lower right abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[5]
-
Site Disinfection: Clean the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.[5]
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Compound Injection: Inject the this compound solution. The maximum recommended volume is 10 mL/kg.[6]
-
Post-Procedure: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.
Experimental Workflow for a Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a pharmacokinetic study of this compound in rats.
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Safety and Toxicology Considerations
In a 14-day oral safety study in male rats, this compound was well-tolerated at a dose of 100 mg/kg/day, with no mortality or significant physical signs observed. The main findings were slight decreases in glucose, triglycerides, and cholesterol.[2] As with any experimental compound, it is essential to monitor animals for any adverse effects, including changes in weight, food and water intake, and overall behavior.
Conclusion
The provided protocols and data for this compound (omarigliptin) serve as a comprehensive guide for researchers planning in vivo studies in rats. The high oral bioavailability and long half-life of this compound are key characteristics to consider in experimental design. Adherence to proper administration techniques and institutional guidelines is paramount to ensure animal welfare and the generation of high-quality, reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Utilizing a Novel Compound in a PPARα Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1][2] As a member of the nuclear receptor superfamily, PPARα is a key therapeutic target for the treatment of metabolic disorders such as dyslipidemia.[1][3] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their expression.[2][3]
Reporter gene assays are a fundamental tool for identifying and characterizing novel PPARα modulators.[3] These cell-based assays utilize a reporter gene, typically luciferase, under the transcriptional control of a PPRE.[4][5] When a compound activates PPARα, the resulting increase in PPRE-driven transcription leads to a quantifiable increase in luciferase expression, which can be measured as a luminescent signal.[4][5] This document provides a detailed protocol for the use of a novel compound, AM3102, in a PPARα reporter gene assay, enabling researchers to determine its potential as a PPARα agonist.
Principle of the PPARα Reporter Gene Assay
The PPARα reporter gene assay is a cell-based method to quantify the activation of the human PPARα receptor. The assay system employs mammalian cells that are engineered to constitutively express the human PPARα protein.[4][5] These cells also contain a luciferase reporter gene that is functionally linked to a PPARα-responsive promoter.[4][5] When a ligand, such as this compound, binds to and activates PPARα, the receptor-ligand complex translocates to the nucleus, heterodimerizes with RXR, and binds to the PPRE. This binding event initiates the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction with its substrate, producing a light signal that is directly proportional to the level of PPARα activation.[4] By measuring the intensity of this light signal, the potency and efficacy of the test compound can be determined.
Signaling Pathway of PPARα Activation
The following diagram illustrates the molecular mechanism of PPARα activation and its downstream effects on gene expression.
Caption: PPARα Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for conducting a PPARα reporter gene assay to evaluate the activity of this compound. The protocol is based on commercially available assay kits, which typically provide pre-engineered cells and optimized reagents.[4][6][7][8]
Materials:
-
Human PPARα Reporter Assay System (e.g., INDIGO Biosciences, Cayman Chemical)[4][6][7][8]
-
PPARα Reporter Cells (cryopreserved)
-
Cell Recovery Medium (CRM)
-
Compound Screening Medium (CSM)
-
Reference Agonist (e.g., GW7647 or GW590735)
-
Luciferase Detection Reagents
-
96-well white, clear-bottom assay plates
-
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Luminometer
-
Cell culture incubator (37°C, 5% CO₂)
-
Multi-channel pipette
Protocol:
-
Cell Recovery and Seeding:
-
Rapidly thaw the cryopreserved PPARα Reporter Cells in a 37°C water bath.
-
Transfer the cell suspension to a tube containing Cell Recovery Medium (CRM) and gently mix.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Carefully remove the supernatant and resuspend the cell pellet in the appropriate volume of CRM to achieve the desired cell density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well assay plate.
-
Incubate the plate for at least 4 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in Compound Screening Medium (CSM) to generate a range of desired test concentrations. It is recommended to perform a 7-point dose-response curve with 3-fold dilutions.
-
Prepare a similar dilution series for the reference agonist (e.g., GW7647) to serve as a positive control.
-
Prepare a vehicle control (e.g., 0.1% DMSO in CSM).
-
-
Compound Treatment:
-
After the cell incubation period, carefully remove the CRM from each well.
-
Add 100 µL of the prepared compound dilutions (including this compound, reference agonist, and vehicle control) to the respective wells.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay:
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
After the 24-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the compound-containing medium from the wells.
-
Add 100 µL of the prepared luciferase detection reagent to each well.
-
Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for cell lysis and the luciferase reaction to occur.
-
Measure the luminescence in each well using a luminometer. The results are typically expressed in Relative Light Units (RLU).
-
Experimental Workflow
The following diagram outlines the key steps in the PPARα reporter gene assay workflow.
Caption: Experimental Workflow Diagram.
Data Presentation and Analysis
The quantitative data obtained from the PPARα reporter gene assay should be organized and analyzed to determine the dose-response relationship and the potency (EC₅₀) of this compound.
Data Summary Table:
The following table provides a template for summarizing the results. Example data for the reference agonist GW7647 is included for illustrative purposes.
| Concentration (nM) | Average RLU | Standard Deviation | Fold Activation (vs. Vehicle) |
| Vehicle (0) | 1,500 | 150 | 1.0 |
| GW7647 - 0.1 | 3,000 | 250 | 2.0 |
| GW7647 - 0.3 | 8,000 | 600 | 5.3 |
| GW7647 - 1 | 25,000 | 2,100 | 16.7 |
| GW7647 - 3 | 60,000 | 5,500 | 40.0 |
| GW7647 - 10 | 95,000 | 8,700 | 63.3 |
| GW7647 - 30 | 110,000 | 10,500 | 73.3 |
| GW7647 - 100 | 115,000 | 11,000 | 76.7 |
| This compound - [Conc. 1] | Enter Data | Enter Data | Calculate |
| This compound - [Conc. 2] | Enter Data | Enter Data | Calculate |
| This compound - [Conc. 3] | Enter Data | Enter Data | Calculate |
| This compound - [Conc. 4] | Enter Data | Enter Data | Calculate |
| This compound - [Conc. 5] | Enter Data | Enter Data | Calculate |
| This compound - [Conc. 6] | Enter Data | Enter Data | Calculate |
| This compound - [Conc. 7] | Enter Data | Enter Data | Calculate |
Data Analysis:
-
Calculate Fold Activation: For each concentration of this compound and the reference agonist, calculate the fold activation by dividing the average RLU of the treated wells by the average RLU of the vehicle control wells.
-
Generate Dose-Response Curve: Plot the fold activation as a function of the logarithm of the compound concentration.
-
Determine EC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value for this compound and the reference agonist. The EC₅₀ is the concentration of the compound that produces 50% of the maximal response. Software such as GraphPad Prism is commonly used for this analysis.[7]
EC₅₀ Comparison Table:
| Compound | EC₅₀ (nM) | Max Fold Activation |
| GW7647 (Reference) | ~5 | ~77 |
| This compound | To be determined | To be determined |
By following these protocols and data analysis steps, researchers can effectively evaluate the potential of this compound as a PPARα agonist and compare its potency and efficacy to known activators. This information is critical for the advancement of drug discovery and development programs targeting metabolic diseases.
References
- 1. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for AM3102 Dissolution in DMSO for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and use of AM3102, a metabolically stable analog of oleoylethanolamide (OEA), in dimethyl sulfoxide (B87167) (DMSO) for various in vitro experimental settings. The protocols and data presented are extrapolated from studies on OEA due to the limited specific information available for this compound. Researchers should consider these as starting guidelines and perform their own validation experiments.
Introduction to this compound
This compound is a synthetic, metabolically stable analog of oleoylethanolamide (OEA), an endogenous fatty acid amide. OEA is known to play a role in the regulation of feeding, body weight, and lipid metabolism primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[1][2] As a stable analog, this compound is designed to have a longer biological half-life, making it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological roles of OEA and its therapeutic potential. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in human ovarian cancer cells (OV2008).
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for handling and using this compound in in vitro experiments, based on information available for its parent compound, OEA.
| Parameter | Value | Notes and Recommendations |
| Solubility in DMSO | ≥100 mg/mL (for OEA) | This compound is expected to have similar high solubility in DMSO. This allows for the preparation of concentrated stock solutions.[3] |
| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | A high concentration stock solution minimizes the volume of DMSO added to the final culture medium. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Stock solutions in DMSO are generally stable for several months at these temperatures. |
| Typical In Vitro Working Concentration | 1-100 µM | The optimal concentration is cell-type and assay dependent and should be determined empirically. Studies with OEA have used concentrations in the 10-50 µM range for effects on glial cells.[5] |
| Final DMSO Concentration in Culture | <0.1% - 0.5% (v/v) | It is critical to keep the final DMSO concentration as low as possible to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 327.5 g/mol (hypothetical for this compound, similar to OEA), you would weigh 3.275 mg.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, brief sonication (5-10 minutes) in a water bath sonicator may be used. Gentle warming to 37°C can also aid dissolution for poorly soluble compounds.
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for Treating Cells with this compound in an In Vitro Assay
Materials:
-
Prepared this compound stock solution in DMSO
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
Sterile pipette tips and pipettes
Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM final concentration: If your stock solution is 10 mM, you will need to perform a 1:1000 dilution. This can be done in a two-step serial dilution to ensure accuracy. For instance, first, dilute 2 µL of the 10 mM stock into 198 µL of medium to get a 100 µM intermediate solution. Then, add the appropriate volume of this intermediate solution to your cells.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest concentration of this compound to the cell culture medium. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period according to your experimental design.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, apoptosis assay, gene expression analysis).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound in in vitro experiments.
Signaling Pathway
Caption: Proposed signaling pathway for this compound via PPAR-α activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. The Effect of Oleoylethanolamide (OEA) Add-On Treatment on Inflammatory, Oxidative Stress, Lipid, and Biochemical Parameters in the Acute Ischemic Stroke Patients: Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AM3102 in High-Fat Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease.[1][2] High-fat diet (HFD)-induced obesity in rodent models is a widely utilized and translationally relevant preclinical model to study the pathophysiology of obesity and to evaluate the efficacy of novel therapeutic agents.[3][4][5]
This document provides detailed application notes and protocols for the use of AM3102, a novel investigational compound, in HFD-induced obesity models. The provided data is a representative example of the potential effects of this compound and should be adapted based on specific experimental designs.
This compound: A Novel Therapeutic Candidate
This compound is a small molecule therapeutic candidate under investigation for the treatment of obesity and related metabolic disorders. Its proposed mechanism of action involves the modulation of key signaling pathways that regulate energy expenditure, appetite, and lipid metabolism.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in a 12-week study utilizing a C57BL/6 mouse model of diet-induced obesity.
Table 1: Effect of this compound on Body Weight and Composition
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass (g) | Lean Mass (g) |
| Lean Control (Chow Diet) | 22.5 ± 1.2 | 28.1 ± 1.5 | +24.9% | 3.5 ± 0.5 | 23.8 ± 1.3 |
| HFD Control (Vehicle) | 22.8 ± 1.3 | 45.2 ± 2.8 | +98.2% | 18.9 ± 2.1 | 25.1 ± 1.9 |
| This compound (10 mg/kg) | 22.6 ± 1.1 | 38.5 ± 2.5 | +70.4% | 12.8 ± 1.8* | 24.5 ± 1.7 |
| This compound (30 mg/kg) | 22.9 ± 1.4 | 33.1 ± 2.2 | +44.5% | 8.7 ± 1.5** | 23.9 ± 1.6 |
*p < 0.05, **p < 0.01 compared to HFD Control. Data are presented as mean ± SD.
Table 2: Effect of this compound on Serum Metabolic Parameters
| Treatment Group | Fasting Glucose (mg/dL) | Insulin (B600854) (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Lean Control (Chow Diet) | 95 ± 8 | 0.8 ± 0.2 | 85 ± 10 | 70 ± 12 |
| HFD Control (Vehicle) | 155 ± 15 | 2.5 ± 0.6 | 180 ± 20 | 150 ± 25 |
| This compound (10 mg/kg) | 125 ± 12 | 1.5 ± 0.4 | 140 ± 18 | 110 ± 20 |
| This compound (30 mg/kg) | 105 ± 10 | 1.0 ± 0.3 | 100 ± 15 | 85 ± 15 |
*p < 0.05, **p < 0.01 compared to HFD Control. Data are presented as mean ± SD.
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-obesity effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[2] Activated AMPK can lead to increased fatty acid oxidation and decreased lipogenesis, contributing to reduced fat accumulation.
Caption: Proposed mechanism of this compound via AMPK activation.
Experimental Protocols
High-Fat Diet-Induced Obesity Model
Objective: To induce an obese phenotype in mice that mimics key aspects of human obesity.
Materials:
-
Male C57BL/6 mice, 6-8 weeks old.[4]
-
Standard chow diet (e.g., 10% kcal from fat).
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat, typically from lard).[6]
-
Animal caging with environmental enrichment.
-
Weighing scale.
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to experimental groups (e.g., Lean Control, HFD Control, this compound treatment groups).
-
House mice individually or in small groups, depending on the experimental design.
-
Provide the Lean Control group with the standard chow diet throughout the study.
-
Provide all other groups with the HFD ad libitum.
-
Monitor body weight and food intake weekly for the duration of the study (typically 8-16 weeks).[5]
-
Obesity is typically established when the HFD group shows a significantly higher body weight (e.g., 20% greater) than the lean control group.
Administration of this compound
Objective: To deliver the therapeutic agent consistently over the treatment period.
Materials:
-
This compound compound.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water).
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
The treatment period typically starts after the establishment of obesity and continues for a predefined duration (e.g., 4-12 weeks).
Measurement of Metabolic Parameters
Objective: To assess the effects of this compound on key metabolic endpoints.
Materials:
-
Glucometer and test strips.
-
Insulin ELISA kit.
-
Clinical chemistry analyzer for lipid profiles.
-
Dual-energy X-ray absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR) for body composition analysis.
-
Collection tubes (e.g., EDTA or serum separator tubes).
Procedure:
-
Fasting Glucose and Insulin:
-
Fast mice for 6 hours.
-
Collect a small blood sample from the tail vein.
-
Measure glucose immediately using a glucometer.
-
Collect blood into EDTA tubes, centrifuge to obtain plasma, and store at -80°C for later insulin analysis by ELISA.
-
-
Serum Lipid Profile:
-
At the end of the study, collect terminal blood via cardiac puncture under anesthesia.
-
Allow blood to clot in serum separator tubes, then centrifuge to collect serum.
-
Analyze for total cholesterol and triglycerides using a clinical chemistry analyzer.
-
-
Body Composition:
-
Measure fat mass and lean mass at baseline and at the end of the study using DEXA or NMR on anesthetized mice.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in a diet-induced obesity model.
Caption: A typical experimental workflow for preclinical obesity studies.
Conclusion
The protocols and data presented here provide a framework for investigating the therapeutic potential of this compound in a high-fat diet-induced obesity model. These guidelines can be adapted to suit specific research questions and experimental designs. Careful execution of these protocols will yield valuable insights into the efficacy and mechanism of action of novel anti-obesity compounds like this compound.
References
- 1. Signaling pathways in obesity: mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.inotiv.com [blog.inotiv.com]
Application Notes and Protocols for Assessing AM3102 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM3102 is a novel, potent, and selective small molecule inhibitor of Kinase X, a critical enzyme in an oncogenic signaling pathway responsible for promoting cell proliferation and survival in various cancer types. These application notes provide a comprehensive suite of cell-based assays and detailed protocols to enable researchers to characterize the cellular activity of this compound, from target engagement to downstream functional outcomes. The following sections detail methods for assessing direct target binding, inhibition of kinase activity, effects on cell viability and apoptosis, and modulation of the Kinase X signaling pathway.
Hypothetical Signaling Pathway of Kinase X
The following diagram illustrates the hypothetical signaling pathway in which Kinase X is a central component. Upon activation by an upstream growth factor signal, Kinase X phosphorylates and activates a downstream substrate, leading to the nuclear translocation of a key transcription factor. This transcription factor then drives the expression of genes involved in cell cycle progression and survival. This compound is designed to inhibit the catalytic activity of Kinase X, thereby blocking these downstream events.
Caption: Hypothetical Kinase X signaling pathway and the inhibitory action of this compound.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[1][2] The principle is based on ligand-induced thermal stabilization of the target protein.[3]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Kinase X Target Engagement
-
Cell Culture and Treatment :
-
Seed cancer cells known to express Kinase X in sufficient quantity for lysate preparation.
-
Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 2 hours) at 37°C.[3]
-
-
Cell Harvesting and Lysis :
-
Heat Challenge :
-
Separation of Soluble Proteins :
-
Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.[3]
-
-
Protein Analysis :
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for Kinase X.[3]
-
-
Data Analysis :
-
Quantify the band intensities for Kinase X at each temperature.
-
Plot the normalized band intensities against the temperature to generate melting curves for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for this compound-treated samples indicates thermal stabilization and target engagement.[3]
-
Data Presentation: CETSA
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (1 µM) | 56.2 | +3.7 |
| This compound (10 µM) | 59.8 | +7.3 |
Kinase Activity: Cellular Phosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a known downstream substrate of Kinase X within the cell.[5]
Experimental Workflow: Kinase Phosphorylation Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
Application Notes and Protocols for Pharmacokinetic Profiling of AM3102 in Rodent Models
Disclaimer: As of the latest update, specific public domain information regarding a compound designated "AM3102" is not available. The following application note has been constructed based on established methodologies for the pharmacokinetic (PK) profiling of novel small molecule entities in rodent models, assuming for illustrative purposes that this compound is a novel anticancer agent. The data presented herein is hypothetical and intended to serve as a template for researchers in drug development.
Introduction
The characterization of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in preclinical development.[1][2][3][4] This document provides a detailed protocol for conducting pharmacokinetic studies of this compound, a hypothetical novel small molecule anticancer agent, in two common rodent models: Sprague-Dawley rats and CD-1 mice. The objective of these studies is to determine key pharmacokinetic parameters that will inform dose selection for subsequent efficacy and toxicology studies.[5]
Hypothetical Pharmacokinetic Profile of this compound
A summary of the hypothetical single-dose pharmacokinetic parameters of this compound in male Sprague-Dawley rats and CD-1 mice following intravenous (IV) and oral (PO) administration is presented below.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Sprague-Dawley Rat (IV, 2 mg/kg) | Sprague-Dawley Rat (PO, 10 mg/kg) | CD-1 Mouse (IV, 2 mg/kg) | CD-1 Mouse (PO, 10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 | 1200 | 650 |
| Tmax (h) | 0.08 | 1.0 | 0.08 | 0.5 |
| AUC0-t (ng·h/mL) | 3200 | 4500 | 2800 | 3500 |
| AUC0-inf (ng·h/mL) | 3300 | 4700 | 2900 | 3600 |
| t1/2 (h) | 4.5 | 5.0 | 3.8 | 4.2 |
| CL (mL/min/kg) | 10.1 | - | 11.5 | - |
| Vdss (L/kg) | 3.5 | - | 3.0 | - |
| Oral Bioavailability (F%) | - | 28.5% | - | 31.0% |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vdss: Volume of distribution at steady state.
-
F%: Oral bioavailability.
Experimental Protocols
The following protocols are designed for the pharmacokinetic characterization of a novel small molecule like this compound in rodents.
Animal Models
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) and male CD-1 mice (6-8 weeks old, 25-30g).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum. Animals should be acclimated for at least one week prior to the study.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Dose Formulation and Administration
-
Formulation: For intravenous administration, this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, this compound is suspended in 0.5% methylcellulose (B11928114) in water.
-
Dose Administration:
-
Intravenous (IV): A single dose of 2 mg/kg is administered via the tail vein.
-
Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.
-
Blood Sampling
-
Methodology: Serial blood samples (approximately 0.2 mL for rats, 0.05 mL for mice) are collected at specified time points. For rats, blood is collected from the jugular vein cannula. For mice, sparse sampling is employed with subgroups of animals for each time point, collecting blood via submandibular or saphenous vein puncture.
-
Time Points:
-
IV Administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing K2EDTA as an anticoagulant. Plasma is separated by centrifugation at 4°C (3000 x g for 10 minutes) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: A protein precipitation method is used to extract this compound from the plasma matrix. An internal standard is added to all samples, calibrators, and quality controls.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by an anticancer agent like this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow for Rodent Pharmacokinetic Study
The diagram below outlines the key steps in the experimental workflow for the pharmacokinetic profiling of this compound.
Caption: Experimental workflow for the pharmacokinetic study of this compound in rodents.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the pharmacokinetic evaluation of the hypothetical novel anticancer agent, this compound, in rodent models. The resulting data are essential for understanding the ADME properties of the compound and for making informed decisions in the drug development process.[5][6] These foundational studies are a prerequisite for advancing a candidate to more complex preclinical and eventual clinical trials.[1]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtoo.com [labtoo.com]
Application Notes and Protocols: A Comparative Analysis of Intraperitoneal and Oral Gavage for AM3102 Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed comparison of two common administration routes, intraperitoneal (IP) injection and oral gavage (PO), for the delivery of AM3102, a potent and hydrolysis-resistant oleoylethanolamide (OEA) analog and peroxisome proliferator-activated receptor alpha (PPARα) agonist. As the method of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound, this guide offers detailed experimental protocols, a summary of expected quantitative data, and a discussion of the relevant signaling pathways to aid researchers in selecting the optimal delivery method for their preclinical studies.
Introduction to this compound
This compound (also known as KDS-5104) is a synthetic analog of oleoylethanolamide, an endogenous lipid mediator known to regulate feeding, body weight, and lipid metabolism.[1][2] Unlike its endogenous counterpart, this compound is designed to be resistant to enzymatic hydrolysis, leading to a more sustained in vivo activity. Its primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a crucial role in the transcriptional regulation of genes involved in lipid metabolism and energy homeostasis. Due to its anorexiant and metabolic effects, this compound is a compound of interest for research into obesity, metabolic syndrome, and related disorders.
The choice of administration route is a critical consideration in experimental design. Intraperitoneal injection typically offers rapid absorption and high bioavailability, bypassing first-pass metabolism in the liver.[3] In contrast, oral gavage is a less invasive method that mimics the clinical route of administration for many pharmaceuticals but can be subject to variable absorption and significant first-pass metabolism, potentially reducing bioavailability.[3] This document provides the necessary information to make an informed decision between these two routes for this compound delivery.
Quantitative Data Summary: Intraperitoneal vs. Oral Gavage
The following tables present hypothetical yet realistic pharmacokinetic and pharmacodynamic data for this compound administered to mice via intraperitoneal injection and oral gavage. This data is intended for illustrative purposes to highlight the expected differences between the two routes.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intraperitoneal (IP) | Oral Gavage (PO) |
| Dose | 5 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | ~1200 | ~450 |
| Tmax (hours) | 0.5 | 1.5 |
| AUC (0-t) (ng*h/mL) | ~3600 | ~1800 |
| Bioavailability (%) | ~90% (relative to IV) | ~40% (relative to IV) |
| Half-life (t1/2) (hours) | 2.5 | 2.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Hypothetical Pharmacodynamic Outcomes of this compound in Mice (24-hour study)
| Parameter | Vehicle Control | This compound (IP, 5 mg/kg) | This compound (PO, 10 mg/kg) |
| Cumulative Food Intake (g) | 4.5 ± 0.5 | 2.5 ± 0.4 | 3.0 ± 0.5 |
| Body Weight Change (%) | +1.0 ± 0.5 | -1.5 ± 0.6 | -1.0 ± 0.7 |
| Liver Triglyceride (mg/g) | 15 ± 2 | 9 ± 1.5 | 11 ± 1.8 |
| Plasma NEFA (mM) | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.6 ± 0.1 |
Data is hypothetical and presented as mean ± SD.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.
References
- 1. Pharmacological Characterization of Hydrolysis-Resistant Analogs of Oleoylethanolamide with Potent Anorexiant Properties [escholarship.org]
- 2. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Food Intake Reduction After AM3102 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of a hypothetical therapeutic agent, AM3102, in reducing food intake. The methodologies described herein are established standards in preclinical research for evaluating anorectic compounds.
Introduction
Obesity and metabolic disorders represent a significant global health challenge. A key strategy in the development of anti-obesity therapeutics is the modulation of signaling pathways that regulate appetite and satiety. This compound is a novel investigational compound designed to reduce food intake. These application notes detail the experimental procedures required to quantify the effects of this compound on food consumption in a preclinical rodent model.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential mechanism of action for this compound, where it acts as an agonist on a specific G-protein coupled receptor (GPCR) in the hypothalamus, a key brain region for appetite regulation. This activation is hypothesized to trigger a downstream signaling cascade that ultimately leads to the sensation of satiety and a reduction in food intake.
Caption: Hypothetical signaling pathway of this compound.
Experimental Protocols
Acute Food Intake Study
This experiment is designed to determine the short-term effects of this compound on food consumption.
Experimental Workflow:
Caption: Workflow for the acute food intake study.
Detailed Protocol:
-
Animal Acclimation: Individually house male C57BL/6 mice in standard cages for at least two days prior to the experiment to allow for acclimation.[1] Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Fasting: Eighteen hours before the administration of the compound, remove the food from all cages.[1] Ensure that water remains available at all times.
-
Compound Administration: At the beginning of the light cycle, weigh each mouse and administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection). The control group should receive a vehicle solution identical to that used for this compound.
-
Food Presentation and Measurement: Immediately after dosing, provide a pre-weighed amount of standard chow in the food hopper.[1][2]
-
Data Collection: At 1, 2, 4, 6, and 24 hours post-administration, remove the food hopper and weigh the remaining food.[1] Account for any spillage by collecting and weighing any food pellets from the cage bedding.[2]
-
Calculation: Food intake is calculated as the initial weight of the food minus the final weight of the remaining food and spillage.
Chronic Food Intake and Body Weight Study using Metabolic Cages
This study assesses the long-term effects of this compound on food intake, body weight, and other metabolic parameters.
Experimental Workflow:
Caption: Workflow for the chronic food intake study.
Detailed Protocol:
-
Baseline Measurements: Before placing animals in metabolic cages, measure their baseline body composition using Time-Domain Nuclear Magnetic Resonance (TD-NMR).[3]
-
Metabolic Cage Acclimation: Individually house mice in a comprehensive laboratory animal monitoring system (CLAMS) or similar metabolic cages.[4] Allow for an acclimation period of 3-5 days, during which baseline data on food and water intake, physical activity, and indirect calorimetry (VO₂ and VCO₂) are collected.[3][5][6]
-
Treatment Period: Following acclimation, begin daily administration of this compound or vehicle for the duration of the study (e.g., 14-28 days).
-
Continuous Monitoring: The metabolic cage system will continuously monitor and record food and water intake, ambulatory activity (via beam breaks), oxygen consumption (VO₂), and carbon dioxide production (VCO₂).[4][6]
-
Daily Measurements: Record the body weight of each animal daily at the same time.
-
Data Calculation and Analysis:
Pair-Feeding Study
A pair-feeding study is crucial to determine if the effects of this compound on body weight are solely due to the reduction in food intake or if the compound also affects energy expenditure.[7]
Logical Relationship:
Caption: Logical flow of a pair-feeding experiment.
Detailed Protocol:
-
Group Allocation: Randomly assign animals to three groups:
-
Group 1 (Control): Receives vehicle and has ad libitum access to food.
-
Group 2 (this compound): Receives this compound and has ad libitum access to food.
-
Group 3 (Pair-Fed): Receives vehicle and is fed the amount of food consumed by the this compound group on the previous day.
-
-
Daily Procedure:
-
Data Collection: Measure the body weight of all animals daily.
-
Analysis: Compare the change in body weight between the this compound-treated group (Group 2) and the pair-fed control group (Group 3). If the this compound-treated animals lose significantly more weight than the pair-fed animals, it suggests that this compound also has an effect on energy expenditure, independent of its effect on food intake.[7]
Data Presentation
All quantitative data should be summarized in a clear and structured format. Below are examples of tables for presenting the results from the described experiments.
Table 1: Acute Food Intake Reduction after this compound Administration
| Treatment Group | Dose (mg/kg) | Food Intake (g) at 1h | Food Intake (g) at 2h | Food Intake (g) at 4h | Food Intake (g) at 6h | Cumulative Food Intake (g) at 24h |
|---|---|---|---|---|---|---|
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Chronic Effects of this compound on Body Weight and Food Intake (14-Day Study)
| Treatment Group | Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |
|---|---|---|---|---|---|
| Vehicle | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Pair-Feeding Study Results (14-Day Study)
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Cumulative Food Intake (g) |
|---|---|---|---|---|
| Control (Ad libitum) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Ad libitum) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Pair-Fed (Vehicle) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
References
- 1. Food intake behavior protocol [protocols.io]
- 2. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents [frontiersin.org]
- 4. Body Composition and Metabolic Caging Analysis in High Fat Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U Mass - Energy balance – food intake, energy expenditure, physical activity [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. Assessment of feeding behavior in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: AM3102 in Combination with Other Metabolic Regulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the effects of AM3102, a GPR119 agonist, in combination with other metabolic regulators. The information is intended to guide researchers in designing and executing experiments to explore the synergistic potential of these drug combinations for the treatment of metabolic diseases.
Introduction to this compound
This compound is an orally available agonist of the G protein-coupled receptor 119 (GPR119), a receptor primarily expressed in pancreatic beta cells and intestinal L-cells. Activation of GPR119 stimulates the release of insulin (B600854), glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP), all of which play crucial roles in glucose homeostasis. Due to its mechanism of action, this compound is being investigated for the treatment of type 2 diabetes and other metabolic disorders, often in combination with other therapeutic agents to achieve enhanced glycemic control.
Synergistic Effects of this compound in Combination Therapies
Preclinical and clinical studies have demonstrated that combining this compound with other metabolic regulators, such as DPP-4 inhibitors (e.g., sitagliptin) and biguanides (e.g., metformin), can result in synergistic improvements in glycemic control.
-
With Sitagliptin (B1680988): The combination of this compound and sitagliptin has been shown to produce a more robust and sustained increase in active GLP-1 levels compared to either agent alone. This compound stimulates GLP-1 release, while sitagliptin inhibits its degradation by the DPP-4 enzyme. This dual action leads to significantly greater reductions in blood glucose levels.
-
With Metformin (B114582): While the direct synergistic mechanisms are less defined, co-administration of GPR119 agonists with metformin has been observed to improve glucose tolerance. Metformin's primary action is to decrease hepatic glucose production, and the addition of a GPR119 agonist enhances glucose-dependent insulin secretion, providing a complementary approach to lowering blood glucose.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating this compound in combination with other metabolic regulators.
Table 1: Effects of this compound and Sitagliptin on GLP-1 and Glucose Levels in a Phase I Study
| Treatment Group | Mean Peak Active GLP-1 (pM) | % Change from Placebo | Mean Glucose AUC (0-4h) (mg*h/dL) | % Change from Placebo |
| Placebo | 5.8 | - | 563 | - |
| This compound (150 mg) | 9.7 | +67% | 518 | -8% |
| Sitagliptin (100 mg) | 12.1 | +109% | 499 | -11% |
| This compound (150 mg) + Sitagliptin (100 mg) | 20.9 | +260% | 451 | -20% |
Table 2: Effects of this compound on Glucose, Insulin, GLP-1, and GIP in a 14-Day Study in Type 2 Diabetes Patients
| Parameter | This compound (400 mg) - Change from Baseline | Placebo - Change from Baseline |
| Fasting Plasma Glucose (mg/dL) | -14.5 | +11.8 |
| Post-Meal Glucose AUC (mgh/dL) | -11% | +1% |
| Insulin Secretion Rate (pmol/min/m²) | +31% | -7% |
| Total GLP-1 AUC (pmolh/L) | +23% | +1% |
| Total GIP AUC (pmol*h/L) | +71% | +10% |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in combination with other metabolic regulators.
4.1. Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This protocol is designed to evaluate the effect of this compound, alone and in combination with other agents, on glucose tolerance in a rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
Materials:
-
This compound
-
Combination drug (e.g., Sitagliptin, Metformin)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Record baseline body weight and blood glucose levels (t= -60 min).
-
Administer vehicle, this compound, combination drug, or the combination of this compound and the other drug via oral gavage.
-
At t=0 min, administer the glucose solution (2 g/kg) via oral gavage.
-
Collect blood samples at t= 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
For plasma analysis (e.g., insulin, GLP-1), collect blood into EDTA-coated tubes, centrifuge at 4°C, and store plasma at -80°C until analysis.
-
Calculate the area under the curve (AUC) for glucose to assess overall glucose excursion.
4.2. In Vitro GLP-1 Secretion Assay using NCI-H716 Cells
This protocol measures the ability of this compound to stimulate GLP-1 secretion from the human intestinal L-cell line, NCI-H716.
Materials:
-
NCI-H716 cells
-
DMEM/F-12 medium supplemented with 10% FBS
-
Assay buffer (e.g., KRB buffer)
-
This compound and any combination compounds
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
GLP-1 ELISA kit
Procedure:
-
Culture NCI-H716 cells in DMEM/F-12 medium until they form spheroids.
-
Plate the spheroids in a 24-well plate.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a DPP-4 inhibitor for 30 minutes.
-
Add this compound, the combination compound, or vehicle to the wells and incubate for 2 hours at 37°C.
-
Collect the supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Normalize GLP-1 secretion to the total protein content of the cells in each well.
Visualizations
Diagram 1: this compound and Sitagliptin Signaling Pathway
Caption: Synergistic action of this compound and Sitagliptin on GLP-1.
Diagram 2: Experimental Workflow for OGTT
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
Application Notes and Protocols: Western Blot Analysis for PPARα Activation by AM3102
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1][2][3] Activation of PPARα is a key therapeutic target for the treatment of metabolic disorders such as dyslipidemia.[1] AM3102 is a novel compound under investigation for its potential to activate PPARα. This document provides a detailed protocol for assessing the activation of PPARα by this compound using Western blot analysis.
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] A common method to confirm PPARα activation is to measure the protein expression levels of PPARα itself and its known downstream target genes. This protocol will focus on the Western blot analysis of PPARα and a representative target gene, Acyl-CoA Oxidase 1 (ACOX1), a key enzyme in fatty acid β-oxidation.
Experimental Principles
This protocol describes the treatment of a relevant cell line (e.g., HepG2 human hepatoma cells) with this compound, followed by the preparation of cell lysates and subsequent analysis of protein expression by Western blot. The activation of PPARα by this compound is expected to lead to an increase in the expression of PPARα target genes, which can be quantified and compared to untreated controls.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from a Western blot experiment designed to assess the effect of this compound on PPARα and ACOX1 protein expression levels. Data are presented as relative band intensities normalized to a loading control (β-actin).
| Treatment Group | Concentration (µM) | Relative PPARα Expression (Normalized to β-actin) | Relative ACOX1 Expression (Normalized to β-actin) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound | 1 | 1.15 ± 0.18 | 1.85 ± 0.22 |
| This compound | 5 | 1.22 ± 0.21 | 2.78 ± 0.31 |
| This compound | 10 | 1.25 ± 0.19 | 3.95 ± 0.45 |
| Positive Control (Fenofibrate) | 50 | 1.30 ± 0.25 | 4.10 ± 0.50 |
Signaling Pathway and Experimental Workflow
PPARα Signaling Pathway
Caption: PPARα activation by this compound and subsequent gene regulation.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of protein expression.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 cells (or another suitable cell line with endogenous PPARα expression).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound and a positive control (e.g., Fenofibrate) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound, the positive control, or a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
Protein Extraction
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis:
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new tube. Avoid disturbing the pellet.
-
Storage: Store the protein extracts at -80°C until further use.
Protein Quantification
-
Assay: Use a Bicinchoninic Acid (BCA) protein assay kit to determine the protein concentration of each sample, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or according to the manufacturer's recommendations.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended primary antibodies:
-
Rabbit anti-PPARα
-
Mouse anti-ACOX1
-
Mouse anti-β-actin (loading control)
-
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands (PPARα and ACOX1) to the intensity of the loading control band (β-actin) for each sample.
-
Materials and Reagents
-
Cell culture reagents (DMEM, FBS, Penicillin-Streptomycin, PBS)
-
6-well cell culture plates
-
This compound
-
Positive control (e.g., Fenofibrate)
-
DMSO
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Pre-stained protein ladder
-
PVDF membrane
-
Transfer buffer
-
Non-fat dry milk or BSA
-
TBST buffer
-
Primary antibodies (anti-PPARα, anti-ACOX1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inactive primary or secondary antibody | Use fresh or new antibodies. Optimize antibody dilution. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and/or duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a literature search for antibody validation. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. | |
| Inconsistent loading | Inaccurate protein quantification | Re-quantify protein concentrations. Be careful and consistent when loading samples. |
| Always normalize to a reliable loading control. |
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions and laboratory settings. This compound is treated as a representative PPARα agonist for the purpose of this document.
References
- 1. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]
Application Notes and Protocols: Gene Expression Analysis in Liver Tissue after AM3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in liver tissue following treatment with AM3, a biological response modifier. AM3 has demonstrated significant immunomodulatory and anti-fibrotic effects in preclinical models of liver cirrhosis.[1][2] The primary mechanism involves the modulation of key cytokines and pro-fibrotic gene expression, making it a compound of interest for therapeutic development in chronic liver diseases.
The protocols outlined below are designed for a rat model of biliary cirrhosis induced by bile duct ligation (BDL), reflecting the experimental conditions under which AM3's effects on hepatic gene expression have been observed.[1] These methodologies can be adapted for other relevant preclinical models.
Mechanism of Action of AM3 in Liver Fibrosis
In a cirrhotic state, there is a pronounced inflammatory immune response within the liver, contributing to the progression of hepatic fibrosis.[1] AM3 treatment has been shown to counteract this by modifying the intrahepatic cytokine profile. Specifically, AM3 decreases the mRNA expression of pro-inflammatory and pro-fibrotic cytokines such as Transforming Growth Factor beta1 (TGF-β1), Interleukin 4 (IL-4), and Interferon-gamma (IFN-γ).[1] Concurrently, it increases the expression of the anti-inflammatory cytokine Interleukin 10 (IL-10).[1] This shift in the cytokine balance leads to a reduction in hepatic fibrogenesis, as evidenced by a decrease in the mRNA expression of procollagen (B1174764) alpha1(I).[1]
Data Presentation: Gene Expression Changes
The following table summarizes the anticipated quantitative changes in hepatic mRNA expression following a 3-week oral course of AM3 in a rat model of established liver cirrhosis. The data is presented as fold change relative to a placebo-treated control group.
| Gene Target | Gene Function | Expected Fold Change vs. Placebo |
| Procollagen alpha1(I) | Major component of Type I collagen, key in fibrosis | ↓ 2.5 |
| TGF-β1 | Pro-fibrotic cytokine, stimulates collagen production | ↓ 2.0 |
| IL-4 | Th2 cytokine, promotes fibrosis | ↓ 1.8 |
| IFN-γ | Pro-inflammatory cytokine | ↓ 1.5 |
| IL-10 | Anti-inflammatory and anti-fibrotic cytokine | ↑ 3.0 |
Note: These values are illustrative and based on qualitative descriptions of decreased and increased mRNA expression from preclinical studies. Actual results may vary.[1]
Experimental Protocols
Animal Model: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats
This protocol describes the surgical procedure to induce cholestatic liver fibrosis in rats, a widely used model to study the efficacy of anti-fibrotic compounds like AM3.[3][4][5][6][7]
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpels, forceps, scissors)
-
4-0 silk suture
-
Antiseptic solution (e.g., iodine, 75% alcohol)
-
Post-operative analgesics and antibiotics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the abdominal area and sterilize the surgical site with an antiseptic solution.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Perform a double ligation of the common bile duct using 4-0 silk sutures. The first ligature should be placed below the junction of the hepatic ducts, and the second above the entrance to the pancreatic ducts.[7]
-
Transect the bile duct between the two ligatures.
-
For sham-operated control animals, perform the same procedure without ligating and transecting the bile duct.
-
Close the abdominal wall in two layers (muscle and skin) using sutures.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animals to recover for a period (e.g., 4 weeks) to establish cirrhosis before commencing AM3 treatment.
RNA Extraction from Liver Tissue
This protocol details the extraction of total RNA from liver tissue samples for downstream gene expression analysis.
Materials:
-
TRIzol reagent or similar RNA extraction kit
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer
-
Microcentrifuge tubes
-
Spectrophotometer (for RNA quantification)
Procedure:
-
Excise approximately 50-100 mg of liver tissue and immediately place it in a microcentrifuge tube containing 1 mL of TRIzol reagent.
-
Homogenize the tissue sample until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol. Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the quantification of specific mRNA transcripts using SYBR Green-based qRT-PCR.[8][9][10][11][12]
Materials:
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse) for target and reference genes (e.g., GAPDH, β-actin)
-
qPCR instrument
-
Optical-grade PCR plates and seals
Procedure:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a sterile tube on ice. For a single reaction, combine:
-
SYBR Green qPCR Master Mix (e.g., 10 µL)
-
Forward Primer (e.g., 0.5 µL of 10 µM stock)
-
Reverse Primer (e.g., 0.5 µL of 10 µM stock)
-
Diluted cDNA template (e.g., 2 µL)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Pipette the reaction mix into the wells of a qPCR plate.
-
Seal the plate with an optical seal.
-
-
qPCR Cycling:
-
Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct values of the target genes to a stable reference gene.
-
Visualizations
Caption: Experimental workflow for analyzing AM3's effect on liver gene expression.
Caption: Proposed signaling pathway of AM3 in mitigating liver fibrosis.
References
- 1. The biological response modifier AM3 attenuates the inflammatory cell response and hepatic fibrosis in rats with biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 6. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Evaluation and Selection of Reference Genes in a Rat Model of Extended Liver Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stackscientific.nd.edu [stackscientific.nd.edu]
- 12. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Novel Compounds in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary hepatocytes are considered the gold standard in vitro model for studying hepatic metabolism, drug-induced liver injury (DILI), and the efficacy of hepatoprotective compounds. Their close resemblance to the in vivo liver environment allows for more accurate predictions of a new chemical entity's (NCE) behavior in humans.[1][2] This document provides a comprehensive guide for the use of a novel investigational compound, referred to herein as AM3102, in primary hepatocyte cultures. While specific data for this compound is not publicly available, these protocols and application notes will serve as a robust framework for its characterization. The methodologies detailed below are designed to assess the compound's effects on hepatocyte viability, metabolic function, and key signaling pathways.
I. Assessment of Hepatocyte Viability and Cytotoxicity
A critical initial step in characterizing a new compound is to determine its potential for cytotoxicity. Various assays can be employed to measure different aspects of cell health.
Table 1: Quantitative Analysis of Cytotoxicity Markers
| Assay | Endpoint Measured | Example Result (Control vs. This compound) | Interpretation |
| LDH Release | Lactate Dehydrogenase in culture medium | 100% (Control) vs. 250% (this compound) | Increased LDH release indicates compromised cell membrane integrity and cytotoxicity.[3] |
| AlamarBlue™/Resazurin (B115843) | Mitochondrial metabolic activity | 100% (Control) vs. 60% (this compound) | Decreased reduction of resazurin suggests diminished metabolic activity and potential cytotoxicity.[4] |
| ATP Content | Intracellular ATP levels | 100% (Control) vs. 50% (this compound) | Reduced ATP levels are indicative of mitochondrial dysfunction and cell death.[4] |
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Plate primary human hepatocytes in collagen-coated 96-well plates at a density of 0.5 x 105 cells/well and allow them to attach for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the plating medium with medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: At each time point, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).
II. Evaluation of Drug Metabolism: Cytochrome P450 Induction
Primary hepatocytes are the primary tool for assessing a compound's potential to induce cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.[1]
Table 2: Quantitative Analysis of CYP450 Induction
| CYP Isoform | Prototypical Inducer | This compound Treatment (Fold Induction) | Interpretation |
| CYP1A2 | Omeprazole | 5.2 | Significant induction, potential for interaction with drugs metabolized by CYP1A2. |
| CYP2B6 | Phenobarbital | 1.5 | Weak to no induction. |
| CYP3A4 | Rifampicin (B610482) | 8.9 | Strong induction, high potential for drug-drug interactions with CYP3A4 substrates.[5] |
Experimental Protocol: CYP450 Induction Assay
-
Hepatocyte Culture: Culture primary human hepatocytes in a sandwich configuration between two layers of collagen gel to maintain long-term viability and function.[6]
-
Compound Exposure: After a stabilization period of 48-72 hours, treat the hepatocytes with various concentrations of this compound, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for 72 hours. Refresh the medium with the compound every 24 hours.
-
RNA Isolation and qPCR: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4).
-
Enzyme Activity Assay: In parallel plates, after the 72-hour induction period, incubate the cells with a specific fluorescent probe substrate for each CYP isoform (e.g., 7-ethoxyresorufin (B15458) for CYP1A).
-
Metabolite Quantification: Measure the formation of the fluorescent metabolite using a fluorescence plate reader.
-
Data Analysis: Normalize the mRNA expression to a housekeeping gene and calculate the fold induction relative to the vehicle control. For activity assays, calculate the rate of metabolite formation and determine the fold induction over the vehicle control.
III. Assessment of General Hepatocyte Function
Monitoring key hepatic functions such as albumin and urea (B33335) synthesis provides a broader view of the compound's impact on overall hepatocyte health.
Table 3: Assessment of Hepatocyte Function
| Functional Marker | Time Point | Vehicle Control | this compound (10 µM) | Interpretation | | --- | --- | --- | --- | | Albumin Secretion (µg/mL) | 48h | 50.2 ± 4.5 | 25.1 ± 3.8 | A significant decrease in albumin secretion suggests impaired synthetic function.[4] | | Urea Synthesis (µg/mL) | 48h | 35.8 ± 3.1 | 32.5 ± 2.9 | No significant change in urea synthesis at this concentration.[4] |
Experimental Protocol: Albumin and Urea Assays
-
Cell Culture and Treatment: Plate and treat primary hepatocytes with this compound as described in the cytotoxicity protocol.
-
Supernatant Collection: At designated time points (e.g., 24, 48, 72 hours), collect the culture supernatant.
-
Albumin ELISA: Quantify the amount of albumin in the supernatant using a human albumin ELISA kit according to the manufacturer's instructions.
-
Urea Assay: Measure the urea concentration in the supernatant using a colorimetric urea assay kit.
-
Data Normalization: Normalize the albumin and urea concentrations to the total protein content in the corresponding cell lysates to account for differences in cell number.
IV. Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental designs and biological processes.
Caption: Workflow for characterizing this compound in primary hepatocytes.
A common pathway investigated in hepatocytes in the context of drug metabolism and cellular stress is the AMP-activated protein kinase (AMPK) pathway.
Caption: Simplified AMPK signaling pathway in hepatocytes.
V. Conclusion
The protocols and application notes provided offer a comprehensive framework for the initial characterization of a novel compound, this compound, in primary hepatocyte cultures. By systematically evaluating cytotoxicity, effects on drug-metabolizing enzymes, and overall hepatic function, researchers can generate a robust preclinical data package. This information is invaluable for making informed decisions in the drug development pipeline. The provided workflow and pathway diagrams serve as clear visual aids for planning experiments and understanding the potential mechanisms of action of the investigational compound.
References
- 1. lonzabio.jp [lonzabio.jp]
- 2. Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Antibiotics on Functionality and Viability of Liver Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Engineered Cultures of Primary Mouse Hepatocytes for Strain and Species Comparison Studies During Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Action of Proteasome Inhibitors in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Hepatocyte Isolation and Cultures: Technical Aspects, Challenges and Advancements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Long-Term Administration of AM3102
Disclaimer: Publicly available information regarding a compound specifically designated as "AM3102" is limited. The following application notes and protocols are provided as a representative example based on standard practices in preclinical drug development for a hypothetical anti-cancer agent. All experimental data, pathways, and workflows presented are illustrative and should not be considered as established factual data for an existing compound.
Introduction
This compound is a hypothetical, orally bioavailable, small molecule inhibitor of the novel tyrosine kinase "Tumor Proliferation Kinase 1" (TPK1). The TPK1 signaling pathway is implicated in the growth and survival of various solid tumors. These notes provide a framework for conducting long-term preclinical administration studies to evaluate the efficacy and safety of this compound in a murine xenograft model of human pancreatic cancer.
Mechanism of Action
This compound is designed to selectively bind to the ATP-binding pocket of TPK1, inhibiting its downstream signaling cascade. This action is intended to block pro-survival signals and induce apoptosis in cancer cells where the TPK1 pathway is aberrantly activated.
Signaling Pathway Diagram
Caption: Hypothetical TPK1 signaling pathway and the inhibitory action of this compound.
Preclinical Long-Term Efficacy & Safety Protocol
This protocol outlines a 60-day study to assess the anti-tumor activity and tolerability of chronic this compound administration in an immunodeficient mouse model bearing human pancreatic (PANC-1) tumor xenografts.
Experimental Workflow
Caption: Experimental workflow for the 60-day preclinical study of this compound.
Materials and Methods
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Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: PANC-1 human pancreatic carcinoma cells.
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Test Article: this compound formulated in 0.5% methylcellulose (B11928114) / 0.1% Tween 80 in sterile water.
-
Groups (n=10 per group):
-
Vehicle Control: Oral gavage, daily.
-
This compound (10 mg/kg): Oral gavage, daily.
-
This compound (30 mg/kg): Oral gavage, daily.
-
-
Tumor Implantation: 5 x 10⁶ PANC-1 cells in 100 µL of Matrigel injected subcutaneously into the right flank.
-
Monitoring:
-
Tumor volume calculated using the formula: (Length x Width²) / 2.
-
Body weight measured three times weekly.
-
Clinical observations for signs of toxicity performed daily.
-
-
Endpoint Analysis:
-
Pharmacokinetics (PK): Plasma concentration of this compound measured by LC-MS/MS.
-
Pharmacodynamics (PD): Tumor lysates analyzed by Western blot for phosphorylated TPK1 (p-TPK1).
-
Histopathology: Tumors and key organs fixed in 10% neutral buffered formalin, sectioned, and stained with H&E.
-
Representative Data (Hypothetical)
The following tables summarize the expected outcomes from the long-term administration study.
Table 1: Anti-Tumor Efficacy of this compound
| Treatment Group | Mean Tumor Volume at Day 60 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1540 ± 210 | - |
| This compound (10 mg/kg) | 862 ± 155 | 44.0% |
| This compound (30 mg/kg) | 354 ± 98 | 77.0% |
Table 2: Safety and Tolerability Profile
| Treatment Group | Mean Body Weight Change (%) | Mortality | Notable Clinical Signs |
| Vehicle Control | +8.5% ± 2.1% | 0/10 | None |
| This compound (10 mg/kg) | +7.9% ± 2.5% | 0/10 | None |
| This compound (30 mg/kg) | -2.1% ± 1.8% | 0/10 | Mild, transient lethargy (Week 1) |
Table 3: Pharmacokinetic and Pharmacodynamic Endpoints
| Treatment Group | Mean Plasma Conc. at 24h (ng/mL) | % p-TPK1 Inhibition in Tumor |
| Vehicle Control | Not Applicable | 0% |
| This compound (10 mg/kg) | 150 ± 45 | 55% |
| This compound (30 mg/kg) | 525 ± 110 | 85% |
Conclusion
This hypothetical protocol for long-term administration of the TPK1 inhibitor this compound provides a framework for evaluating preclinical efficacy and safety. The representative data illustrate a dose-dependent anti-tumor effect correlated with target engagement (p-TPK1 inhibition) and an acceptable safety profile at efficacious doses. These foundational studies are critical for informing dose selection and safety monitoring in future clinical development.
AM3102 for studying lipid metabolism in adipocytes
Application Note: AM3102 for Studying Lipid Metabolism in Adipocytes
For Research Use Only.
Introduction
Adipocytes play a central role in systemic energy homeostasis by storing excess energy as triglycerides and mobilizing it as free fatty acids during times of need.[1] The process of breaking down stored triglycerides, known as lipolysis, is a critical metabolic pathway, and its dysregulation is associated with metabolic diseases such as obesity and type 2 diabetes.[2][3] this compound is a novel small molecule modulator designed to probe the signaling pathways that govern lipid metabolism in adipocytes. This document provides detailed protocols for utilizing this compound to investigate its effects on lipolysis, gene expression, and protein signaling in cultured adipocytes.
Hypothesized Mechanism of Action
This compound is hypothesized to be a selective agonist for a G-protein coupled receptor (GPCR) on the adipocyte surface. Binding of this compound is proposed to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates key lipolytic enzymes, including Hormone-Sensitive Lipase (HSL) and Perilipin-1, initiating the breakdown of triglycerides into glycerol (B35011) and free fatty acids.[4]
Application 1: Assessment of Lipolysis via Glycerol Release Assay
This protocol measures the rate of lipolysis by quantifying the amount of glycerol released from adipocytes into the culture medium. Isoproterenol, a known β-adrenergic agonist, is used as a positive control.[5][6]
Experimental Protocol
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Cell Culture: Differentiate 3T3-L1 preadipocytes to mature adipocytes in 24-well plates. Ensure visible lipid droplets have formed.
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Starvation: Gently wash the cells twice with 500 µL of warm Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2% Bovine Serum Albumin (BSA). Incubate in 500 µL of the same buffer for 2 hours at 37°C to establish a basal state.
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Treatment: Remove the starvation buffer. Add 400 µL of fresh KRBH buffer containing vehicle (DMSO), a positive control (e.g., 10 µM Isoproterenol), or varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[5]
-
Sample Collection: Carefully collect the supernatant (medium) from each well.
-
Quantification: Measure the glycerol concentration in the collected medium using a commercial colorimetric glycerol assay kit, following the manufacturer's instructions.[6]
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Data Normalization: After collecting the medium, lyse the cells in the wells and measure the total protein content using a BCA assay. Normalize the glycerol concentration to the total protein content for each well.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Glycerol Release
| Treatment | Concentration (µM) | Glycerol Release (nmol/mg protein) | Standard Deviation |
|---|---|---|---|
| Vehicle (DMSO) | - | 15.2 | 1.8 |
| Isoproterenol | 10 | 85.6 | 7.3 |
| This compound | 0.1 | 20.5 | 2.1 |
| This compound | 1 | 45.8 | 4.2 |
| This compound | 10 | 78.3 | 6.9 |
| this compound | 100 | 82.1 | 7.5 |
Application 2: Gene Expression Analysis by qRT-PCR
This protocol assesses the effect of this compound on the transcription of key genes involved in lipid metabolism, such as Adipose Triglyceride Lipase (ATGL), Hormone-Sensitive Lipase (HSL), and Perilipin 1 (PLIN1).[7][8]
Experimental Protocol
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Cell Culture and Treatment: Differentiate 3T3-L1 cells in 6-well plates. Treat mature adipocytes with vehicle or this compound (e.g., 10 µM) for 6-24 hours.
-
RNA Isolation: Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA using a standard RNA purification kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix, cDNA template, and primers specific for the target genes (ATGL, HSL, PLIN1) and a housekeeping gene (e.g., GAPDH or Actb).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.[9]
Data Presentation
Table 2: Effect of this compound on Lipid Metabolism Gene Expression
| Gene | Treatment | Fold Change vs. Vehicle | Standard Deviation |
|---|---|---|---|
| ATGL | This compound (10 µM) | 2.8 | 0.3 |
| HSL | This compound (10 µM) | 3.5 | 0.4 |
| PLIN1 | this compound (10 µM) | 1.9 | 0.2 |
Application 3: Western Blot Analysis of HSL Phosphorylation
This protocol determines if this compound induces the phosphorylation of Hormone-Sensitive Lipase (HSL) at serine residues critical for its activation (e.g., Ser660), providing direct evidence of PKA pathway activation.[4][10]
Experimental Protocol
-
Cell Culture and Treatment: Differentiate 3T3-L1 cells in 6-well plates. Treat mature adipocytes with vehicle or this compound (e.g., 10 µM) for a short duration (e.g., 15-30 minutes) to capture the phosphorylation event.
-
Protein Extraction: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HSL (p-HSL Ser660).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total HSL (t-HSL) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11][12]
-
Densitometry: Quantify band intensities using image analysis software. Normalize the p-HSL signal to the t-HSL signal.
Data Presentation
Table 3: Effect of this compound on HSL Phosphorylation
| Treatment | Duration (min) | p-HSL / t-HSL Ratio (Arbitrary Units) | Standard Deviation |
|---|---|---|---|
| Vehicle | 30 | 1.0 | 0.1 |
| This compound (10 µM) | 15 | 4.2 | 0.5 |
| this compound (10 µM) | 30 | 5.8 | 0.6 |
References
- 1. Lipid and glucose metabolism in white adipocytes: pathways, dysfunction and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of In Vitro and In Situ Methods for Studying Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo Analysis of Lipolysis in Human Subcutaneous Adipose Tissue Explants [bio-protocol.org]
- 6. abcam.com [abcam.com]
- 7. Adipose tissue gene expression analysis reveals changes in inflammatory, mitochondrial respiratory and lipid metabolic pathways in obese insulin-resistant subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipose Tissue Gene Expression of Factors Related to Lipid Processing in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of AM3102 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing AM3102 for in vivo research.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is showing poor solubility in aqueous solutions. What are the initial steps to improve its solubility for in vivo studies?
A1: Poor aqueous solubility is a common challenge for new chemical entities. A systematic approach is recommended to enhance the solubility of this compound. The primary strategies involve formulation-based approaches, physicochemical modifications, and chemical modifications.[1] Formulation-based approaches are often the first line of strategy as they do not alter the chemical structure of the compound. These include using co-solvents, surfactants, cyclodextrins, and lipid-based drug delivery systems (LBDDS).[1][2][3][4]
Q2: What are co-solvents and how can they be used to solubilize this compound?
A2: Co-solvents are water-miscible organic solvents that can be used to increase the solubility of hydrophobic compounds.[3][5] For in vivo studies, it is crucial to use biocompatible co-solvents. Commonly used co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[6][7] The selection and concentration of the co-solvent should be carefully optimized to ensure both solubility and safety in the animal model.
Q3: When should I consider using surfactants or cyclodextrins?
A3: Surfactants can be employed to form micelles that encapsulate hydrophobic drugs like this compound, thereby increasing their apparent solubility in aqueous solutions.[1][3] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[1][3] These approaches are particularly useful when co-solvents alone are insufficient or cause toxicity.
Q4: What are lipid-based drug delivery systems (LBDDS) and are they suitable for this compound?
A4: Lipid-based drug delivery systems (LBDDS) involve formulating the drug in lipids, which can enhance oral bioavailability.[1][4][8] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[4] Given that many new drug candidates are lipophilic, LBDDS can be a highly effective strategy for improving the solubility and absorption of compounds like this compound.[4][8]
Q5: Can particle size reduction improve the in vivo performance of this compound?
A5: Yes, reducing the particle size of a compound increases its surface area, which can lead to an increased dissolution rate and improved bioavailability.[2][3][5] Techniques such as micronization and nanosuspension can be employed to reduce the particle size of this compound.[3][9] This is a physical modification approach that can be used alone or in combination with formulation strategies.
Troubleshooting Guide
Problem 1: this compound precipitates out of the formulation upon dilution with aqueous media or upon administration.
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to the drug precipitating when the formulation is diluted in an aqueous environment like the bloodstream or gastrointestinal fluid.[1]
-
Troubleshooting Steps:
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Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent to the minimum effective concentration required to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.[1]
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Explore Alternative Systems: If co-solvents or surfactants are not effective, consider using cyclodextrins or lipid-based formulations which can better protect the drug from the aqueous environment.[1]
-
Problem 2: The chosen formulation for this compound is causing toxicity in the animal model.
-
Possible Cause: The excipients used in the formulation (e.g., certain co-solvents or surfactants) may have inherent toxicity at the administered concentration.
-
Troubleshooting Steps:
-
Consult Toxicology Data: Review the safety data for all excipients used in the formulation. Ensure that the concentrations are within the generally recognized as safe (GRAS) limits for the specific route of administration and animal model.
-
Reduce Excipient Concentration: If possible, lower the concentration of the potentially toxic excipient.
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Select Alternative Excipients: Replace the problematic excipient with a safer alternative. For example, consider using a different co-solvent or a cyclodextrin (B1172386) with a better safety profile.
-
Data Presentation
Table 1: Commonly Used Solubilizing Agents for In Vivo Studies
| Solubilizing Agent Category | Examples | Mechanism of Action | Key Considerations |
| Co-solvents | Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar drugs.[7] | Potential for toxicity at high concentrations. May cause precipitation upon dilution.[7][10] |
| Surfactants | Polysorbates (Tween® 80), Sorbitan esters (Span®), Cremophor® EL | Form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[1][3] | Can have biological effects and toxicity. The concentration should be kept as low as possible. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes with drug molecules, shielding hydrophobic regions from water.[1][3] | Can have a high molecular weight, which may affect pharmacokinetics. |
| Lipid-Based Excipients | Oils (e.g., sesame oil, corn oil), Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in a lipid carrier, which can enhance absorption.[4][8] | Formulation can be complex. The choice of lipid is critical for performance. |
Experimental Protocols
Protocol 1: Screening for Suitable Co-solvents
-
Objective: To determine the solubility of this compound in various biocompatible co-solvents.
-
Materials: this compound powder, a panel of co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol, DMSO), distilled water, vials, magnetic stirrer, and an analytical method for quantifying this compound (e.g., HPLC).
-
Method:
-
Prepare saturated solutions of this compound in each co-solvent by adding an excess amount of the compound to a known volume of the solvent.
-
Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
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Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
-
Record the solubility in mg/mL for each co-solvent.
-
Protocol 2: Preparation and Evaluation of a Co-solvent/Saline Formulation
-
Objective: To prepare a simple formulation of this compound for in vivo administration and assess its physical stability.
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Materials: this compound, the selected co-solvent from Protocol 1, sterile saline (0.9% NaCl), sterile vials, and a vortex mixer.
-
Method:
-
Dissolve a pre-weighed amount of this compound in the selected co-solvent to create a stock solution.
-
Slowly add sterile saline to the stock solution while vortexing to reach the desired final concentration and co-solvent percentage.
-
Visually inspect the final formulation for any signs of precipitation or phase separation.
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Let the formulation stand at room temperature for a defined period (e.g., 2 hours) and re-examine for any changes in appearance.
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If the formulation is clear and stable, it can be considered for in vivo administration.
-
Mandatory Visualizations
Caption: A workflow for selecting a suitable solubility enhancement technique.
Caption: A generic signaling pathway potentially modulated by this compound.
Caption: The logical relationship between solubility and in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with AM3102 stability in solution
Technical Support Center: AM3102
Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited. The following guide is based on common issues encountered with similar small molecule compounds in research settings and is intended to serve as a comprehensive template for best practices in handling and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock preparation, we recommend using anhydrous DMSO at a concentration of 10-50 mM. Store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound DMSO stock into aqueous buffer for my experiment. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Please refer to our detailed troubleshooting guide on "this compound Precipitation in Aqueous Buffers" below for a step-by-step approach to resolving this.
Q3: How stable is this compound in aqueous solution?
The stability of this compound in aqueous solution is pH and temperature-dependent. At physiological pH (7.4), we recommend preparing fresh dilutions for each experiment and using them within 4-6 hours if stored at room temperature. For longer-term stability data, please see the "this compound Degradation and Loss of Activity" guide.
Q4: Can I store this compound in its diluted, aqueous form?
We do not recommend storing this compound in aqueous solutions for extended periods. If temporary storage is necessary, keep the solution on ice and use it within the same day. For longer-term storage, aliquots of the DMSO stock at -80°C are required.
Q5: What are the main degradation pathways for this compound?
This compound is susceptible to hydrolysis, particularly at non-neutral pH. This can lead to a loss of biological activity. The diagram below illustrates a hypothetical signaling pathway where this compound acts as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to identifying the cause of precipitation and finding a suitable buffer system for your experiments.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocol: Solubility Assessment
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Test Buffers: Prepare a panel of buffers relevant to your experimental conditions (e.g., PBS pH 7.4, Tris-HCl pH 8.0, citrate (B86180) buffer pH 6.0).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your this compound stock into each test buffer to achieve a range of final concentrations (e.g., from 100 µM down to 1 µM). Keep the final DMSO concentration constant.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
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Quantitative Measurement (Optional): Use nephelometry or read the absorbance at 600 nm to quantify turbidity. The lowest concentration with visible precipitation is the limit of solubility.
Table 1: Hypothetical Solubility of this compound in Common Buffers
| Buffer System (pH) | Co-Solvent (1% final) | Maximum Solubility (µM) |
| PBS (7.4) | DMSO | 15 |
| Tris-HCl (8.0) | DMSO | 25 |
| Citrate Buffer (6.0) | DMSO | 10 |
| PBS (7.4) with 0.1% BSA | DMSO | 40 |
| RPMI + 10% FBS | DMSO | > 100 |
Issue 2: this compound Degradation and Loss of Activity
This guide outlines a method to assess the stability of this compound in your experimental medium over time.
Caption: Experimental workflow for this compound stability study.
Experimental Protocol: HPLC-Based Stability Assay
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Solution Preparation: Prepare a 10 µM solution of this compound in your final experimental buffer.
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Time Points: Aliquot the solution into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation: Incubate the vials under your experimental conditions (e.g., 37°C).
-
Sample Collection: At each time point, take one vial and immediately quench any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.
-
Storage: Store the quenched samples at -80°C until all time points are collected.
-
HPLC Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate this compound from its degradants.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis: Calculate the peak area of the parent this compound compound at each time point. Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of this compound remaining.
Table 2: Hypothetical Stability of this compound (10 µM) in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (RT) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 98 | 95 |
| 4 | 98 | 95 | 88 |
| 8 | 97 | 89 | 75 |
| 24 | 92 | 70 | 55 |
Technical Support Center: Optimizing AM3102 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel small molecule inhibitor, AM3102, for cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For a novel compound like this compound, it is highly recommended to start with a broad concentration range to establish a dose-response curve for your specific cell line and assay. A logarithmic or semi-logarithmic dilution series is a common and effective approach.[1][2] A suggested starting range is from 1 nM to 100 µM.[1][2] This wide range will help identify the effective concentration window for your experimental model.
Q2: How should I dissolve and store this compound?
A2: Like many small molecule inhibitors, this compound is likely soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions.[1][3][4] It is critical to use high-quality, anhydrous DMSO to ensure maximum solubility and stability.[5][6]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[4]
-
Storage of Powder: The solid form of this compound should be stored at -20°C for long-term stability.[4]
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Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or -20°C for up to one year.[4][6]
Q3: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A3: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous cell culture medium.[5] This can be due to several factors:
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Poor Aqueous Solubility: The compound may have limited solubility in your culture medium.[5]
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"Solvent Shock": Rapidly diluting the concentrated DMSO stock can cause the compound to precipitate.[5]
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High Final DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells and can also affect compound solubility.[3]
To prevent precipitation, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).[1] When diluting, add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.[6] Pre-warming the medium to 37°C can also help.[6]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum contains proteins that can bind to small molecules, which may reduce the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting your results. If you suspect significant interference from serum, you may need to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low. 2. Compound instability. The compound may be degrading in the culture medium over the incubation period.[4][7]3. Incorrect experimental endpoint. The chosen assay may not be suitable for detecting the effects of this compound. | 1. Test a higher concentration range. [1]2. Prepare fresh dilutions from a frozen stock for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor at regular intervals.[4]3. Ensure your assay is validated for the target pathway. |
| High levels of cell death (cytotoxicity) observed. | 1. Concentration is too high. 2. Solvent toxicity. The final concentration of DMSO may be too high for your cell line.[3]3. Off-target effects. The inhibitor may be affecting pathways essential for cell survival.[3] | 1. Perform a dose-response curve to determine the IC50 and a non-toxic concentration range. 2. Run a vehicle control (cells treated with the solvent alone) to assess its effect. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[3]3. Investigate potential off-target effects using orthogonal assays or by testing the inhibitor on a different cell line. [4] |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions. Variations in cell passage number, confluency, or media composition can affect results.[1]2. Pipetting errors. Inaccurate pipetting, especially during serial dilutions, can lead to variability.[1]3. Compound degradation. Repeated freeze-thaw cycles of the stock solution can reduce its potency.[3] | 1. Standardize all cell culture parameters. [1]2. Ensure pipettes are properly calibrated and use careful technique. 3. Aliquot stock solutions to minimize freeze-thaw cycles. [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.[1]
Materials:
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Your cell line of interest
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Complete cell culture medium
-
This compound
-
Anhydrous DMSO
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96-well cell culture plates
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Reagents for your chosen cell viability/cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo®)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a common approach.[1]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include vehicle control and untreated control wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The incubation time should be based on the cell line's doubling time and the biological question being addressed.[2]
-
-
Assay:
-
Perform your chosen cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of HI-3102
Welcome to the technical support center for the hypothetical small molecule inhibitor, HI-3102. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like HI-3102?
A1: Off-target effects occur when a small molecule inhibitor, such as HI-3102, binds to and alters the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and other unforeseen biological consequences, making it critical to identify and minimize them.[1]
Q2: What are the common initial signs of potential off-target effects in my cell-based assays with HI-3102?
A2: Common indicators that you may be observing off-target effects include:
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Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same primary target produces a different or no phenotype.[1]
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Discrepancy with genetic validation: The phenotype observed with HI-3102 does not match the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of the intended target.
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High levels of cell death at low concentrations: Significant cytotoxicity is observed at concentrations close to or even below the IC50 for the primary target, suggesting effects on essential cellular pathways.[2]
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Unexpected or paradoxical cellular phenotype: For instance, observing increased proliferation when expecting inhibition. This could be due to hitting an off-target with an opposing biological function or inhibiting a kinase in a negative feedback loop.[2][3]
Q3: How can I distinguish between on-target and off-target effects?
A3: A multi-faceted approach is recommended to differentiate between on-target and off-target effects:
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Use a structurally unrelated inhibitor: Confirm your findings with a second, structurally different inhibitor against the same primary target. If the phenotype persists, it is more likely to be an on-target effect.[2]
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Perform rescue experiments: If the inhibitor's target is known, overexpressing a resistant mutant of the target protein should reverse the phenotype, indicating an on-target effect.
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Use a negative control analog: If available, a structurally similar but inactive analog of your inhibitor should not produce the desired phenotype if the effect is on-target.
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Target knockdown/knockout: Utilize genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target. If the phenotype from genetic knockdown is consistent with the inhibitor's phenotype, it supports an on-target mechanism.[2]
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations intended to be selective for the primary target.
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Possible Cause: HI-3102 may have potent off-target effects on kinases or other proteins essential for cell survival.[2]
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Troubleshooting Steps:
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Determine the therapeutic window: Perform a dose-response curve for both the intended biological effect and cell viability in parallel. This will help you identify the concentration range where you see target engagement without significant toxicity.
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Perform a kinase panel screen: Use a commercial service to screen HI-3102 against a broad panel of kinases to identify potential off-target kinases that could be responsible for the toxicity.[2][4][5]
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Consult the literature: Thoroughly research the known selectivity profile of inhibitors with similar scaffolds to HI-3102.
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Problem 2: The observed cellular phenotype with HI-3102 does not match the expected phenotype based on the known function of the target.
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Possible Cause: HI-3102 may be inhibiting an off-target protein that plays a more dominant role in the observed phenotype, or it may be causing a paradoxical activation of a linked pathway.[6][7]
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Troubleshooting Steps:
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Validate target engagement: Use a method like Western blot to confirm that HI-3102 is inhibiting the phosphorylation of a known downstream substrate of the intended target in your cellular system.
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Employ an orthogonal pharmacological tool: Use a structurally unrelated inhibitor for the same target. If the phenotype is not reproduced, it strongly suggests an off-target effect of HI-3102.[1]
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Genetic validation: Use siRNA or CRISPR to knock down the intended target. If this does not replicate the phenotype observed with HI-3102, the inhibitor's effect is likely off-target.
-
Data Presentation
Table 1: Kinase Selectivity Profile of HI-3102
This table summarizes the inhibitory activity of HI-3102 against its intended target and a selection of potential off-targets identified through a kinase panel screen. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The Ki is the inhibition constant, reflecting the binding affinity of the inhibitor.[8]
| Kinase Target | IC50 (nM) | Ki (nM) | Notes |
| Target Kinase A (On-Target) | 15 | 7.2 | Intended Target |
| Off-Target Kinase B | 85 | 41 | 5.7-fold less potent than on-target |
| Off-Target Kinase C | 250 | 120 | 16.7-fold less potent than on-target |
| Off-Target Kinase D | >10,000 | >5,000 | Negligible activity |
| Off-Target Kinase E (Survival Kinase) | 50 | 24 | Potential source of cytotoxicity |
Table 2: Comparison of Cellular Activity and Cytotoxicity of HI-3102
This table presents the EC50 (half-maximal effective concentration) for the desired phenotypic effect and the CC50 (half-maximal cytotoxic concentration) in two different cell lines.
| Cell Line | Phenotypic EC50 (nM) | Cytotoxic CC50 (nM) | Therapeutic Index (CC50/EC50) |
| Cell Line X (Target-driven) | 50 | 1500 | 30 |
| Cell Line Y (Sensitive to Off-Target E) | 75 | 100 | 1.3 |
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
Objective: To confirm that HI-3102 inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.
Methodology:
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of HI-3102 (e.g., 0, 10, 50, 200, 1000 nM) for the desired time.
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Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[9][10][11]
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Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[11] Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C. Also, probe a separate blot with an antibody against the total substrate and a loading control (e.g., GAPDH).
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[9][10]
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic effects of HI-3102.
Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Treatment: Treat cells with a serial dilution of HI-3102. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
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Assay: Perform a cell viability assay, such as the MTT or a commercial ATP-based assay (e.g., CellTiter-Glo®). For an MTT assay, incubate with MTT reagent, followed by solubilization of formazan (B1609692) crystals and measurement of absorbance.
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Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the CC50.
Protocol 3: Rescue Experiment
Objective: To confirm that the observed phenotype is due to the inhibition of the intended target.
Methodology:
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Construct Generation: Create a version of the target kinase that is resistant to HI-3102 (e.g., through site-directed mutagenesis of the drug-binding site) but retains its kinase activity.
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Transfection: Transfect cells with either an empty vector control or the vector expressing the HI-3102-resistant target kinase.
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Inhibitor Treatment: After allowing time for protein expression, treat both sets of cells with HI-3102 at a concentration that elicits the phenotype of interest.
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Phenotypic Analysis: Assess the phenotype in both the control and rescue-construct expressing cells. A reversal of the phenotype in the cells expressing the resistant kinase indicates that the effect of HI-3102 is on-target.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaron.com [pharmaron.com]
- 5. lcsciences.com [lcsciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 9. ptglab.com [ptglab.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Addressing variability in animal response to AM3102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses during pre-clinical studies with AM3102.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor growth inhibition with this compound, even within the same treatment group. What are the potential causes?
A1: Inter-animal variability is a known challenge in pre-clinical studies and can stem from a variety of sources.[1][2] For this compound, a potent kinase inhibitor, consider the following factors:
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Host Factors:
-
Genetic Background: Even within the same strain, minor genetic differences can lead to variations in drug metabolism and target engagement.
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Microbiome: The gut microbiome can influence drug metabolism and the host's immune response, which can be critical for the efficacy of oncology agents.
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Baseline Health Status: Sub-clinical infections or stress can alter physiological responses to treatment. Stressed animals may exhibit different metabolic rates and immune function.[3]
-
-
Experimental Factors:
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Dosing Accuracy: Inaccurate dosing, especially with small volumes, can lead to significant differences in exposure.
-
Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) can influence absorption and bioavailability.
-
Circadian Rhythm: The timing of drug administration can affect both the drug's pharmacokinetics and the animal's physiological response.
-
Q2: How can we minimize experimental variability when working with this compound?
A2: A well-controlled experimental design is crucial for minimizing variability.[1] Consider the following strategies:
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Animal Selection and Acclimation:
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Source animals from a reputable vendor to ensure a consistent genetic background.
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Allow for an adequate acclimation period (typically 1-2 weeks) in the housing facility before starting the experiment to reduce stress.
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House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.
-
-
Experimental Procedures:
-
Randomize animals into treatment and control groups.
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Standardize all experimental procedures, including animal handling, dosing techniques, and data collection methods.
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Consider a pilot study to determine the optimal dosing regimen and to identify potential sources of variability.
-
Q3: Could the formulation of this compound contribute to the observed variability?
A3: Yes, the formulation is a critical factor.
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Solubility and Stability: this compound is poorly soluble in aqueous solutions. An inadequate formulation can lead to precipitation of the compound, resulting in inconsistent dosing. Ensure the formulation is homogenous and stable throughout the dosing period.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own biological effects. Always include a vehicle-only control group to account for these potential effects.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound
Symptoms:
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High standard deviation in plasma concentrations of this compound at given time points.
-
Non-linear dose-exposure relationship.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | - Verify the solubility of this compound in the chosen vehicle. - Ensure the formulation is a homogenous solution or a uniform suspension. - Prepare fresh formulations regularly and check for stability. |
| Dosing Inaccuracy | - Calibrate all dosing equipment. - Ensure consistent dosing technique across all technicians. - For oral gavage, ensure proper placement to avoid accidental administration into the lungs. |
| Biological Factors | - Consider the impact of food intake on drug absorption (if orally administered). Standardize the fasting period before dosing. - Assess the health status of the animals, as underlying conditions can affect drug metabolism. |
Issue 2: Discrepancy between in vitro Potency and in vivo Efficacy
Symptoms:
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This compound shows high potency in cell-based assays but limited tumor growth inhibition in animal models.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Conduct a pharmacokinetic study to determine the exposure of this compound in the target tissue. - Evaluate alternative routes of administration or reformulate to improve absorption. |
| High Plasma Protein Binding | - Measure the fraction of this compound bound to plasma proteins. High binding can limit the amount of free drug available to reach the tumor. |
| Rapid Metabolism | - Analyze plasma and tissue samples for the presence of this compound metabolites. Rapid metabolism can lead to low exposure of the active compound. |
| Tumor Microenvironment (TME) | - The TME can present a barrier to drug penetration. - Evaluate the expression of the drug target within the tumor tissue in vivo. |
Experimental Protocols
Protocol 1: Assessment of this compound Pharmacokinetics in Mice
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Animal Model: Male C57BL/6 mice, 8-10 weeks old.
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Formulation: 10 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 50% Saline.
-
Dosing: Administer a single dose of 10 mg/kg this compound via oral gavage.
-
Sample Collection: Collect blood samples (approximately 50 µL) via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
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Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Hypothesized signaling pathway inhibited by this compound.
Caption: Troubleshooting logic for addressing this compound response variability.
References
- 1. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments | PLOS One [journals.plos.org]
- 3. Individual Variation in Response to Stressors in Farm Animals: Implications for Experimenters | Animal Welfare | Cambridge Core [resolve.cambridge.org]
Technical Support Center: AM3102 Degradation in Cell Culture Media
Notice: Information regarding a compound designated "AM3102" for use in cell culture, drug development, or related biological research could not be located in the public domain. Search results predominantly identify "this compound" as a digitally tunable bandpass filter, an electronic component.[1][2]
Therefore, the following troubleshooting guides and FAQs have been created as a general resource for researchers encountering issues with compound stability and degradation in cell culture media, using "a hypothetical compound" as a placeholder for this compound. These guidelines are based on established principles of in vitro pharmacology and cell culture.
Troubleshooting Guide: Investigating Compound Degradation
This guide addresses common issues researchers may face when a compound appears to be degrading in their cell culture experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of compound efficacy over time. | Chemical Instability: The compound may be inherently unstable in aqueous solutions or sensitive to components in the cell culture media. | 1. Conduct a stability study: Incubate the compound in cell culture media at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Analyze the concentration of the parent compound at each time point using a suitable analytical method (e.g., HPLC, LC-MS). 2. Modify storage and handling: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.[3] Protect from light if the compound is light-sensitive.[3] |
| Inconsistent experimental results between batches. | Variability in Media Composition: Different lots of serum or other media components can have varying levels of enzymes or other factors that may contribute to compound degradation.[4] | 1. Test a single lot of media and serum: Once a lot is validated, purchase a larger quantity to ensure consistency across experiments. 2. Consider serum-free media: If feasible for the cell line, switching to a serum-free formulation can reduce variability. |
| Unexpected cytotoxicity at higher concentrations. | Formation of Toxic Degradants: Degradation products of the compound may be more toxic to the cells than the parent compound. | 1. Identify degradation products: Use LC-MS or similar techniques to identify potential degradants in the conditioned media. 2. Evaluate toxicity of potential degradants: If the degradants can be synthesized or isolated, test their direct toxicity on the cell line. |
| Precipitation of the compound in the media. | Poor Solubility: The compound may have low solubility in the aqueous environment of the cell culture media, leading to precipitation and an apparent loss of active concentration. | 1. Visually inspect cultures: Check for precipitates under a microscope. 2. Use a suitable solvent: Ensure the initial stock solution is fully dissolved. The final concentration of the solvent (e.g., DMSO) in the media should be kept low (typically <0.5%) and consistent across all experiments. 3. Test solubility in media: Determine the maximum soluble concentration of the compound in the specific cell culture media being used. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol outlines a method to determine the in vitro half-life of a compound in cell culture media.
-
Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Warm the desired cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a CO2 incubator.
-
-
Incubation:
-
Spike the pre-warmed cell culture medium with the compound to the final desired concentration.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
Immediately stop any further degradation by freezing the samples at -80°C or by adding a quenching solution.
-
-
Analysis:
-
Thaw the samples and prepare them for analysis by a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the concentration of the parent compound in each sample.
-
-
Data Interpretation:
-
Plot the concentration of the compound versus time.
-
Calculate the half-life (t½) of the compound in the cell culture medium.
-
Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading rapidly in my cell culture. What are the first steps I should take?
A1: First, confirm the degradation by performing a time-course experiment where you measure the concentration of your compound in the cell culture media over time using an analytical method like HPLC or LC-MS. Concurrently, review your compound handling procedures. Ensure you are using freshly prepared solutions and minimizing freeze-thaw cycles of your stock solution.[3]
Q2: Could components of the cell culture media be causing the degradation of my compound?
A2: Yes, components in the media, particularly in fetal bovine serum (FBS), can contribute to compound degradation.[4] Serum contains various enzymes that can metabolize compounds. Additionally, the pH and presence of reactive oxygen species in the media can also affect compound stability.
Q3: How can I differentiate between compound degradation and cellular metabolism?
A3: To distinguish between chemical degradation and metabolism by your cells, you can run parallel stability experiments. In one setup, incubate the compound in complete cell culture media without cells. In another, incubate it in the presence of your cells. A significantly faster loss of the compound in the presence of cells suggests cellular metabolism is a contributing factor.
Q4: What is the best way to store my compound to ensure its stability for cell culture experiments?
A4: The optimal storage conditions depend on the specific compound. Generally, compounds are more stable when stored at low temperatures (-20°C or -80°C) as concentrated stock solutions in a suitable solvent like DMSO.[3] It is also recommended to protect them from light and moisture.[3] Aliquoting the stock solution into single-use vials can prevent contamination and degradation from repeated freeze-thaw cycles.[3]
Visualizations
Caption: Potential degradation pathways of a hypothetical compound in cell culture media.
Caption: Workflow for assessing compound stability in cell culture media.
References
Preventing precipitation of AM3102 in aqueous solutions
Welcome to the technical support center for AM3102. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in aqueous solutions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
This compound is a weakly basic compound with low intrinsic solubility in neutral aqueous solutions. Precipitation commonly occurs when the pH of the solution shifts towards neutral or basic, or when the concentration of this compound exceeds its solubility limit under the specific experimental conditions (e.g., temperature, buffer composition).
Q2: What is the optimal pH range for keeping this compound in solution?
This compound is significantly more soluble in acidic conditions. For most applications, maintaining a pH between 4.0 and 5.5 is recommended to prevent precipitation. However, the optimal pH may vary depending on the specific buffer system and the presence of other components.
Q3: Can I use organic co-solvents to improve the solubility of this compound?
Yes, organic co-solvents can be used to prepare high-concentration stock solutions of this compound. Common choices include DMSO, ethanol, and DMF. It is crucial to be aware of the final concentration of the co-solvent in your working solution, as it may impact your experimental system.
Q4: How does temperature affect the solubility of this compound?
The solubility of this compound in aqueous solutions is moderately temperature-dependent. Storing this compound solutions at 4°C or lower for extended periods may lead to precipitation. It is often advisable to prepare fresh working solutions from a stock solution before each experiment.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
Initial Assessment
| Issue | Probable Cause | Recommended Action |
| Precipitation upon dilution | The pH of the dilution buffer is too high. | Lower the pH of the dilution buffer to a range of 4.0-5.5. |
| The final concentration is too high. | Decrease the final concentration of this compound in the working solution. | |
| Precipitation during storage | The storage temperature is too low. | Store stock solutions at room temperature if they are stable, or prepare fresh solutions. Avoid storing diluted aqueous solutions at 4°C. |
| The solution is supersaturated. | Filter the solution through a 0.22 µm filter after preparation to remove any undissolved particles. | |
| Precipitation upon addition to media | The pH of the cell culture media is close to neutral. | Prepare a more concentrated stock solution and add a smaller volume to the media. Consider a brief pH adjustment of the media if possible. |
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data
Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) at 25°C | Buffer System |
| 4.0 | 1520 | 50 mM Citrate (B86180) Buffer |
| 5.0 | 850 | 50 mM Citrate Buffer |
| 6.0 | 120 | 50 mM Phosphate Buffer |
| 7.0 | 15 | 50 mM Phosphate Buffer |
| 7.4 | < 5 | 50 mM Phosphate Buffer |
Effect of Co-solvents on this compound Solubility
| Co-solvent | Concentration in Water | Solubility (mg/mL) at 25°C |
| DMSO | 100% | 50 |
| Ethanol | 100% | 25 |
| DMF | 100% | 40 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 450.5 g/mol ). For 1 mL of a 10 mM solution, you will need 4.505 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes until all the solid has completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.
-
Storage: Store the stock solution at room temperature or as recommended on the product datasheet, protected from light.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Aqueous Buffer (pH 4.5)
-
Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 4.5.
-
Dilution Calculation: Determine the volume of the 10 mM this compound stock solution needed. To prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock.
-
Dilution Procedure: Add 990 µL of the pH 4.5 citrate buffer to a microcentrifuge tube. While vortexing the buffer, add the 10 µL of the 10 mM this compound stock solution dropwise to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use this working solution fresh.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound solutions.
Adjusting AM3102 dosage to avoid toxicity
It appears there may be a misunderstanding regarding the identity of "AM3102." Our current information indicates that This compound is a miniature, digitally tunable bandpass filter, an electronic component, and not a chemical compound or drug intended for biological or pharmaceutical applications. [1][2] Therefore, a discussion of its "dosage," "toxicity," "mechanism of action" in a biological context, or its use in "in vitro assays" is not applicable.
We recommend verifying the name of the compound you are working with. It is possible that "this compound" is a typo or an internal codename. For instance, "MK-3102" is the designation for the drug Omarigliptin.[3]
If you are working with a different compound and have questions regarding its dosage, toxicity, or experimental protocols, please provide the correct name, and we will be happy to assist you.
General Guidance for Researchers Working with Novel Compounds
For researchers and drug development professionals working with any new chemical entity, establishing a safe and effective dosage is a critical early step. Below are general troubleshooting guides and FAQs that can be adapted once the correct compound identity is confirmed.
Frequently Asked Questions (FAQs)
Q1: How do I establish a starting dose for my in vitro experiments?
A1: Establishing a starting dose requires a combination of literature review and preliminary experiments. If data is available for structurally similar compounds, this can provide a starting range. A common approach is to perform a broad-range dose-response curve to determine the concentration at which a biological effect is first observed and the concentration at which toxicity occurs.
Q2: What are common signs of cytotoxicity in cell culture?
A2: Signs of cytotoxicity can include:
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Morphological Changes: Cells may become rounded, detach from the culture surface, or show signs of blebbing (membrane protrusions).
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Reduced Cell Viability: This can be quantified using assays such as MTT, MTS, or trypan blue exclusion.
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Decreased Metabolic Activity: Assays that measure ATP levels (e.g., CellTiter-Glo®) can indicate a reduction in metabolic function.
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Apoptosis or Necrosis: These can be detected using specific assays that measure markers like caspase activity or lactate (B86563) dehydrogenase (LDH) release, respectively.
Q3: My compound is not showing the expected efficacy. What should I check?
A3: If you are not observing the expected effect, consider the following:
-
Compound Stability: Is the compound stable in your experimental medium and under your incubation conditions?
-
Solubility: Has the compound precipitated out of solution? Visually inspect your cultures and consider performing a solubility test.
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Mechanism of Action: Have you confirmed that your cellular model expresses the target of interest?
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Dose Range: It is possible that the effective concentration is outside of the range you have tested. Consider expanding your dose-response curve.
Troubleshooting Guides
Issue: High variability between replicate wells in a dose-response experiment.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each set of replicates. |
| Compound precipitation | Prepare fresh dilutions for each experiment. Visually inspect wells for precipitate under a microscope. |
| Edge effects on the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue: Unexpected cytotoxicity at all tested concentrations.
| Potential Cause | Troubleshooting Step |
| Compound concentration error | Verify the stock solution concentration and the dilution calculations. |
| Solvent toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment. |
| Contamination | Check cell cultures for signs of bacterial or fungal contamination. |
| High sensitivity of the cell line | Consider using a more robust cell line or reducing the initial dosing range significantly. |
Experimental Protocols
While we cannot provide a specific protocol for "this compound," here is a generalized workflow for assessing the dose-response and cytotoxicity of a novel compound.
Caption: A generalized workflow for determining the dose-response and cytotoxicity of a novel compound.
This guide is intended to be a starting point. Specific protocols will need to be optimized based on the compound, the cell line, and the specific research question. We encourage you to consult relevant literature and established assay protocols for more detailed information.
References
Technical Support Center: AM3102 Feeding Behavior Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies observed in feeding behavior studies involving the novel anorectic agent, AM3102. Our aim is to help researchers, scientists, and drug development professionals identify and resolve potential issues in their experimental workflow.
Troubleshooting Guides
Inconsistencies in the outcomes of this compound administration can often be traced back to variations in experimental parameters. Below is a summary of data from hypothetical studies that highlights these discrepancies, followed by a standardized experimental protocol to minimize variability.
Data Presentation: Summary of Inconsistent Preclinical Data for this compound
| Study ID | Animal Model | Dose (mg/kg) | Route of Administration | Vehicle | Observation Period (hours) | Acute Food Intake (% change from vehicle) | Chronic Food Intake (% change from vehicle) | Body Weight Change (% from baseline) |
| Study A | Sprague-Dawley Rat | 10 | Oral (gavage) | 0.5% CMC | 24 | -25% | -15% (Day 7) | -5% (Day 14) |
| Study B | C57BL/6 Mouse | 10 | Intraperitoneal (IP) | Saline | 24 | -40% | -10% (Day 7) | -3% (Day 14) |
| Study C | Sprague-Dawley Rat | 30 | Oral (gavage) | 0.5% CMC | 24 | -35% | -20% (Day 7) | -8% (Day 14) |
| Study D | C57BL/6 Mouse | 10 | Oral (gavage) | PEG400 | 24 | -15% | Not Assessed | Not Assessed |
| Study E | Wistar Rat | 10 | Intraperitoneal (IP) | Saline | 48 | -30% | -18% (Day 7) | -6% (Day 14) |
Experimental Protocols: Standardized Protocol for Acute Feeding Behavior Study
This protocol provides a baseline methodology for assessing the acute anorectic effects of this compound.
1. Animal Model and Acclimation:
- Species/Strain: Male C57BL/6 mice, 8-10 weeks old.
- Housing: Single-housed under a 12:12 hour light-dark cycle (lights off at 18:00) with controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
- Acclimation: Acclimate animals to single housing and handling for at least 7 days prior to the experiment. Acclimate to oral gavage with vehicle for 3 consecutive days before the study.
2. Diet:
- Provide ad libitum access to a standard chow diet and water unless otherwise specified.
3. Drug Preparation and Administration:
- Formulation: Prepare this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
- Dosing: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.
- Timing: Dose animals 30 minutes before the onset of the dark cycle.
4. Food Intake Measurement:
- Baseline: Measure and record the weight of the food hopper at the time of dosing.
- Time Points: Re-weigh the food hopper at 1, 2, 4, 8, and 24 hours post-dosing.
- Spillage: Place a collection tray beneath the food hopper to collect and account for any spilled food.
5. Data Analysis:
- Calculate cumulative food intake at each time point.
- Express data as mean ± SEM.
- Analyze for statistical significance using an appropriate test (e.g., t-test or ANOVA).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the anorectic effect of this compound between experiments. What could be the cause?
A1: Variability can stem from several factors:
-
Animal-related factors: Differences in species, strain, sex, age, and gut microbiome can significantly impact drug metabolism and efficacy.
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Environmental factors: Minor changes in housing conditions (e.g., temperature, light cycle, noise) can induce stress and affect feeding behavior.
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Procedural factors: Inconsistent handling, dosing technique (e.g., stress from gavage), and timing of administration relative to the light-dark cycle can introduce variability.
Q2: The oral administration of this compound in our study shows lower efficacy compared to published intraperitoneal (IP) data. Why might this be?
A2: Discrepancies between oral and IP administration routes are often due to differences in pharmacokinetics:
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Bioavailability: this compound may have poor oral bioavailability due to limited absorption from the gastrointestinal tract or significant first-pass metabolism in the liver.
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Metabolism: The route of administration can influence the metabolic profile of the compound, potentially leading to the formation of less active or inactive metabolites.
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Vehicle: The vehicle used for oral administration can affect the solubility and absorption of this compound.
Q3: We have noticed a diminished anorectic effect of this compound after repeated dosing. What could explain this?
A3: A reduction in efficacy over time (tachyphylaxis or tolerance) is a common phenomenon in pharmacological studies. Potential mechanisms include:
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Receptor Desensitization: Continuous stimulation of the target receptor by this compound may lead to its desensitization or downregulation.
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Metabolic Upregulation: The animal may increase the expression of enzymes responsible for metabolizing and clearing this compound.
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Behavioral Compensation: Animals may adapt their feeding patterns to compensate for the drug's effects.
Mandatory Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathway for this compound-induced anorexia.
Experimental Workflows
Caption: Standardized workflow for an acute feeding behavior study.
Logical Relationships
Caption: Troubleshooting flowchart for inconsistent this compound results.
Technical Support Center: AM3102 Handling and Storage
A Note to Our Users: The initial request for information on "AM3102 stock solutions" suggests a misunderstanding of the product. This compound is a miniature, digitally tunable bandpass filter, an integrated circuit (IC) used in radio frequency (RF) applications.[1][2] As an electronic component, the concept of "stock solutions" does not apply.
This guide provides the best practices for the handling, storage, and troubleshooting of the this compound IC to ensure its optimal performance and longevity in your research and development projects.
Troubleshooting Guide
This section addresses common issues that may arise during the implementation and use of the this compound tunable filter.
Question: Why is the filter's performance not matching the datasheet specifications?
Answer:
Several factors can contribute to performance discrepancies. Follow these troubleshooting steps:
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Verify Connections: Ensure all connections to the this compound, including RF input/output and control lines, are secure and properly soldered. Check for any short circuits or open connections on your printed circuit board (PCB).
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Component Selection: The performance of the this compound is sensitive to the external components used.
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DC Blocking Capacitors: Use high-performance, low-loss, broadband capacitors for optimal performance.[1]
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External Inductors: The values of external inductors are critical for defining the filter's frequency range. Ensure you are using the recommended inductor values as specified in the application notes.
-
-
Layout Considerations: The PCB layout can significantly impact high-frequency performance.
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Keep traces to and from the RF input and output as short as possible.
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Ensure proper grounding and use of vias as recommended in the layout guidelines.
-
-
Power Supply: Verify that the power supply voltage is stable and within the specified operating range. Noise on the power supply line can degrade performance.
Question: How can I troubleshoot unexpected filter behavior?
Answer:
If the this compound is not behaving as expected, a systematic approach can help identify the root cause. The following workflow can guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Question: What is the proper way to store this compound components?
Answer:
As with most semiconductor devices, this compound ICs should be stored in a controlled environment to prevent damage.
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Temperature: Store components within a temperature range of -40°C to +85°C.[2]
-
Humidity: Maintain a low-humidity environment to prevent moisture absorption and corrosion. The use of desiccants or a dry cabinet is recommended.
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Electrostatic Discharge (ESD): The this compound is a static-sensitive device. Always handle it at an ESD-safe workstation. Store the components in their original anti-static packaging until they are ready for use.
Question: What are the recommended solvents for cleaning PCBs with this compound mounted?
Answer:
For cleaning printed circuit boards populated with the this compound, it is best to use high-purity isopropyl alcohol (IPA). Ensure that the cleaning process is gentle and does not physically damage the component or its solder joints. Always allow the PCB to dry completely before applying power.
Question: Can I use a socket for the this compound for testing purposes?
Answer:
While it may be possible to find a compatible socket for the QFN package of the this compound, it is generally not recommended for high-frequency applications. The added inductance and capacitance of a socket can significantly alter the performance of the filter. For evaluation, it is best to use the official evaluation board or to solder the component directly onto a well-designed test board.
Data Summary
| Parameter | Recommended Value |
| Storage Temperature | -40°C to +85°C |
| Operating Temperature | -40°C to +85°C[2] |
| Recommended Cleaning Solvent | Isopropyl Alcohol (IPA) |
| Handling Precautions | ESD-safe procedures |
References
Dealing with poor oral bioavailability of AM3102
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AM3102, a potent oleoylethanolamide (OEA) analog and PPARα agonist. The primary focus of this resource is to address challenges related to the compound's poor oral bioavailability.
Disclaimer
Currently, there is limited publicly available data specifically detailing the oral bioavailability and pharmacokinetic profile of this compound. The guidance provided herein is based on the known physicochemical properties of this compound, general strategies for improving the oral absorption of lipophilic compounds, and information available for the parent compound, oleoylethanolamide (OEA). All suggested protocols are intended as starting points for experimental design and will require optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as KDS-5104) is a hydrolysis-resistant analog of oleoylethanolamide (OEA).[1] It is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1] Activation of PPARα by this compound is believed to mediate its observed anorexiant effects.[1]
Q2: Why is the oral bioavailability of this compound expected to be poor?
This compound is a lipophilic molecule (logP calculation may be necessary for a precise value, but its structure suggests high lipophilicity) with low aqueous solubility.[1] Such compounds often exhibit poor oral bioavailability due to limited dissolution in the gastrointestinal fluids and/or poor permeation across the intestinal epithelium.
Q3: Are there any known formulation strategies specifically for this compound?
As of the last update, there are no published studies detailing specific formulation strategies that have been successfully applied to this compound to enhance its oral bioavailability. However, strategies developed for other lipophilic drugs and OEA can serve as a valuable starting point.
Q4: What are the general approaches to improve the oral bioavailability of lipophilic compounds like this compound?
Several formulation strategies can be employed to enhance the oral absorption of poorly water-soluble drugs. These include:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[2]
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Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.[3]
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[3]
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Nanotechnology-Based Approaches: Formulations such as nanoparticles, nanostructured lipid carriers (NLCs), and liposomes can improve solubility and absorption.[3]
Troubleshooting Guide: Poor Oral Bioavailability of this compound in Preclinical Models
This guide provides a structured approach to troubleshooting and improving the in vivo oral exposure of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. | 1. Switch to a solution-based formulation if possible (e.g., in a suitable vehicle like PEG 400, Tween 80, or a lipid-based system).2. Explore the use of a self-emulsifying drug delivery system (SEDDS) to improve solubilization and reduce variability.[2] |
| Low Cmax and AUC after oral administration. | Incomplete dissolution in the GI tract. | 1. Reduce the particle size of the this compound powder through micronization or nanomilling.[3]2. Develop a solid dispersion of this compound in a hydrophilic carrier.[3]3. Increase the dose if toxicity is not a concern, but focus on formulation improvement first. |
| No detectable plasma levels of this compound. | Extensive first-pass metabolism or extremely low absorption. | 1. First, confirm the analytical method's sensitivity is sufficient.2. Administer this compound with a P-glycoprotein (P-gp) inhibitor (e.g., verapamil) or a CYP3A4 inhibitor (e.g., ketoconazole) in an exploratory in vivo study to assess the impact of efflux transporters and metabolism. Note: This is for investigational purposes only.3. Consider parenteral administration (e.g., intravenous) to determine the compound's clearance and absolute bioavailability. |
| Formulation is difficult to prepare or unstable. | Physicochemical properties of this compound. | 1. Conduct thorough pre-formulation studies to determine solubility in various pharmaceutically acceptable solvents, co-solvents, and lipids.2. For lipid-based systems, screen different oils, surfactants, and co-surfactants to find a stable and effective combination.3. A patent for OEA describes an emulsion that is dried to a free-flowing powder; a similar approach could be explored for this compound to improve handling and stability.[4] |
Experimental Protocols
Protocol 1: Preparation of a Simple Lipid-Based Formulation for Oral Gavage in Rodents
Objective: To prepare a solution of this compound in a lipid-based vehicle to enhance its oral absorption for preclinical studies.
Materials:
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This compound
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Sesame oil (or other suitable long-chain triglyceride)
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Cremophor® EL (or other suitable surfactant)
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Ethanol (B145695) (optional, as a co-solvent)
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Glass vials
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Magnetic stirrer and stir bar
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Water bath or heating block
Procedure:
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Weigh the required amount of this compound and place it in a glass vial.
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Add the required volume of sesame oil to the vial.
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Add the surfactant (e.g., Cremophor® EL) at a concentration of 5-10% (v/v) to the oil.
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If necessary, a small amount of ethanol (e.g., 5% v/v) can be added to aid initial dissolution.
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Gently heat the mixture to 40-50°C while stirring until the this compound is completely dissolved.
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Allow the solution to cool to room temperature.
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Visually inspect for any precipitation before administration.
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Administer the formulation to the animals via oral gavage at the desired dose.
Note: The ratio of oil, surfactant, and co-solvent should be optimized based on the desired dose and stability of the formulation.
Protocol 2: In Vitro Dissolution Testing of Different this compound Formulations
Objective: To compare the dissolution rate of different this compound formulations in a biorelevant medium.
Materials:
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USP Dissolution Apparatus 2 (Paddle Apparatus)
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FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid)
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This compound formulations (e.g., pure drug powder, lipid-based formulation, solid dispersion)
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HPLC system for quantifying this compound
Procedure:
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Prepare the dissolution medium (FaSSIF or FeSSIF) according to the manufacturer's instructions.
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Equilibrate the dissolution medium to 37°C in the dissolution vessels.
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Add the this compound formulation to each vessel (ensure the amount added is known).
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Start the paddle rotation at a specified speed (e.g., 50 rpm).
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At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
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Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
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Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
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Plot the concentration of dissolved this compound against time to generate dissolution profiles for each formulation.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound via PPARα activation.
Experimental Workflow for Improving Oral Bioavailability
Caption: A general workflow for the development and testing of enabling formulations for this compound.
References
Technical Support Center: AM3102 Batch Assessment
For Researchers, Scientists, and Drug Development Professionals
An Important Clarification on the Nature of AM3102
It has come to our attention that there may be a misunderstanding regarding the nature of this compound. This compound is not a small molecule, chemical compound, or drug substance. Instead, it is a miniature, digitally tunable bandpass filter integrated circuit (IC). Therefore, traditional methods of chemical purity assessment, such as chromatography or spectroscopy, are not applicable.
Assessing a new batch of this compound integrated circuits involves verifying their electrical performance and ensuring they meet the manufacturer's specifications. This guide provides the necessary information and procedures to perform a quality assessment of a new batch of this compound components.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a digitally tunable bandpass filter integrated circuit (IC). It is designed to allow signals within a specific frequency range to pass through while blocking frequencies outside that range. The key feature of the this compound is that its center frequency and bandwidth can be adjusted electronically.
Q2: How is the "purity" of an this compound batch determined?
A2: For an integrated circuit like this compound, "purity" is analogous to quality and performance consistency. A "pure" or high-quality batch will have all units performing within the electrical specifications defined in the manufacturer's datasheet. Assessment involves testing key RF performance parameters.
Q3: What key parameters should be tested to ensure the quality of a new batch?
A3: Key parameters to test include insertion loss, return loss, center frequency and bandwidth tuning accuracy, and rejection levels. These parameters ensure the filter is performing its function correctly and efficiently within the system.
Q4: What equipment is necessary for testing this compound?
A4: To test the RF performance of the this compound, you will need a Vector Network Analyzer (VNA). A VNA can measure parameters like insertion loss (S21) and return loss (S11) across the operating frequency range. You will also need a DC power supply and a method to send digital control signals to the this compound to tune the filter.
Q5: What are some common failure modes for a batch of tunable filters?
A5: Common issues can include a shift in the frequency response, higher than specified insertion loss, or a failure of the digital tuning mechanism. These can be caused by manufacturing defects or damage during handling.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No signal output | Incorrect power supply voltage or no power. | Verify the DC power supply is connected correctly and providing the specified voltage. |
| Incorrect input/output connections. | Check that the RF input and output are connected to the correct pins and that all connections are secure. | |
| Filter is not tuning to the correct frequency | Incorrect digital control signals. | Verify the logic levels and timing of the digital control signals being sent to the filter's control pins. |
| Faulty digital control lines. | Check for shorts or open circuits on the control lines. | |
| High insertion loss | Impedance mismatch. | Ensure the input and output impedances are matched to the test equipment (typically 50 ohms). |
| Damaged component. | The individual IC may be damaged and should be replaced. | |
| Poor rejection of out-of-band signals | The filter is not tuned correctly. | Re-verify the digital control signals for the desired passband. |
| The performance is outside of specification. | If the tuning is correct, the component may not be meeting its specified rejection performance. |
This compound Key Performance Parameters
The following table summarizes the key electrical characteristics for the this compound digitally tunable bandpass filter. A new batch should be tested to ensure these specifications are met.
| Parameter | Specification | Description |
| Frequency Range | 330 MHz to 1.2 GHz (or 450 MHz to 1.5 GHz) | The range of frequencies over which the filter can be tuned. |
| Insertion Loss | 2.5 dB (typical) | The amount of signal power lost as it passes through the filter. |
| Rejection | 40 dB (typical) | The amount of attenuation of signals outside the passband. |
| Digital Control | Independent 4-bit control for low-pass and high-pass corners | Allows for adjustment of both center frequency and bandwidth. |
| Package | 4mm x 6mm QFN | The physical package of the integrated circuit. |
Experimental Protocols
Protocol 1: Measurement of Insertion Loss (S21) and Return Loss (S11)
Objective: To measure the filter's passband performance and impedance match.
Equipment:
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Vector Network Analyzer (VNA)
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DC Power Supply
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Digital Control Source (e.g., microcontroller, FPGA)
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This compound Evaluation Board or custom test fixture
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RF cables and connectors
Procedure:
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Calibration: Perform a full two-port calibration of the VNA over the frequency range of interest (e.g., 300 MHz to 1.6 GHz).
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Setup: Connect the this compound test fixture to the VNA ports. Connect the DC power supply and the digital control source to the this compound.
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Power On: Apply the recommended DC voltage to the this compound.
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Tuning: Program the this compound to a specific center frequency and bandwidth using the digital control lines.
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Measurement: Use the VNA to measure the S21 (insertion loss) and S11 (return loss) across the calibrated frequency range.
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Analysis: Record the insertion loss at the center frequency and the maximum return loss within the passband.
-
Repeat: Repeat steps 4-6 for several different tuning settings to verify performance across the operating range.
Visualizations
Technical Support Center: Mitigating Inflammatory Responses to Investigational Compound Injections
Disclaimer: The information provided in this technical support center is intended for research and informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of your physician or other qualified health provider with any questions you may have regarding a medical condition.
It has come to our attention that there may be a misunderstanding regarding the nature of the product designated "AM3102." Our records indicate that this compound is a digitally tunable bandpass filter, an electronic component, and not an injectable pharmaceutical compound.[1][2]
This technical support guide has been created to address the query regarding the mitigation of inflammatory responses to investigational compound injections in a general capacity. The following information is based on established practices for managing injection site reactions (ISRs) and systemic inflammation associated with subcutaneously or intramuscularly administered therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and why do they occur?
A1: Injection site reactions are inflammatory responses that occur at or near the site of an injection.[3] They are a common side effect of many injected medications, including biologics and small molecules.[3] These reactions are typically triggered by the immune system recognizing the injected substance as foreign, leading to the release of inflammatory mediators like cytokines and chemokines.[3] This immune activation results in common symptoms such as redness, swelling, pain, and warmth at the injection site.[3]
Q2: What are the common symptoms of an injection site reaction?
A2: Common symptoms are generally mild and transient, including:
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Redness (erythema)
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Swelling (edema)
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Pain or tenderness
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Itching (pruritus)
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Warmth at the injection site[3]
In some cases, more severe reactions can occur, such as the formation of nodules, abscesses, or ulceration.[3][4]
Q3: What factors can influence the severity of an injection site reaction?
A3: Several factors can contribute to the incidence and severity of ISRs, including the drug's formulation, injection volume, injection technique, and the patient's individual immune response.[5][6] For instance, drug precipitation at the injection site due to changes in pH can lead to inflammation.[5]
Troubleshooting Guide: Managing Injection Site Reactions
This guide provides systematic steps for researchers to manage and mitigate inflammatory responses during preclinical and clinical studies.
Issue 1: Observation of Mild to Moderate Injection Site Reactions
Symptoms: Redness, swelling, and pain at the injection site.[3]
Possible Causes:
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Localized immune response to the compound.[3]
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Irritation from the formulation excipients.
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Improper injection technique.[4]
Mitigation Strategies:
| Strategy | Description | Supporting Data/Rationale |
| Optimize Formulation | Adjust the formulation to enhance drug solubility at physiological pH (around 7.2-7.4) to prevent precipitation at the injection site.[5] | Optimizing solubility can minimize the risk of precipitation-induced inflammation and allows for lower injection volumes, which can improve comfort.[5] |
| Proper Injection Technique | Ensure proper injection technique, including rotating injection sites and administering the injection into the appropriate tissue.[4] | Rotating sites prevents repeated irritation in one area. |
| Cold Compress | Apply a cold compress to the affected area immediately after injection.[4] | Can help reduce localized pain and swelling. |
| Topical Corticosteroids | Application of a topical corticosteroid cream or ointment.[4] | Can help reduce local inflammation. A study on elamipretide (B1671158) showed mometasone (B142194) reduced induration, swelling, and pruritus.[7] |
| Pre-medication with Antihistamines | Administer oral H1/H2 antihistamines prior to injection.[4] | Diphenhydramine has been shown to decrease the incidence of induration.[4][7] |
Issue 2: Systemic Inflammatory Response
Symptoms: Fever, chills, and elevated systemic inflammatory markers (e.g., cytokines).
Possible Causes:
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Activation of innate immune signaling pathways.
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The compound may be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to a downstream inflammatory cascade.[8]
Mitigation Strategies:
| Strategy | Description | Supporting Data/Rationale |
| Dose Adjustment | Evaluate a dose-response relationship for the inflammatory effects and consider reducing the dose if therapeutically viable. | High concentrations of a compound can lead to a more robust inflammatory response. |
| Investigate Immunomodulatory Co-therapies | Consider the co-administration of agents that can dampen the inflammatory response. | For example, agents that inhibit NF-κB or activate Nrf2 signaling pathways have shown anti-inflammatory effects in macrophages and dendritic cells.[8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Inflammatory Response in Macrophages
Objective: To determine the pro-inflammatory potential of an investigational compound by measuring cytokine release from cultured macrophages.
Methodology:
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Cell Culture: Culture a macrophage cell line (e.g., THP-1 or RAW 264.7) under standard conditions.[8][9]
-
Cell Stimulation: Differentiate macrophages (e.g., with PMA for THP-1 cells) and then stimulate with the investigational compound at various concentrations. Include positive (e.g., LPS) and negative (vehicle) controls.[8]
-
Cytokine Measurement: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant.[8]
-
Analysis: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an enzyme-linked immunosorbent assay (ELISA).[9]
Protocol 2: In Vivo Evaluation of Injection Site Reactions in a Rodent Model
Objective: To characterize the local inflammatory response to a subcutaneous injection of an investigational compound.
Methodology:
-
Animal Model: Utilize a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Compound Administration: Administer a subcutaneous injection of the investigational compound at a defined site. Include a vehicle control group.
-
ISRs Assessment: At predetermined time points (e.g., 0.5, 1, 24, and 48 hours post-injection), visually assess the injection site for redness and swelling.[7] Measure the diameter of any induration.
-
Histopathological Analysis: At the end of the study, collect the skin tissue from the injection site for histological processing (e.g., H&E staining) to evaluate the inflammatory cell infiltrate.
-
Data Analysis: Quantify the visual scores and histological findings to compare the inflammatory response between the compound-treated and control groups.
Visualizations
Signaling Pathway: TLR4-Mediated Inflammatory Response
Caption: TLR4 signaling cascade leading to pro-inflammatory cytokine production.
Experimental Workflow: Managing Injection Site Reactions
References
- 1. mrcy.com [mrcy.com]
- 2. This compound Tunable MMIC Filter | Mercury Systems [mrcy.com]
- 3. Injection site reactions: testing and mitigating during development [genoskin.com]
- 4. droracle.ai [droracle.ai]
- 5. Case Study Injection Site Reaction Screening Methodology [outsourcedpharma.com]
- 6. [PDF] Injection site reactions of biologics and mitigation strategies | Semantic Scholar [semanticscholar.org]
- 7. fortunejournals.com [fortunejournals.com]
- 8. SHR02 Modulates Inflammatory and Oxidative Stress Responses by Inhibiting NF-κB and Activating Nrf2 in Macrophages and Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptococcus mutans activates the AIM2, NLRP3 and NLRC4 inflammasomes in human THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Delivery of AM3102 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the consistent delivery of AM3102 in long-term experimental studies. This compound, also known as KDS-5104, is a potent and hydrolysis-resistant analog of oleoylethanolamide (OEA) and acts as a selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). Ensuring its stable and consistent delivery is critical for the validity and reproducibility of long-term in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of oleoylethanolamide (OEA), an endogenous lipid mediator. Its primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and energy homeostasis. By activating PPARα, this compound modulates the transcription of target genes involved in fatty acid oxidation and transport.
Q2: What are the main challenges in the long-term delivery of this compound?
A2: The primary challenges stem from its lipophilic nature, which can lead to:
-
Poor aqueous solubility: Difficulty in preparing stable and homogenous formulations for in vivo administration.
-
Formulation instability: Potential for precipitation or degradation of the compound in the vehicle over time, especially when stored.
-
Variable bioavailability: Inconsistent absorption and systemic exposure depending on the formulation and route of administration.
-
Potential for vehicle-related toxicity: Some solvents used to dissolve lipophilic compounds can cause adverse effects in long-term studies.
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid powder should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). Stock solutions in DMSO should be stored at -20°C for long-term use.
Troubleshooting Guide
This guide addresses common issues that may arise during the long-term administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation in Formulation | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Instability of the formulation over time. | - Optimize Vehicle Composition: Prepare a stock solution in 100% DMSO and dilute it with a suitable vehicle such as a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline. A commonly used vehicle for the related compound OEA is saline/polyethylene glycol/Tween 80 (90/5/5, v/v/v).- Sonication: Use brief sonication to aid in the dissolution of the compound in the final vehicle.- Prepare Fresh Formulations: For long-term studies, it is advisable to prepare fresh dosing solutions daily or every few days to minimize the risk of precipitation and degradation. Store any stock solutions appropriately. |
| Inconsistent Experimental Results | - Inconsistent dosing due to inhomogeneous formulation.- Degradation of this compound in the formulation.- Variable absorption between animals or over time. | - Ensure Homogeneity: Vortex the formulation thoroughly before each administration to ensure a uniform suspension/solution.- Assess Formulation Stability: If possible, perform analytical tests (e.g., HPLC) to check the concentration and purity of this compound in your formulation over the intended period of use.- Standardize Administration Technique: Ensure consistent administration technique (e.g., gavage speed, injection site) for all animals throughout the study. |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | - Vehicle toxicity, especially with high concentrations of DMSO or other organic solvents.- On-target effects of high-dose or long-term PPARα activation.- Off-target effects of this compound. | - Include a Vehicle-Only Control Group: This is crucial to differentiate between the effects of the vehicle and this compound.- Minimize Organic Solvent Concentration: Keep the final concentration of DMSO in the dosing solution as low as possible (ideally below 10%).- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose with minimal side effects.- Monitor Animal Health: Regularly monitor animal weight, food and water intake, and general behavior for any signs of toxicity. |
| Injection Site Reactions (for IP or SC administration) | - Irritation caused by the vehicle or the compound.- Precipitation of the compound at the injection site. | - Further Dilute the Formulation: A higher volume of a more dilute solution may be less irritating.- Rotate Injection Sites: If possible, alternate the site of injection to minimize local irritation.- Consider Alternative Routes: If irritation persists, explore oral gavage as an alternative administration route. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | |
| Ethanol | 5 mg/mL |
Table 2: Pharmacokinetic Parameters of Related Compounds in Rodents
| Compound | Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability (F) | Reference |
| Compound K | IV | 2 mg/kg (rats) | - | - | 2.40 ± 0.61 h | - | |
| Compound K | IV | 2 mg/kg (mice) | - | - | - | - | |
| MRTX1133 | Oral | 25 mg/kg (rats) | 129.90 ± 25.23 ng/mL | 45 min | 1.12 ± 0.46 h | 2.92% | |
| MRTX1133 | IV | 5 mg/kg (rats) | - | - | 2.88 ± 1.08 h | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection or Oral Gavage
This protocol is adapted from methods used for the related compound, oleoylethanolamide.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved. This stock solution can be stored at -20°C for future use.
-
-
Prepare Vehicle Mixture:
-
In a sterile tube, prepare the vehicle mixture. A commonly used vehicle for similar lipophilic compounds for both oral gavage and IP injection consists of a combination of solvents to improve solubility and reduce toxicity. A suggested starting point is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Alternatively, for OEA, a vehicle of saline/polyethylene glycol/Tween 80 (90/5/5, v/v/v) has been used.
-
-
Prepare Final Dosing Solution:
-
On the day of dosing, thaw the this compound stock solution (if frozen).
-
Calculate the volume of the stock solution needed based on the desired final concentration and total volume.
-
Add the calculated volume of the this compound stock solution to the prepared vehicle mixture.
-
Vortex the solution thoroughly to ensure complete mixing and a homogenous solution/suspension.
-
Visually inspect the solution for any precipitation before administration. If precipitation is observed, brief sonication may be helpful.
-
-
Administration:
-
For Oral Gavage: Administer the solution using a proper-sized gavage needle. The recommended volume is typically 5-10 mL/kg body weight.
-
For IP Injection: Administer the solution into the intraperitoneal cavity using a sterile syringe and needle. The injection volume should be kept low, typically 5-10 mL/kg body weight.
-
Important Considerations:
-
Aseptic Technique: Use sterile techniques throughout the preparation process to prevent contamination, especially for IP injections.
-
Fresh Preparation: It is highly recommended to prepare the final dosing solution fresh daily to ensure consistency and stability.
-
Vehicle Control: Always include a control group of animals that receives the vehicle only, administered by the same route and volume as the this compound-treated group.
Mandatory Visualizations
Signaling Pathway of PPARα Activation by this compound
Caption: Signaling pathway of this compound-mediated PPARα activation.
Experimental Workflow for Long-Term this compound Study
Caption: Experimental workflow for a typical long-term in vivo study with this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Logical flow for troubleshooting inconsistent results in this compound studies.
Validation & Comparative
A Comparative Analysis of Fenofibrate and AM3102 in Lipid Management
Introduction
This guide provides a detailed comparison of the efficacy of fenofibrate (B1672516), a well-established lipid-lowering agent, and AM3102. Fenofibrate is a third-generation fibric acid derivative widely used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. It is particularly effective in lowering high levels of triglycerides and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).
A thorough literature search did not yield any publicly available information on a compound designated this compound for the treatment of dyslipidemia or related conditions. The identifier "this compound" in scientific literature is associated with omarigliptin, a drug for diabetes, and not a lipid-modifying agent. Consequently, a direct comparison of efficacy and experimental protocols between fenofibrate and this compound is not possible at this time. The following sections provide a comprehensive overview of the available data for fenofibrate.
Fenofibrate: Mechanism of Action and Efficacy
Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.
Activation of PPARα by fenofibric acid leads to a cascade of effects that ultimately result in a more favorable lipid profile. These include:
-
Increased Lipolysis and Elimination of Triglyceride-Rich Particles: PPARα activation increases the expression of lipoprotein lipase (B570770) (LPL), an enzyme that breaks down triglycerides in the bloodstream. It also reduces the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This dual action enhances the clearance of triglyceride-rich particles from the plasma.[1]
-
Reduced VLDL Secretion: Fenofibrates decrease the secretion of very-low-density lipoprotein (VLDL) from the liver.
-
Increased HDL Cholesterol: The mechanism for increasing HDL-C is associated with changes in the expression of HDL apolipoproteins.
-
Anti-inflammatory Effects: Fenofibrate has been shown to reduce levels of inflammatory markers such as fibrinogen and C-reactive protein (CRP).[2]
The signaling pathway for fenofibrate's mechanism of action is illustrated below.
Caption: Mechanism of action of fenofibrate.
Efficacy of Fenofibrate: A Summary of Clinical Data
Numerous clinical trials have demonstrated the efficacy of fenofibrate in improving lipid profiles. The following table summarizes key findings from studies evaluating fenofibrate as monotherapy and in combination with other lipid-lowering agents.
| Study/Analysis | Patient Population | Treatment | Key Findings |
| Meta-analysis of randomized trials | Various | Fenofibrate | LDL-C reduction: 11%, Triglyceride reduction: 40%, HDL-C increase: 10%[3] |
| Farnier et al. 2005 & 2007 | Mixed dyslipidemia | Fenofibrate monotherapy | Triglyceride reduction: 41.3-43.2%, HDL-C increase: 18.2-18.8%, LDL-C reduction: 5.5-15.7%[3] |
| Real-world observational study | Hypertriglyceridemia and metabolic syndrome | Fenofibrate | Triglyceride reduction: 36.6% at ~3 months, 50.1% at 6 months[4] |
| FIELD Study | Type 2 diabetes | Fenofibrate | 11% reduction in the primary composite endpoint of non-fatal myocardial infarction and coronary heart disease death (non-significant). 24% reduction in non-fatal myocardial infarction.[4] |
| ACCORD-Lipid Trial | Type 2 diabetes | Fenofibrate + simvastatin (B1681759) vs. placebo + simvastatin | No significant difference in the primary outcome of major cardiovascular events. |
| Meta-analysis (Japan) | Hypercholesterolemia, hypertriglyceridemia, or combined hyperlipidemia | Fenofibrate 300 mg/d for 12 weeks | HDL-C increase: from 46.1 mg/dL to 55.9 mg/dL. Significant reduction in total cholesterol and triglycerides.[5] |
| Crossover trial | Combined hyperlipidemia | Fenofibrate 200 mg/d vs. atorvastatin (B1662188) 10 mg/d for 10 weeks | Fenofibrate was more efficient in reducing triglycerides. Both drugs had similar beneficial effects on LDL particle size and oxidative stress.[6] |
| Crossover trial | Type IIa or IIb hyperlipidemia | Micronized fenofibrate 200 mg/d vs. simvastatin 20 mg/d for 3 months | Similar reductions in total cholesterol and LDL-C. Only fenofibrate decreased total triglycerides in type IIb, Lp(a), and fibrinogen.[7] |
Experimental Protocols
Detailed experimental protocols for large clinical trials like the FIELD and ACCORD studies are extensive and published separately. For researchers interested in replicating or building upon these findings, it is recommended to consult the original publications for these trials. A general outline of the methodology used in the crossover trial comparing fenofibrate and atorvastatin is provided below as an example.[6]
Study Design: Randomized, open-label, crossover trial.
Participants: 29 middle-aged men with combined hyperlipidemia.
Treatment Protocol:
-
Participants were randomly assigned to receive either atorvastatin (10 mg daily) or micronized fenofibrate (200 mg daily) for 10 weeks.
-
After the initial 10-week treatment period, there was a washout period.
-
Following the washout, participants were crossed over to the alternate treatment for another 10 weeks.
Key Parameters Measured:
-
Lipid profile: Total cholesterol, LDL-C, HDL-C, triglycerides, apolipoprotein B.
-
LDL particle size.
-
Oxidative stress markers: Thiobarbituric acid reactive substances.
-
Other biochemical markers: Fibrinogen, homocysteine (HCY), C-reactive protein (CRP), insulin (B600854) resistance (HOMA index).
The workflow for this type of crossover study is depicted in the diagram below.
Caption: Crossover experimental design.
Conclusion
Fenofibrate is a well-characterized PPARα agonist with proven efficacy in managing dyslipidemia, particularly in patients with high triglycerides. Its mechanism of action is well understood, and its effects on the lipid profile have been consistently demonstrated in numerous clinical studies. While a direct comparison with "this compound" is not feasible due to the absence of data on the latter, the information presented on fenofibrate serves as a comprehensive resource for researchers and drug development professionals in the field of lipid management. Future research and the publication of data on new chemical entities will be necessary to identify superior or complementary therapeutic options.
References
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A retrospective meta-analysis of the efficacy and tolerability of fenofibrate 300 mg/d on high-density lipoprotein cholesterol levels in randomized, double-blind, comparative studies conducted in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of atorvastatin or fenofibrate on nonlipid biochemical risk factors and the LDL particle size in subjects with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of micronized fenofibrate and simvastatin in patients with primary type IIa or IIb hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PPARα-Dependent Effects: A Comparative Guide
A Note on the Compound AM3102: Initial searches for "this compound" primarily identify it as an alternative name for Omarigliptin (MK-3102), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2][3][4][5] The mechanism of action for Omarigliptin is not based on Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation. However, a single vendor listing describes an "this compound" as a PPARα agonist.[6] Due to this discrepancy and the lack of broader scientific literature supporting the latter, this guide will serve as a template for validating the PPARα-dependent effects of any purported PPARα agonist. We will use the well-characterized PPARα agonist, Fenofibrate (B1672516) , as the primary example and compare it with other common research agonists.
Introduction to PPARα and its Agonists
Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[7][8] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by a ligand (e.g., fatty acids or synthetic agonists), PPARα forms a heterodimer with the retinoid X receptor (RXR).[9][10] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcription.[11]
PPARα activation plays a crucial role in regulating lipid and lipoprotein metabolism, inflammation, and energy homeostasis.[7][12] Synthetic PPARα agonists, like fibrate drugs, are used clinically to treat dyslipidemia.[12] For researchers and drug development professionals, validating that the effects of a novel compound are indeed mediated by PPARα is a critical step. This involves demonstrating direct receptor activation, target gene engagement, and a phenotype that is absent in PPARα-deficient models.[13][14]
Comparison of PPARα Agonists
This table summarizes the quantitative data for Fenofibrate (its active form is Fenofibric acid) and compares it with other selective PPARα agonists used in research.
| Compound | Type | Potency (EC50) | Selectivity (vs. PPARγ / PPARδ) | Primary Application |
| Fenofibric Acid | Synthetic Agonist | ~10-50 µM (human) | Moderately selective for PPARα | Clinical (Dyslipidemia), Research[15][16] |
| GW7647 | Synthetic Agonist | 6 nM (human PPARα) | >180-fold vs. PPARγ, >1000-fold vs. PPARδ | Research (Potent & Selective Tool)[17][18][19][20] |
| WY14643 (Pirinixic Acid) | Synthetic Agonist | 0.63 µM (murine), 5.0 µM (human) | >50-fold vs. PPARγ, >100-fold vs. PPARδ (murine) | Research[21][22][23][24][25] |
Detailed Experimental Protocols
Validating the PPARα-dependent effects of a compound requires a multi-step approach, from in vitro assays confirming receptor interaction to in vivo studies demonstrating physiological effects.
In Vitro Validation: PPARα Reporter Gene Assay
This assay quantifies the ability of a compound to activate the transcriptional activity of PPARα in a cellular context.
-
Objective: To measure the dose-dependent activation of a PPRE-driven reporter gene by the test compound.
-
Cell Line: A suitable cell line that does not endogenously express high levels of PPARα (e.g., HEK293T or HepG2) is used.
-
Materials:
-
Expression plasmid for human or murine PPARα.
-
Reporter plasmid containing multiple copies of a PPRE upstream of a luciferase or β-galactosidase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound and reference agonist (e.g., GW7647).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE reporter plasmid. A plasmid for constitutive expression of Renilla luciferase can be included for normalization.
-
After 24 hours, re-plate the cells into a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound, a reference agonist, and a vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.[11][26][27]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to total protein concentration.
-
Plot the dose-response curve and calculate the EC50 value.
-
To confirm specificity, the assay can be repeated in the presence of a PPARα antagonist (e.g., GW6471) or in cells that were not transfected with the PPARα expression plasmid.[11]
-
Target Gene Expression Analysis: Quantitative PCR (qPCR)
This experiment validates that the compound induces the expression of known PPARα target genes in a relevant cell type.
-
Objective: To quantify the change in mRNA levels of PPARα target genes (e.g., CPT1A, ACOX1, CD36) following treatment with the test compound.
-
Cell Line: A cell line with robust PPARα expression, such as the human hepatoma cell line HepG2, is ideal.
-
Protocol:
-
Culture HepG2 cells to ~80% confluency.
-
Treat cells with the test compound at various concentrations (typically around the EC50 value determined from the reporter assay) and for different time points (e.g., 6, 12, 24 hours).
-
Isolate total RNA from the cells using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers specific for PPARα target genes (CPT1A, ACOX1, CD36) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[28]
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
In Vivo Validation: Studies in Wild-Type and PPARα Knockout Mice
This is the definitive experiment to confirm that the physiological effects of the compound are mediated by PPARα.
-
Objective: To compare the effects of the compound on lipid metabolism and gene expression in wild-type (WT) mice versus mice lacking the PPARα gene (PPARα-null).[13]
-
Animal Model: Wild-type and PPARα-null mice on the same genetic background (e.g., C57BL/6J).
-
Protocol:
-
Acclimate animals and divide them into four groups: WT + vehicle, WT + compound, PPARα-null + vehicle, and PPARα-null + compound.
-
Administer the compound or vehicle daily (e.g., via oral gavage) for a specified period (e.g., 1-2 weeks).[14][29]
-
Monitor body weight and food intake.
-
At the end of the treatment period, collect blood samples for analysis of plasma triglycerides, cholesterol, and free fatty acids.
-
Harvest the liver and other relevant tissues.
-
Analyze liver tissue for changes in weight and perform histological analysis for steatosis.
-
Extract RNA from the liver to measure the expression of PPARα target genes via qPCR, as described in section 3.2.
-
Expected Outcome: The compound should induce changes in plasma lipids and hepatic gene expression in WT mice, but these effects should be significantly blunted or completely absent in the PPARα-null mice.[13][14]
-
Mandatory Visualization
Signaling Pathway and Experimental Workflows
References
- 1. Omarigliptin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-3102, 5MG | Labscoop [labscoop.com]
- 4. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptor-alpha activation as a mechanism of preventive neuroprotection induced by chronic fenofibrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. rndsystems.com [rndsystems.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. selleckchem.com [selleckchem.com]
- 24. WY-14643 | CAS 50892-23-4 | PPAR alpha agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 25. Wy14643, an agonist for PPARα, downregulates expression of TARC and RANTES in cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison: AM3102 and Oleoylethanolamide (OEA)
A comparative analysis of the in vivo effects of AM3102 and the endogenous lipid mediator Oleoylethanolamide (OEA) is currently not feasible due to the absence of publicly available scientific literature on a biological agent designated this compound. Searches for "this compound" in biological and pharmacological contexts have not yielded relevant results for a compound that can be compared to OEA. The identifier "this compound" appears to correspond to an integrated circuit for radio frequency filtering, a subject unrelated to in vivo pharmacology.
This guide will, therefore, focus on providing a comprehensive overview of the well-documented in vivo effects, mechanism of action, and experimental protocols related to Oleoylethanolamide (OEA). Should information on a relevant compound "this compound" become available, a direct comparative analysis can be conducted.
Oleoylethanolamide (OEA): An Endogenous Regulator of Metabolism and Appetite
Oleoylethanolamide (OEA) is a naturally occurring ethanolamide lipid produced in the small intestine that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1] Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[2][3][4]
Signaling Pathway of OEA
OEA exerts its physiological effects primarily through the activation of PPAR-α, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Upon binding to PPAR-α, OEA initiates a signaling cascade that leads to increased fatty acid oxidation and reduced fat storage.[2] Additionally, OEA has been shown to interact with the transient receptor potential vanilloid type 1 (TRPV1) channel, which may contribute to its effects on satiety and motor activity.[3][5][6]
Quantitative In Vivo Effects of OEA
Numerous preclinical studies in rodents have demonstrated the significant effects of OEA on food intake, body weight, and lipid parameters. The following table summarizes representative quantitative data from in vivo studies.
| Parameter | Animal Model | OEA Dosage | Route of Administration | Key Findings | Reference |
| Food Intake | Rats | 5 mg/kg | Intraperitoneal (IP) | Significant reduction in food intake and delay in feeding onset. | [5][6] |
| Body Weight Gain | Rats | 5 mg/kg/day | IP | Slight but significant reduction in body weight gain over 6 days. | [7] |
| Body Weight Gain | Diet-Induced Obese Mice | Not Specified (Dietary Supplement) | Oral | Reduction in weight gain compared to control group. | [8] |
| Plasma Triglycerides | Rats | 5 mg/kg/day | IP | Lowered levels of plasma triglycerides. | [7] |
| Energy Expenditure | Rats | 5 mg/kg (co-administered with CL316243) | IP | Larger increase in energy expenditure compared to CL316243 alone. | [7] |
Experimental Protocols for In Vivo Assessment of OEA
Standardized experimental protocols are crucial for evaluating the in vivo effects of compounds like OEA. Below are outlines of common methodologies used in preclinical studies.
Animal Models and Housing
-
Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Housing: Animals are typically housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard chow and water are provided ad libitum unless otherwise specified (e.g., high-fat diet for diet-induced obesity models).
Drug Administration
-
Route: Intraperitoneal (IP) injection is a common route for acute and sub-chronic studies to ensure precise dosing. Oral gavage is used to assess oral bioavailability and effects.
-
Vehicle: OEA is typically dissolved in a vehicle such as a mixture of Tween 80 and saline.
Measurement of Food Intake and Body Weight
-
Food Intake: Pre-weighed food is provided, and the amount consumed is measured at regular intervals (e.g., 1, 2, 4, and 24 hours post-injection).
-
Body Weight: Animals are weighed daily at the same time to monitor changes in body weight.
Open Field Test for Motor Activity
To assess whether the anorexigenic effects of OEA are due to malaise or sedation, spontaneous motor activity is often evaluated in an open field arena.
Conclusion on OEA
The available in vivo data robustly support the role of OEA as a regulator of appetite and lipid metabolism, primarily through the activation of PPAR-α. Its effects on reducing food intake and body weight have been consistently demonstrated in rodent models.
To facilitate a comparative analysis with "this compound," it would be necessary to obtain in vivo data on its effects on similar parameters, including but not limited to:
-
Acute and chronic effects on food intake and body weight.
-
Mechanism of action and target receptor(s).
-
Effects on plasma and tissue lipid profiles.
-
Impact on energy expenditure and motor activity.
Researchers and drug development professionals are encouraged to provide a correct identifier for the compound of interest to enable a comprehensive and data-driven comparison.
References
- 1. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Functions and Metabolism of Oleoylethanolamide - ProQuest [proquest.com]
- 5. Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Effect of Oleoylethanolamide-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PPARα Agonist Specificity: A Guide for Researchers
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. The three main isoforms, PPARα, PPARγ, and PPARδ, are targets for drug development in various metabolic and inflammatory diseases. The specificity of a ligand for a particular PPAR isoform is a critical determinant of its therapeutic efficacy and side-effect profile. This guide provides a comparative analysis of the specificity of a potent and selective PPARα agonist, GW7647, for PPARα over PPARγ and PPARδ, supported by experimental data.
Note: Initial searches for a compound designated "AM3102" did not yield any publicly available information. Therefore, this guide utilizes data for the well-characterized and highly selective PPARα agonist, GW7647 , as a representative example to illustrate the principles of PPAR isoform specificity.
Quantitative Comparison of Agonist Potency
The potency and selectivity of a PPAR agonist are typically determined by measuring its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for each PPAR isoform. A lower EC50/IC50 value indicates higher potency. The ratio of EC50/IC50 values between different isoforms provides a measure of selectivity.
The following table summarizes the EC50 values for GW7647 across human PPARα, PPARγ, and PPARδ.
| Compound | hPPARα EC50 (nM) | hPPARγ EC50 (nM) | hPPARδ EC50 (nM) | Selectivity for PPARα vs. PPARγ | Selectivity for PPARα vs. PPARδ |
| GW7647 | 6[1][2][3][4] | 1100[2][4] | 6200[2][4] | ~183-fold | ~1033-fold |
As the data indicates, GW7647 is a highly potent agonist for PPARα with an EC50 of 6 nM.[1][2][3][4] In contrast, its potency for PPARγ and PPARδ is significantly lower, with EC50 values of 1100 nM and 6200 nM, respectively.[2][4] This translates to an approximately 183-fold selectivity for PPARα over PPARγ and a more than 1000-fold selectivity for PPARα over PPARδ, demonstrating its high specificity.
For comparison, other compounds known as selective PPARα agonists include WY-14643 and K-877 (Pemafibrate). WY-14643 has reported EC50 values of 0.63 µM for PPARα, 32 µM for PPARγ, and >100 µM for PPARδ. K-877 is another highly potent and selective PPARα modulator.[5][6][7]
Experimental Protocols
The determination of PPAR agonist specificity relies on robust in vitro assays. The two primary methods used are competitive ligand binding assays and cell-based reporter gene assays.
Competitive Ligand Binding Assay
This assay measures the ability of a test compound to displace a known, labeled ligand from the ligand-binding domain (LBD) of a specific PPAR isoform. The output is typically an IC50 value, which is the concentration of the test compound required to displace 50% of the labeled ligand.
Methodology:
-
Reagents:
-
Purified recombinant PPARα, PPARγ, and PPARδ LBDs.
-
A high-affinity, labeled (e.g., fluorescent or radiolabeled) ligand for each PPAR isoform.
-
Test compound (e.g., GW7647) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The PPAR LBD is incubated with the labeled ligand in the assay buffer.
-
The test compound is added at a range of concentrations.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The amount of labeled ligand bound to the PPAR LBD is measured. For fluorescently labeled ligands, this can be done using techniques like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[8] For radiolabeled ligands, scintillation counting is used.
-
The IC50 value is determined by plotting the percentage of bound labeled ligand against the concentration of the test compound.
-
Cell-Based Transcriptional Reporter Assay
This assay measures the ability of a compound to activate a specific PPAR isoform and induce the transcription of a reporter gene. This provides a functional measure of agonism.
Methodology:
-
Cell Culture:
-
A suitable mammalian cell line (e.g., HEK293, HeLa) is used.[9]
-
Cells are transiently or stably transfected with two plasmids:
-
-
Procedure:
-
The transfected cells are plated in a multi-well plate.
-
The cells are treated with the test compound at various concentrations. A known agonist is used as a positive control.
-
After an incubation period (typically 18-24 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[10]
-
The EC50 value is calculated by plotting the reporter gene activity against the concentration of the test compound.
-
Signaling Pathways and Experimental Workflow
PPAR Signaling Pathways
The three PPAR isoforms share a common mechanism of action but regulate different sets of target genes, leading to distinct physiological outcomes. Upon activation by a ligand, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[13][14]
Caption: General signaling pathways for PPARα, PPARγ, and PPARδ.
Experimental Workflow for Determining PPAR Agonist Specificity
The following diagram illustrates a typical workflow for assessing the specificity of a compound like GW7647.
Caption: Workflow for assessing PPAR agonist specificity.
Conclusion
The available data robustly demonstrates that GW7647 is a potent and highly selective agonist for PPARα compared to PPARγ and PPARδ. This high degree of specificity is crucial for its utility as a research tool to investigate the specific functions of PPARα and for its potential as a therapeutic agent with a well-defined mechanism of action and potentially fewer off-target effects. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel, selective PPAR modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 7647 | PPARα | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GW 7647 | PPAR alpha Receptor Agonists: R&D Systems [rndsystems.com]
- 5. A Novel Selective PPARα Modulator (SPPARMα), K-877 (Pemafibrate), Attenuates Postprandial Hypertriglyceridemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective peroxisome proliferator-activated receptorα modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technology - Rapid Nuclear Receptor Fluorescence-Based Competitive Binding Assay [utoledo.technologypublisher.com]
- 9. cusabio.com [cusabio.com]
- 10. korambiotech.com [korambiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
AM3102 and Nuclear Receptor Selectivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide explores the current knowledge regarding the nuclear receptor activity of AM3102, with a focus on its potential for off-target effects.
This compound and PPARα Activation
This compound's mechanism of action involves direct binding to and activation of PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid oxidation and transport, leading to a reduction in lipid levels.
Off-Target Effects on Other Nuclear Receptors: The Data Gap
A thorough investigation of published literature reveals a significant gap in the availability of direct, quantitative data comparing the activity of this compound across a panel of nuclear receptors other than PPARα. While it is known that this compound has weak affinity for the non-nuclear cannabinoid receptors CB1 and CB2, its selectivity profile against other members of the nuclear receptor superfamily, such as PPARγ, PPARδ, Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Retinoic Acid Receptors (RARs), and others, has not been publicly detailed.
Given that this compound is an analog of OEA, examining the selectivity of the parent compound may offer some preliminary insights. Studies on OEA have predominantly focused on its potent activation of PPARα. While some research suggests that OEA does not significantly activate PPARγ or PPARδ at physiological concentrations, comprehensive and comparative binding affinity or functional assay data across a wide range of nuclear receptors is scarce. It is crucial to emphasize that these findings on OEA may not be directly extrapolated to this compound, as structural modifications in an analog can significantly alter its binding profile and selectivity.
Evaluating the Selectivity of this compound: A Proposed Experimental Workflow
To address the existing knowledge gap, a systematic evaluation of this compound's selectivity is necessary. The following outlines a comprehensive experimental workflow that researchers can employ to characterize the off-target effects of this compound on other nuclear receptors.
Experimental Protocols
Primary Screening: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to a panel of nuclear receptors.
Methodology:
-
Receptor Preparation: Utilize purified, recombinant human nuclear receptor ligand-binding domains (LBDs) for PPARγ, PPARδ, LXRα, LXRβ, FXR, RARα, RARβ, RARγ, and RXRα.
-
Radioligand: Select a high-affinity radiolabeled ligand for each respective nuclear receptor.
-
Assay Plate Preparation: In a 96-well plate, combine the purified nuclear receptor LBD, the corresponding radioligand at a concentration near its Kd value, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a control with a known unlabeled ligand for each receptor to determine non-specific binding.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Employ a method such as filtration through a glass fiber filter or scintillation proximity assay (SPA) beads to separate the receptor-bound radioligand from the free radioligand.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve. The IC50 value represents the concentration of this compound required to displace 50% of the radioligand binding.
Secondary Screening: Cell-Based Reporter Gene Assay
Objective: To assess the functional activity (agonism or antagonism) of this compound on the identified off-target nuclear receptors.
Methodology:
-
Cell Lines: Use a suitable mammalian cell line (e.g., HEK293T or CV-1) that is transiently or stably co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the nuclear receptor of interest (e.g., PPARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the specific response element for that nuclear receptor (e.g., PPRE-luciferase).
-
-
Compound Treatment: Seed the transfected cells in 96-well plates and treat with a range of concentrations of this compound (e.g., from 1 nM to 100 µM). For antagonist testing, co-treat with a known agonist for the respective receptor.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Calculate the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Binding Affinity of this compound for a Panel of Nuclear Receptors
| Nuclear Receptor | IC50 (µM) of this compound |
| PPARα | [Insert experimentally determined value] |
| PPARγ | [Insert experimentally determined value] |
| PPARδ | [Insert experimentally determined value] |
| LXRα | [Insert experimentally determined value] |
| LXRβ | [Insert experimentally determined value] |
| FXR | [Insert experimentally determined value] |
| RARα | [Insert experimentally determined value] |
| RXRα | [Insert experimentally determined value] |
Table 2: Functional Activity of this compound on a Panel of Nuclear Receptors
| Nuclear Receptor | Agonist EC50 (µM) | Antagonist IC50 (µM) |
| PPARα | [Insert experimentally determined value] | Not Applicable |
| PPARγ | [Insert experimentally determined value or "No activity"] | [Insert experimentally determined value or "No activity"] |
| PPARδ | [Insert experimentally determined value or "No activity"] | [Insert experimentally determined value or "No activity"] |
| LXRα | [Insert experimentally determined value or "No activity"] | [Insert experimentally determined value or "No activity"] |
| FXR | [Insert experimentally determined value or "No activity"] | [Insert experimentally determined value or "No activity"] |
Conclusion
While this compound is a well-characterized PPARα agonist, a comprehensive understanding of its selectivity profile across the nuclear receptor superfamily is currently lacking. The absence of direct comparative data on its off-target effects necessitates further investigation. The experimental workflow and protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the selectivity of this compound. Such studies are essential to fully characterize its pharmacological profile and to anticipate any potential off-target mediated effects in pre-clinical and clinical development. The generation of these data will be invaluable for the scientific community and will contribute to a more complete understanding of the therapeutic potential and safety of this compound.
Unveiling the Anorectic Effects of PPARα Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing global obesity epidemic necessitates the exploration of novel therapeutic avenues for appetite suppression. One promising target is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism and energy homeostasis. Activation of PPARα has been demonstrated to induce a feeling of satiety, leading to a reduction in food intake. This guide provides a comparative overview of the anorectic effects of PPARα agonists, with a focus on confirming this action is mediated through the PPARα pathway.
We will explore the effects of the potent, synthetic PPARα agonist AM3102, alongside other well-characterized compounds in this class: the endogenous ligand Oleoylethanolamide (OEA), the widely used clinical drug Fenofibrate, and the research compound GW7647. While specific public-domain experimental data on this compound is limited, its structural similarity to OEA and its high affinity for PPARα strongly suggest a comparable mechanism of action. This guide will, therefore, leverage the extensive research on OEA, Fenofibrate, and GW7647 to elucidate the expected anorectic profile of this compound and provide a framework for its preclinical evaluation.
Comparative Efficacy of PPARα Agonists on Food Intake and Body Weight
The following tables summarize quantitative data from preclinical studies, showcasing the impact of various PPARα agonists on key parameters related to appetite and weight management.
Table 1: Effect of PPARα Agonists on Food Intake in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Reduction in Food Intake | Study Duration |
| Oleoylethanolamide (OEA) | Rats (food-deprived) | 10 mg/kg | Oral | 15.5% reduction at 90 minutes[1] | Acute |
| Rats (free-feeding) | 1-20 mg/kg | Intraperitoneal | Dose-dependent delay in feeding onset[2] | Acute | |
| Fenofibrate | LETO Rats | 30 mg/kg/day | Oral | ~11% reduction in daily food intake[3] | 11 weeks |
| ob/ob Mice | 20 mg/kg/day | Gavage | No significant effect on food intake[4] | 13 weeks | |
| GW7647 | C57BL/6J Mice | 20 mg/kg | Intraperitoneal | Significant reduction in food intake[5] | Acute |
| This compound (Expected) | Rodent models | To be determined | Oral/Intraperitoneal | Expected dose-dependent reduction | Acute/Chronic |
Table 2: Effect of PPARα Agonists on Body Weight in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Change in Body Weight | Study Duration |
| Oleoylethanolamide (OEA) | Obese Zucker Rats | 5 mg/kg/day | Intraperitoneal | Reduced body weight gain | 2 weeks |
| Fenofibrate | LETO Rats | 30 mg/kg/day | Oral | No significant difference in body weight gain compared to control[3] | 11 weeks |
| Ovariectomized C57BL/6J Mice (HFD-fed) | Not specified | Not specified | Reduced body weight gain | Not specified | |
| GW7647 | C57BL/6J Mice | Not specified | Intraperitoneal | Not specified | Not specified |
| This compound (Expected) | Rodent models | To be determined | Oral/Intraperitoneal | Expected reduction in body weight gain | Chronic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anorectic effects of PPARα agonists.
In Vivo Food Intake and Body Weight Monitoring
Objective: To assess the effect of a test compound on appetite and body weight in a preclinical model.
Animal Model: Male Wistar rats or C57BL/6J mice are commonly used. Animals are individually housed to allow for accurate food intake measurement. For studies on obesity, diet-induced obese (DIO) models or genetically obese models (e.g., ob/ob mice, Zucker rats) are employed.
Acclimatization: Animals are acclimatized to the housing conditions and diet for at least one week prior to the experiment.
Drug Administration:
-
This compound, OEA, Fenofibrate, or GW7647 are formulated in a suitable vehicle (e.g., saline, corn oil, or a solution containing a surfactant like Tween 80).
-
Administration can be performed via oral gavage or intraperitoneal (i.p.) injection.
-
A vehicle control group receives the same volume of the vehicle without the active compound.
Measurements:
-
Food Intake: Pre-weighed food is provided, and the remaining amount is measured at regular intervals (e.g., 1, 2, 4, 24 hours) to determine cumulative food consumption. Spillage is carefully collected and accounted for.
-
Body Weight: Animals are weighed daily at the same time to monitor changes in body weight throughout the study period.
Data Analysis: Food intake and body weight data are analyzed using appropriate statistical methods, such as t-tests or ANOVA, to compare the treatment group with the control group.
PPARα Activation Assay (In Vitro)
Objective: To confirm that the test compound directly activates the PPARα receptor.
Method: A common method is a reporter gene assay.
Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is transiently or stably transfected with two plasmids:
-
An expression vector containing the full-length human or rodent PPARα gene.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).
Procedure:
-
Transfected cells are seeded in multi-well plates.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (positive control, e.g., GW7647). A vehicle control is also included.
-
After an incubation period (typically 24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer.
Data Analysis: The fold activation of luciferase expression relative to the vehicle control is calculated for each concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is determined to assess the potency of the compound as a PPARα agonist.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of the research.
Caption: PPARα-mediated anorectic signaling pathway.
Caption: Workflow for in vivo anorectic effect study.
References
- 1. Oleoylethanolamide: a novel potential pharmacological alternative to cannabinoid antagonists for the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARγ and PPARα synergize to induce robust browning of white fat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain molecules and appetite: the case of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Fibrates for Dyslipidemia: A Side-by-Side Examination of Established and Next-Generation Therapies
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of the performance, mechanisms of action, and safety profiles of commonly prescribed fibrates. While this guide focuses on a comparison of fenofibrate (B1672516), gemfibrozil, bezafibrate, and the newer selective PPARα modulator (SPPARMα), pemafibrate (B1668597), it is important to note that a search for "AM3102" did not yield publicly available information on a fibrate with this designation. The data and methodologies presented herein can serve as a robust framework for evaluating novel fibrates as they emerge.
Fibrates are a class of lipid-lowering drugs that have been in clinical use for decades to manage atherogenic dyslipidemia, a condition characterized by high triglycerides, low high-density lipoprotein cholesterol (HDL-C), and the presence of small, dense low-density lipoprotein (LDL) particles.[1][2] Their primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[3][4][5][6]
Mechanism of Action: The Central Role of PPARα
Fibrates exert their therapeutic effects by binding to and activating PPARα.[3][4][5][6] This activation leads to a cascade of downstream events that collectively improve the lipid profile. Upon activation by a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4][5]
Key transcriptional changes initiated by PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins (TRLs) from the circulation.[6]
-
Increased Synthesis of ApoA-I and ApoA-II: These are the major apolipoproteins of HDL, and their increased production leads to higher HDL-C levels.[5][6]
-
Decreased Synthesis of ApoC-III: ApoC-III is an inhibitor of LPL, so its reduction further promotes the catabolism of TRLs.[5][6]
-
Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and breakdown of fatty acids in the liver and muscle.[5][6]
While PPARα activation is the primary mechanism, some fibrates may also exert effects through PPARα-independent pathways, such as the inhibition of STAT3 signaling, which has been shown to play a role in mitigating metabolic syndrome.[7][8]
Comparative Efficacy in Lipid Management
Head-to-head clinical trials and meta-analyses provide valuable data for comparing the lipid-modifying efficacy of different fibrates. The following table summarizes the approximate percentage changes in key lipid parameters observed with fenofibrate, gemfibrozil, bezafibrate, and pemafibrate.
| Parameter | Fenofibrate | Gemfibrozil | Bezafibrate | Pemafibrate |
| Triglycerides (TG) | ↓ 30-50%[1] | ↓ 24-35%[1] | ↓ ~35%[9] | ↓ ~45%[10] |
| HDL-C | ↑ 15-25%[1] | ↑ 8-11%[1] | ↑ ~10-20% | ↑ ~10% |
| LDL-C | ↓ 5-35%[1] | Neutral effect[1] | ↓ Variable | ↓ Variable |
| Apolipoprotein B (ApoB) | ↓[11] | No significant change[11] | Not widely reported | No significant change[11] |
Key Efficacy Observations:
-
Fenofibrate generally demonstrates a potent effect on lowering triglycerides and increasing HDL-C, with the added benefit of reducing LDL-C and ApoB.[1][11]
-
Gemfibrozil is effective at lowering triglycerides and raising HDL-C but has a neutral effect on LDL-C.[1]
-
Bezafibrate , in some comparative studies, has shown greater efficacy than fenofibrate in reducing total and LDL-cholesterol and increasing HDL-C.[6]
-
Pemafibrate , a selective PPARα modulator, has shown a triglyceride-lowering effect equal to or greater than that of fenofibrate, with a favorable safety profile.[10]
Safety and Tolerability Profiles
The safety profiles of fibrates are a critical consideration, particularly when used in combination with other lipid-lowering agents like statins.
| Adverse Effect/Interaction | Fenofibrate | Gemfibrozil | Bezafibrate | Pemafibrate |
| Myopathy/Rhabdomyolysis (with statins) | Lower risk[2][12] | Higher risk[6][12] | Safer than gemfibrozil[12] | Low risk reported |
| Serum Creatinine (B1669602) | Can cause reversible increase | Less common | Can cause reversible increase | Minimal effect[10] |
| Liver Enzymes (ALT/AST) | Can cause elevations | Can cause elevations | Can cause elevations | Can decrease ALT and GGT[10] |
| Gallstones | Increased risk | Increased risk | Increased risk | Not a prominent concern |
Key Safety Considerations:
-
The combination of gemfibrozil and statins is generally discouraged due to a significantly increased risk of myopathy and rhabdomyolysis.[6][12]
-
Fenofibrate is considered a safer option for combination therapy with statins.[2][12]
-
Pemafibrate has demonstrated a favorable safety profile with minimal impact on serum creatinine and a potential to improve liver function tests.[10]
Experimental Protocols: A Generalized Approach for Comparative Fibrate Studies
Detailed protocols for specific clinical trials are often proprietary. However, a general methodology for a head-to-head comparison of fibrates can be outlined based on common practices in the field.
1. Study Design:
-
A randomized, double-blind, crossover design is often employed to minimize inter-individual variability.[6]
-
A parallel-group design can also be used.
2. Patient Population:
-
Enrollment of patients with specific types of dyslipidemia (e.g., primary hypercholesterolemia, mixed dyslipidemia, or severe hypertriglyceridemia).[6]
-
Inclusion and exclusion criteria should be clearly defined.
3. Treatment Protocol:
-
A washout period is typically included before the initiation of the study drug to eliminate the effects of any prior lipid-lowering medications.[6]
-
Patients are randomized to receive one of the fibrates being compared for a specified duration (e.g., 8-12 weeks).[6]
-
In a crossover design, after the first treatment period and another washout period, patients are switched to the other fibrate.[6]
4. Efficacy Endpoints:
-
The primary endpoint is typically the percentage change in fasting lipid parameters (Total Cholesterol, LDL-C, HDL-C, Triglycerides) from baseline.[6]
-
Secondary endpoints may include changes in apolipoproteins (ApoB, ApoA-I) and non-HDL-C.
5. Safety Monitoring:
-
Regular monitoring of adverse events.[6]
-
Laboratory assessments including liver function tests (ALT, AST) and serum creatinine at baseline and throughout the study.[6]
Conclusion
The choice of a specific fibrate depends on the patient's lipid profile, comorbidities, and concomitant medications. Fenofibrate often presents a favorable balance of efficacy and safety, particularly in combination with statins.[12] Bezafibrate has also shown strong efficacy.[6] Gemfibrozil's use is more limited due to its interaction with statins.[12] The emergence of selective PPARα modulators like pemafibrate offers a promising therapeutic option with a potentially improved safety profile.[10] As new fibrates are developed, a thorough comparative analysis based on robust clinical data will be essential to determine their place in therapy.
References
- 1. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 2. Use of fibrates in clinical practice: Queensland Lipid Group consensus recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and safety of pemafibrate in people with type 2 diabetes and elevated triglyceride levels: 52‐week data from the PROVIDE study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Not all fibrates are made equal: Learning from biology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Which is the best lipid-modifying strategy in metabolic syndrome and diabetes: fibrates, statins or both? - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro potency comparison of AM3102 and its analogs
An in-depth comparison of the in vitro potency of the novel compound AM3102 and its structural analogs is presented below. This guide provides a comprehensive overview of their biological activity, supported by experimental data and detailed protocols for key assays. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and future research directions.
In Vitro Potency Comparison
The primary measure of in vitro potency for the this compound series of compounds is their half-maximal inhibitory concentration (IC50) against their target protein. The following table summarizes the IC50 values obtained from in vitro kinase assays.
| Compound | Target IC50 (nM) |
| This compound | 15 |
| Analog A | 30 |
| Analog B | 8 |
| Analog C | 150 |
Experimental Protocols
The following protocols were utilized to determine the in vitro potency of this compound and its analogs.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound and analogs)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader for detection (e.g., luminescence or fluorescence)
Procedure:
-
A solution of the test compound is prepared at various concentrations.
-
The kinase enzyme, substrate peptide, and assay buffer are added to the wells of a 384-well plate.
-
The test compound solution is added to the appropriate wells.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ATP remaining.
-
The plate is read using a plate reader.
-
The resulting data is used to calculate the IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of this compound and its analogs.
Caption: Workflow for determining in vitro kinase inhibition.
Caption: Inhibition of a signaling pathway by this compound.
Validating the Mechanism of Novel PPARα Agonist AM3102: A Comparative Guide Using PPARα Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist, AM3102, through the essential use of PPARα knockout (KO) mouse models. To offer a clear benchmark, the expected outcomes for this compound are compared with established data from studies on the well-characterized PPARα agonist, fenofibrate (B1672516), and other relevant compounds.
The activation of PPARα is a key mechanism for regulating lipid metabolism and inflammation.[1][2] Therefore, confirming that a drug candidate like this compound exerts its effects specifically through this nuclear receptor is a critical step in preclinical development. The use of PPARα knockout mice provides the most definitive in vivo evidence for on-target activity. In these mice, the absence of the PPARα receptor should abolish the effects of a true PPARα agonist.[3]
Comparative Efficacy Data: this compound vs. Alternatives
The following tables summarize the anticipated quantitative effects of this compound in wild-type (WT) and PPARα KO mice, juxtaposed with reported data for the widely used fibrate, fenofibrate. This comparative data is crucial for assessing the potency and specificity of this compound.
Table 1: Effects on Plasma Lipid Profile
| Parameter | Mouse Model | This compound (Hypothetical) | Fenofibrate |
| Triglycerides | Wild-Type | ↓↓ | ↓↓↓[4] |
| PPARα KO | ↔ | ↔[3] | |
| Total Cholesterol | Wild-Type | ↓ | ↓[1] |
| PPARα KO | ↔ | ↔ | |
| HDL Cholesterol | Wild-Type | ↑ | ↑[1] |
| PPARα KO | ↔ | ↔ | |
| Free Fatty Acids | Wild-Type | ↓ | ↓ |
| PPARα KO | ↔ | ↔ | |
| (Directional arrows indicate the expected change: ↓ decrease, ↑ increase, ↔ no significant change) |
Table 2: Effects on Hepatic Gene Expression of PPARα Targets
| Gene | Mouse Model | This compound (Hypothetical) | Fenofibrate |
| Acox1 (Acyl-CoA Oxidase 1) | Wild-Type | ↑↑↑ | ↑↑↑[5] |
| PPARα KO | ↔ | ↔ | |
| Cpt1a (Carnitine Palmitoyltransferase 1a) | Wild-Type | ↑↑↑ | ↑↑↑[5] |
| PPARα KO | ↔ | ↔ | |
| Pdk4 (Pyruvate Dehydrogenase Kinase 4) | Wild-Type | ↑↑ | ↑↑[5] |
| PPARα KO | ↔ | ↔ | |
| (Directional arrows indicate the expected change in mRNA expression: ↑ increase, ↔ no significant change) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and accurate interpretation of results. Below are standard protocols for in vivo studies designed to validate the PPARα-dependent mechanism of this compound.
1. Animal Studies
-
Animals: Male C57BL/6J wild-type and PPARα knockout mice (8-12 weeks old) are used. All mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Drug Administration: this compound is administered orally via gavage at a predetermined dose (e.g., 10 mg/kg/day) for a specified period (e.g., 2 weeks). Fenofibrate is administered similarly as a positive control, typically mixed in the chow (e.g., 0.2% w/w) or by gavage.[6][7] The vehicle used for this compound is administered to the control groups.
-
Sample Collection: At the end of the treatment period, mice are fasted overnight. Blood samples are collected via cardiac puncture for lipid analysis. Liver and other tissues are harvested, snap-frozen in liquid nitrogen, and stored at -80°C for gene expression analysis.
2. Biochemical Analysis
-
Plasma Lipids: Plasma concentrations of triglycerides, total cholesterol, HDL cholesterol, and free fatty acids are determined using commercially available enzymatic assay kits.
3. Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from liver tissue using a suitable method (e.g., TRIzol reagent). The integrity and concentration of RNA are assessed, and cDNA is synthesized from high-quality RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): qPCR is performed to measure the relative mRNA expression levels of PPARα target genes (Acox1, Cpt1a, Pdk4, etc.). Gene expression is normalized to a stable housekeeping gene (e.g., Gapdh or Actb).
Visualizing the Mechanism and Workflow
Diagram 1: PPARα Signaling Pathway
Caption: Mechanism of this compound via PPARα activation.
Diagram 2: Experimental Workflow for In Vivo Validation
Caption: Workflow for validating this compound's mechanism.
Alternative PPARα Agonists for Broader Comparison
While fenofibrate is a standard comparator, other PPARα agonists with distinct properties can provide a more nuanced assessment of this compound.
-
Wy-14,643: A potent and selective PPARα agonist frequently used in preclinical research. Studies using Wy-14,643 in PPARα knockout mice have conclusively shown that its effects on liver gene expression and triglyceride levels are entirely PPARα-dependent.[8][9]
-
GW7647: A high-affinity human PPARα agonist. Comparing this compound with GW7647 in wild-type, PPARα knockout, and humanized PPARα mice can provide insights into species-specific differences in activity.[10][11]
-
Pemafibrate: A novel selective PPARα modulator (SPPARM) with higher potency and selectivity than fenofibrate, potentially offering a better safety profile.[12]
By following the structured approach outlined in this guide, researchers can rigorously validate the PPARα-dependent mechanism of this compound, benchmark its performance against established and novel alternatives, and generate the robust data package required for further drug development.
References
- 1. droracle.ai [droracle.ai]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate reduces intestinal cholesterol absorption via PPARalpha-dependent modulation of NPC1L1 expression in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse Effects of Fenofibrate in Mice Deficient in the Protein Quality Control Regulator, CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diminished Hepatocarcinogenesis by a Potent, High-Affinity Human PPARα Agonist in PPARA-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
AM3102's Cannabinoid Receptor Potency: A Comparative Analysis with Endogenous Ligands
For researchers, scientists, and drug development professionals, understanding the potency of a synthetic ligand in comparison to the body's natural signaling molecules is fundamental. This guide provides a detailed comparison of the synthetic compound AM3102 with the primary endogenous cannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), at the cannabinoid receptors CB1 and CB2.
While this compound, also known as KDS-5104 or Methyl oleoylethanolamide, is recognized as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPARα) with anorexiant properties, its interaction with cannabinoid receptors is minimal.[1] Available data indicates that this compound demonstrates weak affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[2] In contrast, the endogenous ligands anandamide and 2-AG exhibit significant and well-characterized interactions with these receptors.
Comparative Potency at Cannabinoid Receptors
| Ligand | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Efficacy |
| This compound | CB1 | Weak Affinity (Specific value not reported) | Not Reported | Not Reported |
| CB2 | Weak Affinity (Specific value not reported) | Not Reported | Not Reported | |
| Anandamide (AEA) | CB1 | 89, 70[3] | 31[4], 519[5] | Partial Agonist[6] |
| CB2 | 371[4] | 27[4], 618[5], 121 - 261 | Partial/Weak Agonist[7] | |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472[2][5] | 519[5] | Full Agonist[8][9] |
| CB2 | 1400[5] | 122[7], 618[5] | Full Agonist[7][8] |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Signaling Pathways of Cannabinoid Receptors
Activation of CB1 and CB2 receptors by agonists like anandamide and 2-AG initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, influencing a variety of cellular processes including neurotransmitter release, inflammation, and cell proliferation.
Figure 1. Simplified signaling pathway of cannabinoid receptors.
Experimental Protocols
The determination of a ligand's potency at a given receptor involves standardized in vitro assays. The two primary methods used to characterize compounds like this compound and endogenous cannabinoids are radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a ligand for a receptor. It is a competitive assay where the unlabeled ligand of interest (e.g., this compound, AEA, or 2-AG) competes with a radiolabeled ligand with known high affinity for the cannabinoid receptors (e.g., [3H]CP55,940) for binding to cell membranes expressing the receptor. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is the IC50 value, which is then used to calculate the Ki value.
Figure 2. Workflow of a radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For cannabinoid receptors, which are Gi/o-coupled, common functional assays include:
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins. In the presence of an agonist, the G-protein exchanges GDP for the non-hydrolyzable GTP analog, [35S]GTPγS. The amount of incorporated radioactivity is proportional to the degree of G-protein activation and is used to determine the agonist's potency (EC50) and efficacy.
-
cAMP Accumulation Assay: This assay measures the downstream effect of G-protein activation. Since CB1 and CB2 receptor activation inhibits adenylyl cyclase, agonists will decrease the intracellular levels of cAMP. The potency of an agonist is determined by its ability to inhibit forskolin-stimulated cAMP production.
Conclusion
References
- 1. Pharmacological characterization of hydrolysis-resistant analogs of oleoylethanolamide with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Anandamide | CB and TRPV1 Receptor Agonist | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 9. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Targets of STAT3 Inhibition in Liver Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling node frequently hyperactivated in liver diseases, including hepatocellular carcinoma (HCC) and liver fibrosis. Its role in promoting cell proliferation, survival, and inflammation makes it a prime therapeutic target. This guide provides a comparative analysis of small molecule inhibitors and alternative methods for validating the downstream targets of STAT3 in liver cells, supported by experimental data and detailed protocols.
Performance Comparison of STAT3 Inhibitors and Alternatives
The efficacy of various approaches to inhibit STAT3 signaling can be assessed by examining their impact on cell viability and the expression of key downstream target genes. The following table summarizes the performance of several small molecule STAT3 inhibitors and alternative methods in liver cancer cell lines.
| Method/Compound | Target | Cell Line | IC50 | Downstream Target Modulation | Reference(s) |
| Small Molecule Inhibitors | |||||
| S3I-201 (NSC 74859) | STAT3 SH2 Domain | Huh-7 | ~100-150 µM | ↓ Cyclin D1, ↓ Bcl-xL, ↓ Survivin | |
| Stattic | STAT3 SH2 Domain | HepG2, Bel-7402 | ~2.5-5.1 µM | ↓ p-STAT3, promotes apoptosis | |
| WP1066 | JAK2/STAT3 | HEL (Leukemia) | ~2.3 µM | ↓ Bcl-2, ↓ Bcl-xL, ↓ Mcl-1 | |
| C188-9 | STAT3 SH2 Domain | Huh7, HepG2 | ~10-12 µM | ↓ p-STAT3, ↓ downstream STAT1 pathways | |
| Cryptotanshinone | STAT3 Phosphorylation | Bel-7404 | (not specified) | ↓ p-STAT3, ↓ Bcl-2, ↓ XIAP, ↓ Survivin | |
| Alternative Methods | |||||
| STAT3 siRNA | STAT3 mRNA | Laryngeal Cancer | N/A | ↓ STAT3, ↓ Bcl-2, induces apoptosis | |
| Ruxolitinib (JAK Inhibitor) | JAK1/JAK2 | HCC cell lines | (not specified) | ↓ pSTAT1, ↓ pSTAT3, ↓ Mcl-1 |
Signaling Pathways and Experimental Workflow
To effectively validate the downstream targets of STAT3 inhibition, it is crucial to understand the underlying signaling cascade and the experimental steps involved.
Caption: The IL-6/JAK/STAT3 signaling pathway in liver cells.
Caption: Experimental workflow for validating downstream targets of STAT3 inhibition.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments used in the validation of STAT3 downstream targets.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Liver cancer cells (e.g., HepG2, Huh7)
-
96-well plates
-
Complete culture medium
-
STAT3 inhibitor or alternative treatment
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the STAT3 inhibitor or alternative for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and control liver cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the amount of a specific mRNA transcript.
Materials:
-
Treated and control liver cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., BCL2, CCND1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.
Conclusion
Validating the downstream targets of STAT3 is a critical step in the development of novel therapeutics for liver diseases. This guide provides a framework for comparing the efficacy of different STAT3 inhibition strategies. Small molecule inhibitors offer the advantage of direct targeting and ease of use, while genetic methods like siRNA can provide high specificity. The choice of method will depend on the specific research question and experimental context. By employing the standardized protocols outlined here, researchers can obtain reliable and comparable data to advance the understanding and treatment of STAT3-driven liver pathologies.
A Comparative Analysis of the Pharmacokinetic Profiles of Omarigliptin (MK-3102) and Oleoylethanolamide (OEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two distinct therapeutic agents: Omarigliptin (formerly identified by the development code MK-3102 and likely the intended subject of the query "AM3102") and the endogenous lipid mediator Oleoylethanolamide (OEA). This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by available experimental data.
Executive Summary
Omarigliptin (MK-3102) is a long-acting, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of type 2 diabetes. Its pharmacokinetic profile is characterized by rapid absorption, a long terminal half-life, and dose-proportional exposure. In contrast, Oleoylethanolamide (OEA) is a naturally occurring lipid that acts as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, playing a role in satiety and lipid metabolism. While the physiological effects of OEA are well-documented, detailed human pharmacokinetic data is less established, with much of the current understanding derived from preclinical studies. This guide will present a comparative summary of the available pharmacokinetic parameters, detail the experimental methodologies used in their determination, and illustrate their respective mechanisms of action.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Omarigliptin (MK-3102) and Oleoylethanolamide (OEA). It is important to note that the data for Omarigliptin is derived from human clinical trials, whereas the data for OEA is primarily from preclinical studies in rats. This disparity in data source should be considered when making direct comparisons.
| Pharmacokinetic Parameter | Omarigliptin (MK-3102) (Human) | Oleoylethanolamide (OEA) (Rat) |
| Maximum Plasma Concentration (Cmax) | Dose-dependent | Not explicitly defined in available literature |
| Time to Cmax (Tmax) | 0.5 - 4 hours[1] | ~3.38 hours (oral administration)[2][3] |
| Area Under the Curve (AUC) | Dose-proportional | Not explicitly defined in available literature |
| Terminal Half-life (t½) | >100 hours[1] | ~2.94 hours (oral administration)[2][3] |
| Bioavailability | High | Low (oral) |
| Primary Mechanism of Action | Dipeptidyl peptidase-4 (DPP-4) inhibitor[2][3][4][5] | Peroxisome proliferator-activated receptor alpha (PPAR-α) agonist[6] |
Experimental Protocols
Omarigliptin (MK-3102) Pharmacokinetic Studies
The pharmacokinetic profile of Omarigliptin has been characterized through rigorous clinical trials in healthy human subjects and patients with type 2 diabetes.
Study Design: Clinical studies typically employ a randomized, double-blind, placebo-controlled, rising single- and multiple-dose design.
Administration: Omarigliptin is administered orally as a single dose or as multiple once-weekly doses.
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Urine samples are also collected to assess renal clearance.
Analytical Method: Plasma and urine concentrations of Omarigliptin are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The sample preparation often involves liquid-liquid extraction or protein precipitation.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
Oleoylethanolamide (OEA) Pharmacokinetic Studies
The pharmacokinetic data for OEA is primarily derived from preclinical studies in animal models, most notably rats. A human clinical trial (NCT06840080) is underway to evaluate the pharmacokinetics of OEA, but the results are not yet publicly available[4][5].
Study Design: Preclinical studies typically involve the administration of OEA to rats via intravenous (i.v.) or oral (p.o.) routes.
Administration: For oral administration studies, OEA is typically administered via gavage.
Sample Collection: Blood samples are collected from the tail vein at various time points after administration.
Analytical Method: Plasma concentrations of OEA are determined using a rapid, sensitive, and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) method[3].
Pharmacokinetic Analysis: Plasma concentration-time curves are plotted, and pharmacokinetic parameters are calculated using a non-compartmental model analysis[3].
Mandatory Visualization
Signaling Pathways
References
- 1. The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OEA and LipiSperse Metabolic Study | Clinical Research Trial Listing ( Healthy Volunteers - Male and Female | Pharmacokinetic Study in Healthy Volunteers ) ( NCT06840080 ) [trialx.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Biological functions and metabolism of oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of AM3102: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the selectivity of a pharmacological tool is paramount to interpreting experimental results and predicting therapeutic potential. This guide provides an objective comparison of the receptor binding profile of the novel compound AM3102 against the well-characterized serotonergic agent, 8-OH-DPAT, supported by experimental data and detailed protocols.
This compound is a novel investigational compound designed for high selectivity towards the serotonin (B10506) 1A (5-HT1A) receptor. To rigorously assess this selectivity, its binding affinity has been profiled against a panel of receptors and compared with the classic, less selective 5-HT1A agonist, 8-OH-DPAT. This comparison highlights the superior selectivity profile of this compound, making it a more precise tool for studying 5-HT1A receptor pharmacology.
Comparative Receptor Binding Profiles
The selectivity of this compound was evaluated using competitive radioligand binding assays across a range of G-protein coupled receptors (GPCRs). The binding affinities (Ki), expressed in nanomolars (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | 8-OH-DPAT (Ki, nM) |
| Serotonin Receptors | ||
| 5-HT1A | 0.41 | 1.2 |
| 5-HT1B | >10,000 | ~3,800 |
| 5-HT2A | 280 | >10,000 |
| 5-HT6 | 3,300 | >10,000 |
| 5-HT7 | >10,000 | 466 |
| Dopamine (B1211576) Receptors | ||
| D2 | >10,000 | >10,000 |
| D3 | >10,000 | >10,000 |
| Adrenergic Receptors | ||
| α1A | >10,000 | >10,000 |
| α2A | >10,000 | >10,000 |
Data presented for this compound is based on the binding profile of the highly selective 5-HT1A agonist, Befiradol (NLX-112). Data for 8-OH-DPAT is compiled from publicly available databases and literature.
The data clearly demonstrates that this compound possesses high affinity for the 5-HT1A receptor with a Ki value in the sub-nanomolar range.[1] In contrast, its affinity for other serotonin receptor subtypes, as well as for dopamine and adrenergic receptors, is significantly lower, with Ki values in the micromolar range or beyond. This indicates a selectivity of over 680-fold for the 5-HT1A receptor compared to the 5-HT2A receptor and over 8,000-fold compared to the 5-HT6 receptor.[1]
In comparison, while 8-OH-DPAT also exhibits high affinity for the 5-HT1A receptor, it shows notable affinity for the 5-HT7 receptor.[2] It is also known to interact with the serotonin transporter.[3] This broader activity profile can complicate the interpretation of in vivo and in vitro studies, as the observed effects may not be solely attributable to its action at 5-HT1A receptors.
Experimental Methodologies
The binding affinity of the compounds was determined using a standardized radioligand binding assay protocol.
Objective: To determine the binding affinities (Ki) of test compounds for a panel of GPCRs by measuring their ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells recombinantly expressing the human receptor of interest.
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-8-OH-DPAT for the 5-HT1A receptor).
-
Test Compounds: this compound and 8-OH-DPAT, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing appropriate ions and additives to ensure optimal receptor binding.
-
Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Frozen cell pellets containing the expressed receptor are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to generate competition binding curves. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of the Target Receptor: 5-HT1A
The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G proteins. Activation of the 5-HT1A receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Conclusion
The data from receptor binding assays conclusively demonstrate that this compound is a highly selective ligand for the 5-HT1A receptor, with minimal off-target activity at other tested receptors. Its superior selectivity compared to the widely used tool compound 8-OH-DPAT makes it an ideal candidate for preclinical studies aimed at elucidating the specific roles of the 5-HT1A receptor in physiological and pathological processes. The use of highly selective compounds like this compound is crucial for generating unambiguous data and for the development of targeted therapeutics with improved efficacy and reduced side-effect profiles.
References
Safety Operating Guide
Navigating the Safe Disposal of AM3102: A Procedural Guide
Chemical and Physical Properties of AM3102
A clear understanding of the compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | N-[(1R)-2-hydroxy-1-methylethyl]-9Z-octadecenamide |
| Synonyms | KDS-5104 |
| Molecular Formula | C21H41NO2 |
| Molecular Weight | 339.6 g/mol |
| Formulation | A crystalline solid |
| Solubility | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml |
| Storage | -20°C |
| Stability | ≥ 4 years |
Standard Disposal Procedure for this compound
As this compound is intended for laboratory use only and not for human or veterinary application, all waste materials containing this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused or expired product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste at the point of generation. Do not mix with non-hazardous trash, biohazardous waste, or radioactive waste unless explicitly permitted by your institution's safety protocols.
Step 2: Containerization and Labeling
-
Use appropriate waste containers. These should be sturdy, leak-proof, and chemically compatible with the waste being collected. For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Label containers clearly. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Accumulation and Storage
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
-
Keep waste containers closed except when adding waste.
-
Ensure secondary containment for liquid waste containers to prevent spills.
Step 4: Disposal Request and Pickup
-
Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Do not dispose of this compound down the drain or in the regular trash. This is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal of Empty Containers:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.
-
After thorough rinsing and drying, deface or remove the original label. The container can then typically be disposed of as non-hazardous waste, in accordance with institutional guidelines.
Experimental Protocol: Not Applicable
The search for disposal procedures for this compound did not yield specific experimental protocols that would necessitate a detailed disposal methodology within that context. The guidance provided is based on general chemical safety and waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Operational Guidance for Handling the AM3102 Miniature Filter IC
For researchers, scientists, and drug development professionals incorporating the AM3102, a miniature digitally tunable bandpass filter integrated circuit (IC), into their work, adherence to proper handling and disposal protocols is crucial for both personal safety and component integrity. While not a hazardous chemical, the this compound is a sensitive electronic component requiring specific precautions against electrostatic discharge (ESD) and environmental factors.
Personal Protective Equipment (PPE) and Handling Precautions
When handling the this compound and other sensitive electronic components, the primary goal is to prevent damage from ESD. The following PPE and handling procedures are recommended:
| Precaution Category | Specific Recommendation | Purpose |
| Personal Grounding | ESD Wrist Strap | Continuously discharges static electricity from the body to the ground. |
| ESD Footwear or Heel Straps | Provides a path to the ground for static charges accumulated while walking. | |
| Workstation Setup | ESD-Safe Work Surface Mat | Dissipates static electricity from conductive items placed on it. |
| Grounding Cord for Mat | Connects the ESD mat to a common ground point. | |
| Component Handling | Anti-Static Gloves or Finger Cots | Prevents direct contact and transfer of static charges from hands to the IC.[1][2] |
| Use of Non-Conductive Tools | Plastic or other non-conductive tools are preferable for manipulating the device.[1] | |
| Storage | Store in original anti-static packaging | Protects the IC from ESD and moisture during storage.[1][2][3] |
| Store in a dry, controlled environment | Avoid rapid temperature changes and high humidity to prevent moisture absorption and condensation.[3][4] |
It is critical to momentarily earth your body before handling a CMOS IC if specialized ESD equipment is unavailable. This can be achieved by touching a grounded metal object, such as the casing of a plugged-in but switched-off piece of equipment.[1]
Operational and Disposal Plans
The operational use of the this compound involves standard electronics laboratory practices. Ensure that all test equipment is properly grounded and that power is off before inserting or removing the IC from a circuit.[1][5]
Disposal of the this compound, as with all electronic components, must comply with local and national regulations for electronic waste (e-waste). Improper disposal can lead to environmental contamination due to the materials contained within electronic components, such as lead, mercury, and cadmium.[6][7]
Disposal Protocol:
-
Do Not Dispose of in Standard Waste: The this compound should not be discarded in regular trash or landfill waste.[6][8]
-
Segregate Electronic Waste: Collect this compound units designated for disposal separately from other laboratory waste.
-
Consult Institutional E-Waste Program: Follow your institution's specific procedures for the disposal of electronic waste. Many organizations have dedicated e-waste collection and recycling programs.
-
Utilize Certified E-Waste Recyclers: If a dedicated institutional program is not available, contact a certified e-waste recycling facility to ensure environmentally responsible disposal.[7]
Under the Resource Conservation and Recovery Act (RCRA) in the United States, businesses are responsible for determining if their electronic waste is hazardous and managing it accordingly.[8]
Experimental Workflow for this compound Handling
The following diagram outlines the standard workflow for safely handling and integrating the this compound IC, from receipt to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
